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  • Product: Ethyl 2-amino-5-bromo-4-chlorobenzoate
  • CAS: 1260790-69-9

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9): A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications

Executive Summary & Chemical Identity Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9) is a highly specialized, polyhalogenated anthranilic acid ester that serves as a critical building block in advanced organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9) is a highly specialized, polyhalogenated anthranilic acid ester that serves as a critical building block in advanced organic synthesis and drug discovery[1]. Featuring an orthogonal array of functional groups—an amine, an ester, and two distinct halogens—this molecule provides chemists with a versatile scaffold for the divergent synthesis of complex heterocycles, including linear π-extended acridones and quinazolinone alkaloids.

The strategic placement of the bromine and chlorine atoms allows for highly selective, site-specific cross-coupling reactions, making it an indispensable intermediate in the development of organic light-emitting diodes (OLEDs), functional materials, and pharmaceutical pharmacophores.

Table 1: Chemical Identity & Physical Properties
PropertyValue
Compound Name Ethyl 2-amino-5-bromo-4-chlorobenzoate
CAS Number 1260790-69-9
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
SMILES String O=C(OCC)c1cc(Br)c(Cl)cc1N
Parent Acid CAS 50419-88-0 (2-Amino-5-bromo-4-chlorobenzoic acid)
Purity Standards Typically ≥97% (HPLC/NMR validated)

Structural Significance & Mechanistic Rationale

The utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate stems from the precise causality of its structural design:

  • Esterification as a Protective & Activating Strategy: The parent compound, 2-amino-5-bromo-4-chlorobenzoic acid[2], contains a free carboxylic acid that can strongly chelate transition metal catalysts (such as copper) during cross-coupling reactions, leading to catalyst poisoning or unwanted decarboxylation. Masking the acid as an ethyl ester prevents this chelation, dramatically improving solubility in organic solvents (e.g., DMF, toluene) and enabling high-yielding Ullmann aminations[3].

  • Orthogonal Halogen Reactivity: The molecule possesses both a C5-bromo and a C4-chloro substituent. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, palladium-catalyzed oxidative addition occurs preferentially at the C5 position. This allows for site-selective Suzuki-Miyaura cross-coupling at the bromine atom while preserving the chlorine atom for subsequent functionalization or for tuning the electronic properties of the final material[3].

  • Nucleophilic Amine: The C2-amino group acts as an internal nucleophile. Following functionalization of the ester or the halogens, the amine can be engaged in dehydrative cyclization to form rigid nitrogen-containing heterocycles like acridones and quinazolinones[4].

Divergent Synthetic Workflows

The following DOT diagram illustrates the divergent synthetic utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate, showcasing its transformation into two distinct classes of high-value compounds.

G A 2-Amino-5-bromo-4-chlorobenzoic acid (CAS 50419-88-0) B Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9) A->B Esterification (EtOH, SOCl2) C Cu-Catalyzed Ullmann Amination B->C Aryl Halide G Acetylation & Amidation B->G Acetic Anhydride Ammonia D N-Aryl Ester Intermediate C->D E Saponification & PPA Cyclization D->E F Linear Acridone Derivatives (OLEDs/Materials) E->F H Quinazolinone Scaffolds (Pharmaceuticals) G->H

Divergent synthetic pathways of Ethyl 2-amino-5-bromo-4-chlorobenzoate into acridones and quinazolinones.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate in-process controls (IPCs) that render each protocol a self-validating system.

Protocol A: Synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate

Causality Note: Traditional Fischer esterification is inefficient here due to the electron-withdrawing halogens deactivating the carbonyl carbon. Instead, thionyl chloride ( SOCl2​ ) is used to generate a highly electrophilic acyl chloride intermediate in situ.

  • Initialization: Charge a dry, argon-purged round-bottom flask with 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq) and absolute ethanol (0.5 M).

  • Activation: Cool the suspension to 0 °C using an ice bath. Add SOCl2​ (2.0 eq) dropwise. Validation: The reaction will effervesce as HCl and SO2​ gases are released.

  • Propagation: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar baseline acid spot disappears, replaced by a higher Rf​ ester spot. LC-MS should confirm a mass shift from 249.9 m/z to 277.9 m/z [M+H]+ .

  • Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and evaporate to yield the target ester.

Protocol B: Assembly of Linear π-Extended Acridones

Causality Note: Acridones are synthesized via a multi-step sequence starting with an Ullmann amination. The ethyl ester prevents the formation of insoluble copper-carboxylate complexes, maintaining the catalytic cycle[3].

  • Ullmann Amination: Combine Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq), an aryl halide (1.2 eq), copper powder (0.1 eq), and K2​CO3​ (2.0 eq) in anhydrous DMF. Heat to 120 °C for 12 hours.

  • Saponification: Isolate the N-aryl ester intermediate, dissolve in THF/MeOH, and add 2M aqueous NaOH . Reflux for 2 hours to cleave the ethyl ester. Validation: LC-MS confirms the loss of 28 Da (ethyl group).

  • Cyclization: Suspend the resulting N-aryl anthranilic acid in polyphosphoric acid (PPA) and heat to 120 °C. PPA acts as both a solvent and a dehydrating agent, driving the intramolecular Friedel-Crafts acylation to form the rigid acridone core[3].

Protocol C: Generation of Quinazolinone Alkaloid Scaffolds

Causality Note: Quinazolinones are formed by converting the anthranilic ester into a benzoxazinone intermediate, followed by nitrogen insertion and recyclization[4].

  • Acetylation: Reflux the ester in neat acetic anhydride for 3 hours. Validation: LC-MS confirms the addition of an acetyl group (+42 Da) and/or the formation of the cyclized benzoxazinone.

  • Amidation & Cyclization: Remove excess acetic anhydride in vacuo. Dissolve the residue in methanolic ammonia ( NH3​ /MeOH) and heat in a sealed tube at 80 °C. Ammonia acts as a nucleophile, opening the intermediate and subsequently driving dehydrative cyclization to yield the thermodynamically stable quinazolinone framework.

Quantitative Data Summaries

The table below summarizes the expected quantitative parameters for the workflows utilizing Ethyl 2-amino-5-bromo-4-chlorobenzoate, providing benchmarks for process chemists.

Table 2: Quantitative Reaction Parameters
TransformationReagents / CatalystsTemp (°C)Expected YieldMechanistic / Process Note
Esterification EtOH, SOCl2​ 78 °C71 - 85%Acyl chloride intermediate prevents reversibility
Ullmann Amination Cu powder, K2​CO3​ , DMF120 °C54 - 60%Ester masking prevents Cu-carboxylate chelation
PPA Cyclization Polyphosphoric acid (PPA)120 °C~55%Drives intramolecular Friedel-Crafts acylation
Suzuki-Miyaura Pd(PPh3​)4​ , Aryl- B(OH)2​ 80 °C>90%Selective oxidative addition at C-Br over C-Cl

References

  • Han, Y.; Shi, Q.; Huang, H., et al. "Acenaphthylene-Fused Angular and Linear π-Extension of Acridone." ACS Publications (2025). Available at:[Link]

Sources

Exploratory

Topic: Ethyl 2-amino-5-bromo-4-chlorobenzoate Solubility in Organic Solvents

An In-depth Technical Guide for the Research Professional Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility of Ethyl 2-amino-5-bromo-4-chlorobenzoate in org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of Ethyl 2-amino-5-bromo-4-chlorobenzoate in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing solubility. We present a detailed analysis of the solute's molecular structure, a rationale for solvent selection, and a rigorous, field-proven experimental protocol for the quantitative determination of equilibrium solubility. This guide is structured to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process development, formulation science, and analytical chemistry.

Introduction: The Critical Role of Solubility Data

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a substituted aromatic compound with functional groups characteristic of intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The successful development of any process involving this compound—be it reaction, purification, or formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics.

Solubility data dictates key process parameters, including:

  • Reaction Chemistry: Solvent choice impacts reaction kinetics, equilibrium, and impurity profiles.

  • Crystallization & Purification: The selection of an appropriate solvent system is paramount for achieving high purity and yield during recrystallization.[1][]

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems is a cornerstone of developing a viable dosage form.[3]

  • Analytical Method Development: Understanding solubility is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides the strategic and methodological framework for a scientist to experimentally determine the solubility profile of Ethyl 2-amino-5-bromo-4-chlorobenzoate.

Physicochemical Profile & Solubility Predictions

The principle of "Like dissolves like" is the guiding concept for predicting solubility.[4][5] A solute's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of Ethyl 2-amino-5-bromo-4-chlorobenzoate, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Aromatic Ring: The core benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Ethyl Ester (-COOCH₂CH₃): This group introduces polarity and potential for dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.

  • Amino Group (-NH₂): This is a key functional group that is both a hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar, protic solvents.

  • Halogen Substituents (-Br, -Cl): The electronegative chlorine and bromine atoms enhance the molecule's overall polarity and introduce dipole moments.

Predicted Solubility Behavior: Based on this structure, Ethyl 2-amino-5-bromo-4-chlorobenzoate is a polar molecule. We can hypothesize its solubility as follows:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.[4]

  • Moderate Solubility: Likely in solvents of intermediate polarity like Ethyl Acetate or Dichloromethane.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as Hexane or Toluene, where the energy required to break the solute-solute interactions in the crystal lattice is not sufficiently compensated by weak solute-solvent interactions.[4][5]

Strategic Solvent Selection for Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functional classes (protic, aprotic, nonpolar).

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent Class Solvent Name Polarity Index (Relative) Primary Intermolecular Forces Rationale for Inclusion
Polar Protic Methanol High Hydrogen Bonding, Dipole-Dipole Probes strong H-bonding interactions.
Ethanol High Hydrogen Bonding, Dipole-Dipole Common process and formulation solvent.
Isopropanol Medium-High Hydrogen Bonding, Dipole-Dipole Lower polarity protic solvent.
Polar Aprotic Acetone Medium Dipole-Dipole Common, moderately polar ketone.
Acetonitrile Medium-High Dipole-Dipole Common solvent in analytical chemistry (HPLC).
Ethyl Acetate Medium Dipole-Dipole Common ester solvent, intermediate polarity.
Dimethyl Sulfoxide (DMSO) Very High Dipole-Dipole, H-bond Acceptor Powerful solvent for polar compounds.
Nonpolar Toluene Low van der Waals, π-stacking Aromatic, nonpolar solvent.
n-Hexane Very Low van der Waals (Dispersion) Aliphatic, highly nonpolar baseline.

| Chlorinated | Dichloromethane (DCM) | Low-Medium | Dipole-Dipole | Apolar solvent with a significant dipole moment. |

Experimental Protocol: Equilibrium Solubility Determination

The gold standard for determining the equilibrium solubility of a crystalline compound is the Shake-Flask Method .[4][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. Adherence to Good Laboratory Practice (GLP) principles is essential for data integrity.[7][8][9]

Step-by-Step Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of crystalline Ethyl 2-amino-5-bromo-4-chlorobenzoate to a series of glass vials (e.g., 4 mL). A visual excess of solid should be present throughout the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent from Table 1 to the corresponding vials.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the slurries at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium, typically 24-72 hours.[4][7] The duration should be validated to ensure the concentration in solution is no longer changing over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, the supernatant must be clarified. The most reliable method is centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[4] This step is critical as any particulate matter will artificially inflate the measured solubility.

  • Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the quantifiable range of the analytical method.

  • Quantification: Determine the concentration of the diluted filtrate using a validated analytical method, such as HPLC with UV detection.[4][10]

Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add Excess Solid Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F Prepare Accurate Dilution of Clear Filtrate E->F G Analyze by Validated HPLC Method F->G H Calculate Original Concentration G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the solute concentration in the saturated filtrate.

Step-by-Step Protocol: HPLC Method Development & Analysis
  • Standard Preparation: Prepare a stock solution of Ethyl 2-amino-5-bromo-4-chlorobenzoate of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards by serial dilution to cover the expected concentration range of the diluted samples.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust as needed for optimal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration. The resulting plot should be linear (R² > 0.995).

  • Sample Analysis: Inject the diluted filtrate samples (prepared in step 5 of the shake-flask protocol) into the HPLC system.

  • Calculation: Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the original organic solvent.

Workflow for HPLC Quantification

G cluster_cal 1. Calibration cluster_ana 2. Sample Analysis A Prepare Stock Solution of Known Concentration B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards & Record Peak Areas B->C D Generate Linear Calibration Curve (Area vs. Conc.) C->D G Calculate Concentration using Calibration Curve D->G Use Equation of Line E Inject Diluted Filtrate Sample from Solubility Exp. F Record Peak Area E->F F->G H Apply Dilution Factor to get Final Solubility G->H

Caption: General workflow for quantification via HPLC with a calibration curve.

Data Presentation & Safety

Reporting Results

All quantitative solubility data should be summarized in a clear, structured table. Reporting values in both mass/volume (mg/mL) and molarity (mol/L) is best practice.

Table 2: Template for Reporting Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
Methanol 25 Experimental Value Calculated Value e.g., Colorless solution
Ethanol 25 Experimental Value Calculated Value
Acetonitrile 25 Experimental Value Calculated Value

| ... | 25 | ... | ... | |

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Conclusion

This guide has outlined a comprehensive, first-principles approach to determining the solubility of Ethyl 2-amino-5-bromo-4-chlorobenzoate in organic solvents. By combining a theoretical understanding of the compound's physicochemical properties with a rigorous experimental methodology, researchers can generate the high-quality, reliable data necessary for informed decision-making in chemical and pharmaceutical development. The protocols described herein represent a self-validating system, ensuring that the resulting data is both accurate and reproducible.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Baka, E., et al. (n.d.). [Good laboratory practice of equilibrium solubility measurement]. PubMed.
  • LibreTexts. (2024, September 24). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts.
  • Kyte, R. A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-9.
  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement.
  • Electronic Code of Federal Regulations. (n.d.).
  • University of Rochester. (n.d.).
  • Markovich, R. J. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 12).
  • BOC Sciences. (n.d.).

Sources

Foundational

Starting materials for Ethyl 2-amino-5-bromo-4-chlorobenzoate synthesis

Engineering the Synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate: A Strategic Guide to Starting Materials and Regioselective Halogenation Introduction Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate: A Strategic Guide to Starting Materials and Regioselective Halogenation

Introduction

Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9) is a highly functionalized anthranilic acid derivative that serves as a critical building block in advanced organic synthesis. It is heavily utilized in the development of complex pharmacophores, kinase inhibitors, and bioorthogonal click-chemistry reagents (such as substituted azadibenzocyclooctynes, DIBAC)[1]. The presence of orthogonal halogens (bromine and chlorine) alongside an ester and a primary amine provides a versatile, multi-handle scaffold for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and complex ring cyclizations[2].

Retrosynthetic Strategy and Starting Material Selection

The synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate relies on two fundamental transformations: electrophilic aromatic bromination and esterification. The most logical, commercially viable starting material is 2-amino-4-chlorobenzoic acid (CAS: 89-77-0) .

Causality in Pathway Selection: While one could theoretically esterify the starting material first and brominate second, performing the bromination on the free acid to yield 2-amino-5-bromo-4-chlorobenzoic acid (CAS: 50419-88-0) is highly preferred[3]. The free carboxylic acid group is strongly electron-withdrawing, which tempers the extreme activating effect of the amino group. This prevents over-bromination (e.g., di- or tri-bromination) that often plagues highly activated anilines[4]. Once the precise regiochemistry is established, the sterically hindered carboxylic acid is converted to the ethyl ester.

Mechanistic Causality: Regioselective Electrophilic Aromatic Substitution

The bromination of 2-amino-4-chlorobenzoic acid is a masterclass in competing directing effects on a benzene ring:

  • The Amino Group (-NH₂): Strongly activating, ortho/para directing.

  • The Chloro Group (-Cl): Weakly deactivating, ortho/para directing.

  • The Carboxyl Group (-COOH): Strongly deactivating, meta directing.

The -NH₂ group dominates the electronic landscape of the ring. The position para to the amino group (C5) is the most electron-rich and sterically accessible site, especially since the ortho position (C3) is flanked by the bulky chlorine atom at C4. Consequently, electrophilic attack by the bromonium ion occurs almost exclusively at C5, yielding the desired 5-bromo intermediate[1].

Mechanism A 2-Amino-4-chlorobenzoic acid (C5 is para to -NH2) B Bromonium Ion Attack Pi-Complex Formation A->B C Arenium Ion (Sigma Complex) Positive charge delocalized B->C D Deprotonation & Rearomatization C->D E 2-Amino-5-bromo- 4-chlorobenzoic acid D->E

Mechanistic workflow of the regioselective electrophilic aromatic bromination at the C5 position.

Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination to 2-Amino-5-bromo-4-chlorobenzoic acid

Objective: Introduce the bromine atom at C5 while avoiding oxidation or polyhalogenation of the primary amine. Reagents: 2-Amino-4-chlorobenzoic acid, Bromine (Br₂) or N-Bromosuccinimide (NBS), Methanol or DMSO/H₂SO₄, Sodium thiosulfate (for quenching).

Procedure:

  • Dissolution: Dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in a polar solvent (e.g., cold Methanol or DMSO with 30% H₂SO₄)[4]. Causality: Acidic or highly polar conditions protonate a fraction of the amine or stabilize the intermediate, modulating its reactivity to prevent oxidative degradation by halogens.

  • Halogenation: Cool the mixture to 0 °C (or -78 °C if using pure Br₂ in methanol). Add the halogenating agent dropwise[4],[1]. Strict temperature control is required to manage the kinetics of the electrophilic attack and prevent runaway exotherms.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a less polar, UV-active spot indicates conversion.

  • Quenching & Isolation: Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces unreacted, hazardous Br₂ to inert bromide ions, preventing post-workup side reactions. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Esterification to Ethyl 2-amino-5-bromo-4-chlorobenzoate

Objective: Convert the sterically hindered carboxylic acid to an ethyl ester. Reagents: 2-Amino-5-bromo-4-chlorobenzoic acid, Absolute Ethanol, Thionyl Chloride (SOCl₂).

Procedure:

  • Acyl Chloride Formation: Suspend the brominated intermediate in absolute ethanol. Slowly add SOCl₂ (2.0 eq) dropwise at 0 °C. Causality: SOCl₂ reacts with ethanol to generate HCl in situ, and directly converts the acid to a highly reactive acyl chloride intermediate, which is rapidly trapped by ethanol[2]. This is far more efficient for sterically hindered ortho-substituted benzoic acids than standard Fischer esterification using H₂SO₄.

  • Reflux: Heat the mixture to reflux (78 °C) for 4-6 hours.

  • Validation (In-Process): LC-MS or TLC to confirm the mass shift from the free acid to the ester (+28 Da).

  • Workup: Evaporate the solvent. Neutralize the crude residue with saturated aqueous NaHCO₃ to deprotonate the anilinium salt. Extract with dichloromethane, dry, and purify via flash chromatography to yield the target compound[3].

SynthesisRoute SM 2-Amino-4-chlorobenzoic acid (Starting Material) Step1 Bromination (Br2, MeOH, 0°C) SM->Step1 Int 2-Amino-5-bromo-4-chlorobenzoic acid (Intermediate) Step1->Int Step2 Esterification (SOCl2, EtOH, Reflux) Int->Step2 Prod Ethyl 2-amino-5-bromo-4-chlorobenzoate (Final Product) Step2->Prod

Two-step synthetic workflow from 2-amino-4-chlorobenzoic acid to the final ethyl ester.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the two-step synthesis, ensuring high fidelity and yield scale-up based on standard protocols for halogenated anthranilic acids.

TransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Key Analytical Marker (LC-MS / NMR)
Bromination Br₂ (1.05 eq), MeOH-78 to 02.085 - 90Loss of C5-H proton in ¹H-NMR; [M+H]⁺ 250.0
Esterification SOCl₂ (2.0 eq), EtOH78 (Reflux)4.0 - 6.071 - 80Appearance of ethyl quartet/triplet in ¹H-NMR

Conclusion

The synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate requires precise control over electrophilic aromatic substitution and esterification of a sterically encumbered system. By utilizing 2-amino-4-chlorobenzoic acid as the starting material, chemists can leverage the synergistic directing effects of the functional groups to achieve exclusive C5 bromination. The subsequent use of thionyl chloride in ethanol bypasses the steric hindrance of the ortho-amino group, delivering the final ester with high purity and yield.

References

  • Dibenzoazacyclooctynes: Synthesis and Bioconjugation Radboud University Repository. URL: [Link]

  • US Patent US20160107999A1.
  • Acenaphthylene-Fused Angular and Linear π-Extension of Acridone Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

The Strategic Role of Ethyl 2-amino-5-bromo-4-chlorobenzoate in Heterocyclic Synthesis and Drug Discovery

Executive Summary In the landscape of modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the availability of densely functionalized, orthogonally reactive building blocks. Ethyl 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the availability of densely functionalized, orthogonally reactive building blocks. Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9) represents a highly specialized, poly-halogenated anthranilic acid derivative[1]. By masking the carboxylic acid as an ethyl ester and incorporating differential halogens (bromine and chlorine) at the C5 and C4 positions, this molecule provides a highly controlled template for the synthesis of complex pharmacophores, most notably quinazolinones and benzoxazinones.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, diving into the mechanistic causality of its structural features, validated synthetic workflows, and its emerging role in developing novel antimicrobial and anticancer agents.

Physicochemical Profiling & Structural Rationale

To leverage this building block effectively, one must understand the thermodynamic and kinetic implications of its specific substitution pattern. The parent compound, 2-amino-5-bromo-4-chlorobenzoic acid (CAS: 50419-88-0)[2], is highly polar and often zwitterionic, which can complicate early-stage organic transformations. The ethyl esterification solves this by significantly enhancing solubility in aprotic solvents (e.g., DCM, DMF) and preventing premature decarboxylation during N-functionalization.

Table 1: Core Physicochemical Data
PropertyValue
Compound Name Ethyl 2-amino-5-bromo-4-chlorobenzoate
CAS Number 1260790-69-9
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
SMILES O=C(OCC)C1=CC(Br)=C(Cl)C=C1N
Parent Acid CAS 50419-88-0
The Logic of Orthogonal Halogenation

The true synthetic power of this molecule lies in the differential bond dissociation energies of its halogens. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol).

Table 2: Orthogonal Reactivity Profile
Functional GroupReactivity ProfileStrategic Utility in Synthesis
Ethyl Ester (-COOEt) Base-labile, nucleophile-resistantProtects the carboxylate during N-alkylation; enhances organic solubility.
Primary Amine (-NH2) Nucleophilic, easily acylatedInitiates benzoxazinone/quinazolinone core cyclization.
C5-Bromine (-Br) High Pd-oxidative addition ratePrimary handle for regioselective Suzuki/Buchwald-Hartwig cross-coupling.
C4-Chlorine (-Cl) Low Pd-oxidative addition rateStable lipophilic handle; engages in biological halogen bonding within target protein pockets.

Mechanistic Utility: The Quinazolinone Pathway

Halogenated anthranilic acids and their esters are fundamental precursors for the synthesis of 4(3H)-quinazolinone cores[3]. These heterocyclic systems are ubiquitous in medicinal chemistry due to their rigid planar structure, which intercalates well with DNA and binds strongly to kinase hinge regions.

The standard workflow involves the deprotection of the ester to the free acid, followed by a dehydrative cyclization. The presence of the electron-withdrawing halogens at C4 and C5 reduces the nucleophilicity of the aniline amine. Therefore, highly electrophilic acylating agents (like acyl chlorides) and optimized basic conditions are required to drive the initial amide bond formation before cyclization into the benzoxazinone intermediate[3].

Synthetic Workflow Visualization

G A Ethyl 2-amino-5-bromo- 4-chlorobenzoate (Precursor) B Saponification (NaOH, EtOH, 80°C) A->B C 2-Amino-5-bromo- 4-chlorobenzoic acid B->C D Acylation & Cyclization (R-COCl, Pyridine) C->D E Benzoxazinone Intermediate D->E F Amination & Condensation (R'-NH2, Reflux) E->F G Halogenated Quinazolinone Derivative F->G

Caption: Synthetic workflow from ethyl ester precursor to functionalized quinazolinone derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and checkpoints.

Protocol A: Saponification to 2-Amino-5-bromo-4-chlorobenzoic Acid

Mechanistic Rationale: Before cyclization, the ethyl ester must be hydrolyzed. Ethanol is used as a co-solvent to bridge the solubility gap between the hydrophobic ester and the aqueous sodium hydroxide.

  • Initialization: Dissolve 1.0 equivalent of Ethyl 2-amino-5-bromo-4-chlorobenzoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Thermal Activation: Reflux the mixture at 80°C for 2-3 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The highly fluorescent ester spot under 254 nm UV light will disappear, replaced by a baseline spot (the sodium carboxylate salt).

  • Precipitation: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3-4.

  • Validation Checkpoint 2 (Visual): The zwitterionic free acid will crash out of the solution as a dense, off-white precipitate.

  • Isolation: Filter under vacuum, wash with cold distilled water, and dry under high vacuum to yield the parent acid[2].

Protocol B: Two-Step Cyclization to 6-Bromo-7-chloro-quinazolin-4(3H)-one

Mechanistic Rationale: The deactivated aniline requires a strong electrophile. Pyridine acts dually as a solvent and an acid scavenger, neutralizing the HCl generated during acylation to prevent the protonation of the amine, which would halt the reaction[3].

  • Benzoxazinone Formation: Dissolve the free acid (from Protocol A) in anhydrous pyridine at 0°C. Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise.

  • Cyclization: Stir at room temperature for 4-6 hours. Pour into crushed ice to precipitate the benzoxazinone intermediate. Filter and dry[3].

  • Amination: Resuspend the benzoxazinone in glacial acetic acid. Add 1.2 equivalents of a primary amine (R'-NH2).

    • Causality: Acetic acid provides mild acidic catalysis, activating the benzoxazinone carbonyl for nucleophilic attack by the amine, facilitating ring opening and subsequent dehydrative closure.

  • Condensation: Reflux for 6-8 hours.

  • Validation Checkpoint 3 (Photophysical): Cool the mixture to precipitate the quinazolinone. The final product typically exhibits strong UV fluorescence at 365 nm due to the newly formed, extended conjugated heterocyclic system.

Biological Applications of the Halogenated Scaffold

The strategic placement of halogens on the anthranilic acid core translates to significant biological activity in downstream derivatives.

Quorum Sensing Inhibitors (Antimicrobial Resistance)

In the fight against multidrug-resistant Pseudomonas aeruginosa, inhibiting the central communication system—quorum sensing (QS)—is a critical non-antibiotic strategy. Researchers have successfully coupled halogen-substituted anthranilic acids with quinolines via 1,3,4-oxadiazole linkers[4].

  • Mechanism of Action: The bromo/chloro-substituted aromatic ring perfectly mimics the natural Pseudomonas quinolone signal (PQS), acting as a competitive antagonist at the PqsR receptor.

  • Efficacy: Derivatives synthesized from these halogenated precursors have been shown to reduce biofilm formation by nearly 50% and inhibit the synthesis of the virulence factor pyocyanin by over 70%[4].

Marine-Derived Alkaloid Mimetics

Nature frequently utilizes halogenation to enhance the bioactivity of marine alkaloids. Fungal-derived pyrazinoquinazoline alkaloids are potent antimicrobials but are difficult to isolate in high yields[5].

  • Synthetic Mimicry: By utilizing halogenated anthranilic acids in a one-pot dehydrative cyclization with triphenyl phosphite and amino acids, chemists can synthesize indolymethyl pyrazinoquinazoline derivatives[5].

  • Stereochemical Control: This methodology selectively yields anti isomers (1S,4R), and the introduction of the halogen atoms directly correlates with a dramatically improved antimicrobial profile against resistant bacterial strains[5].

References

  • 1stsci.com. "2-AMINO-5-BROMO-4-CHLOROBENZOIC ACID".
  • ResearchGate. "Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors".
  • PMC (National Institutes of Health). "New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles".
  • Sigma-Aldrich. "2-Amino-5-bromo-4-chlorobenzoic acid | 50419-88-0".
  • Benchchem. "2-Amino-3-bromo-5-chlorobenzoic acid".

Sources

Foundational

Engineering Benzocaine Derivatives: Transitioning from Local Anesthetics to Multi-Target Pharmacophores

Executive Summary Historically, benzocaine (ethyl 4-aminobenzoate) has been universally recognized as a potent local anesthetic, functioning primarily through the reversible blockade of voltage-gated sodium channels (NaV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, benzocaine (ethyl 4-aminobenzoate) has been universally recognized as a potent local anesthetic, functioning primarily through the reversible blockade of voltage-gated sodium channels (NaV). However, the emergence of multi-drug resistant bacterial strains and complex oncological pathologies has driven medicinal chemists to repurpose established scaffolds. Recent structural activity relationship (SAR) studies have demonstrated that strategic derivatization of the benzocaine core—specifically via N-substitution at the primary aromatic amine or modification of the ester linkage—can fundamentally alter its pharmacological profile.

By increasing lipophilicity and introducing electron-rich heterocyclic moieties, researchers have successfully engineered benzocaine derivatives that exhibit potent antibacterial, anticancer, and even antiparasitic activities. This technical guide explores the mechanistic causality behind these transformations, provides quantitative biological data, and outlines self-validating experimental workflows for the synthesis and evaluation of these novel multi-target pharmacophores.

Mechanistic Causality: Structural Modification and Target Affinity

The biological activity of a small molecule is intrinsically linked to its three-dimensional electronic topology and lipophilicity. Modifying the benzocaine scaffold induces a paradigm shift in its primary target affinity:

  • Voltage-Gated Sodium Channels (The Classic Mechanism): Unmodified benzocaine penetrates the neuronal lipid bilayer and binds to the intracellular portion of the NaV channel, stabilizing it in an inactive state. The primary aromatic amine is crucial for this specific interaction.

  • DNA Gyrase and Topoisomerase IIα Inhibition (The Novel Mechanism): As demonstrated by [1], conjugating a bulky, electron-rich thiazolidine ring to the benzocaine core completely shifts its biological target. The thiazolidine moiety acts as a bioisostere that fits seamlessly into the ATP-binding pocket of bacterial DNA gyrase and human topoisomerase IIα. This competitive inhibition prevents the ATP hydrolysis required for the enzyme to complete the DNA strand-passage mechanism, leading to cell death.

  • Membrane Disruption & Antiparasitic Action: Increasing the hydrophobic surface area through N-alkylation or the addition of nicotinic acid residues enhances the molecule's affinity for complex lipid bilayers. Recent in vivo models have even validated the use of benzocaine and its derivatives as dual-action anesthetic and antiparasitic agents in aquatic models, disrupting protozoan ionic regulation ()[2].

Mechanism Benz Benzocaine Scaffold (Ethyl 4-aminobenzoate) Deriv Thiazolidine-Substituted Benzocaine Derivative Benz->Deriv N-Substitution (Thiazolidine) NaV Voltage-Gated Na+ Channels Benz->NaV Baseline Gyrase DNA Gyrase & Topoisomerase IIα Deriv->Gyrase ATP-Site Binding Anesthetic Local Anesthetic Activity NaV->Anesthetic Antimicrobial Antibacterial & Anticancer Activity Gyrase->Antimicrobial

Dual mechanistic pathways of substituted benzocaine derivatives.

Quantitative Biological Activity Profiles

To illustrate the impact of these structural modifications, the biological activities of baseline benzocaine and its advanced derivatives are summarized below. The data highlights the transition from an inactive antimicrobial state to highly potent, low-micromolar efficacy.

CompoundPrimary Biological TargetAntibacterial MIC (µg/mL)*Anticancer IC₅₀ (µM)**Key Structural Modification
Benzocaine (Baseline) Voltage-gated Na⁺ channels> 1000InactivePrimary aromatic amine
Thiazolidine 6 DNA Gyrase / Topo IIα1.95 - 7.814.5 - 12.3N-substituted thiazolidine ring
Thiazolidine 7b DNA Gyrase / Topo IIα0.97 - 3.902.1 - 8.9Halogenated N-substituted thiazolidine
Compound 1 (Păun) Bacterial Cell Membrane312 - 1250N/ANicotinic acid conjugate

*Tested against a panel of Gram-positive and Gram-negative strains (e.g., S. aureus, E. coli). **Tested against human cancer cell lines (HepG-2, HCT-116, MCF-7). Data synthesized from[1] and[3].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility in drug development, the following protocols are designed as self-validating systems. Built-in chemical and biological checkpoints guarantee that false positives are eliminated at the source.

Synthesis of Thiazolidine-Benzocaine Conjugates

Objective: Convert the primary aromatic amine of benzocaine into a thiazolidine ring to shift target affinity toward DNA Gyrase.

  • Step 1: Schiff Base Formation

    • Action: Dissolve benzocaine (1 eq) and an aromatic aldehyde (1.1 eq) in absolute ethanol. Add 3 drops of glacial acetic acid. Reflux for 6 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is strictly necessary to facilitate nucleophilic attack by the inherently weak, resonance-stabilized aromatic amine of benzocaine.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The reaction is only deemed complete when the ninhydrin-active spot (indicating the free primary amine) is completely consumed.

  • Step 2: Thiazolidine Cyclization

    • Action: Isolate the intermediate Schiff base. Dissolve it in dry toluene, add thioglycolic acid (1.5 eq), and reflux for 12 hours utilizing a Dean-Stark apparatus.

    • Causality: The thiol group attacks the imine carbon, followed by intramolecular cyclization via the carboxylic acid. The Dean-Stark trap physically removes water from the system. According to Le Chatelier's principle, continuously removing this byproduct drives the endothermic condensation reaction to completion.

    • Self-Validation Check: Perform ¹H-NMR analysis on the crude product. The protocol is validated if the imine proton signal (CH=N) at ~8.5 ppm disappears entirely, replaced by a distinct methine proton signal (S-CH-N) at ~5.8 ppm, confirming successful ring closure.

High-Throughput Topoisomerase IIα Inhibition Assay

Objective: Quantify the inhibitory potency of the synthesized benzocaine derivatives against human Topo IIα.

  • Step 1: Reaction Assembly

    • Action: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 DNA, 1 unit of human Topo IIα, 1 mM ATP, and test compounds (1-100 µM) in an assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂).

    • Causality: Mg²⁺ is an absolute requirement for the ATPase activity of Topo IIα. Without this divalent cation, the enzyme cannot undergo the ATP-dependent conformational changes required to pass the intact DNA strand through the transient double-strand break.

  • Step 2: Controlled Incubation & Termination

    • Action: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL), followed by a 15-minute incubation at 56°C.

    • Causality: SDS immediately denatures the enzyme, trapping it in its current topological state. Proteinase K then digests the Topo IIα-DNA covalent cleavage complexes. This dual-termination step is critical to prevent the enzyme from re-ligating the DNA during the cooling phase, which would yield false-negative inhibition data.

  • Step 3: Electrophoretic Resolution & Post-Staining

    • Action: Resolve the samples on a 1% agarose gel at 5 V/cm for 2 hours in TAE buffer without any intercalating dyes. Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes prior to imaging.

    • Causality: Ethidium bromide alters the superhelical density of DNA upon intercalation. If present in the gel during the run, it would physically mask the true topological state of the DNA generated by the enzyme, invalidating the relaxation kinetics.

  • Step 4: Self-Validation Controls

    • Action: Run parallel lanes containing: (A) DNA + Buffer (Negative Control), (B) DNA + Enzyme + DMSO (Vehicle Control), and (C) DNA + Enzyme + Etoposide (Positive Control).

    • Validation Check: The assay is mathematically valid only if Lane A shows >95% supercoiled DNA, Lane B shows >90% relaxed DNA, and Lane C shows a dose-dependent accumulation of linear DNA (indicating successful cleavage complex trapping).

Workflow Syn 1. Synthesis N-alkylation/acylation Pur 2. Purification Column Chromatography Syn->Pur Char 3. Characterization NMR, IR, Mass Spec Pur->Char Bio 4. Bio-Evaluation MIC/MBC & Topo IIα Assay Char->Bio Val 5. Validation Molecular Docking Bio->Val

Step-by-step experimental workflow for benzocaine derivative evaluation.

Future Perspectives in Drug Development

The evolution of benzocaine from a simple topical anesthetic to a highly tunable pharmacophore represents a significant milestone in rational drug design. By leveraging the inherent bioavailability and established safety profile of the aminobenzoate scaffold, researchers can rapidly prototype new derivatives to combat antimicrobial resistance and complex malignancies. Future investigations should focus on the pharmacokinetic optimization of these thiazolidine-benzocaine conjugates, specifically evaluating their metabolic stability via hepatic microsome assays and their potential for synergistic administration with existing chemotherapeutics.

References

  • El-Zahabi, H. S. A., Nossier, E. S., Mousa, S. M., Hassan, H., Shalaby, A. S. G., & Arafa, R. K. (2022). "Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action." Archiv der Pharmazie, 355(4), e2100451.[Link]

  • Păun, A., Zarafu, I., Caproiu, M. T., Draghici, C., Maganu, M., Cotar, A. I., Chifiriuc, M. C., & Ioniță, P. (2013). "Synthesis and microbiological evaluation of several benzocaine derivatives." Comptes Rendus Chimie, 16(7), 665-671.[Link]

  • Vercellini, M. C., Carranza-Martin, A., Montes, M. M., & Ayala, M. A. (2025). "Evaluation of benzocaine and eugenol as anesthetics and antiparasitic agents in a freshwater fish model." Aquaculture International.[Link]

Sources

Exploratory

Ethyl 2-amino-5-bromo-4-chlorobenzoate safety and handling

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-5-bromo-4-chlorobenzoate This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 2-amino-5-bromo-4-chlorobenzoate,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-amino-5-bromo-4-chlorobenzoate

This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 2-amino-5-bromo-4-chlorobenzoate, a key chemical intermediate in modern synthetic and medicinal chemistry. As researchers and drug development professionals, a profound understanding of this compound's potential hazards and the corresponding safety protocols is not merely a matter of compliance, but a foundational pillar of responsible science. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower scientists with the knowledge to maintain a safe and efficient laboratory environment.

While specific toxicological data for Ethyl 2-amino-5-bromo-4-chlorobenzoate is not extensively published, a robust safety profile can be constructed by examining data from structurally analogous compounds. This guide synthesizes information from related chemical entities to establish a conservative and proactive approach to safety.

Compound Identification and Physicochemical Properties

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a substituted aromatic ester. Its structure lends it to a variety of synthetic transformations, making it a valuable building block in the development of complex molecular architectures, including novel pharmaceutical agents.[1][2] The presence of halogen and amine functional groups necessitates careful handling due to potential reactivity and biological activity.

PropertyValueSource
IUPAC Name Ethyl 2-amino-5-bromo-4-chlorobenzoate-
Molecular Formula C₉H₉BrClNO₂[3]
Molecular Weight 278.53 g/mol [4]
CAS Number Data for this specific isomer is not consistently available. Closely related isomers include 874779-56-3 and 1823898-16-3.[3][4]-
Appearance Based on analogues, this compound is expected to be a solid or a light-yellow liquid.[5][6][7]-
Solubility Expected to have low water solubility.[5]-

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) and data from closely related compounds, Ethyl 2-amino-5-bromo-4-chlorobenzoate is classified as hazardous.[6][8] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[9]

Signal Word: Warning [5][6][7][8][10][11]

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[9][10][11][12]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[9][10][11][12]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[9][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[10][12]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered defense strategy, beginning with engineering controls and supplemented by appropriate PPE. This approach is designed to minimize exposure potential at the source.

Primary Engineering Controls

The causality for mandating specific engineering controls is the prevention of aerosol, vapor, or dust inhalation, which is a primary exposure risk.[9][12]

  • Chemical Fume Hood: All handling of Ethyl 2-amino-5-bromo-4-chlorobenzoate, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical engineering control as it captures airborne contaminants at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.[9][13]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Safety Stations: A fully functional eyewash station and safety shower must be readily accessible and unobstructed within the immediate work area.[13][14]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on the specific hazards of the compound.[12]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[8][13] When there is a significant risk of splashing, such as during transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[12][15]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected for any signs of degradation or puncture before each use. It is critical to consult the glove manufacturer's specifications for chemical compatibility and breakthrough time.[5][13] Contaminated gloves must be removed using proper technique to avoid skin contact and disposed of as chemical waste.[9]

    • Lab Coat: A long-sleeved, fully-buttoned lab coat must be worn to protect skin and personal clothing from contamination.[12]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[5][6] If a situation arises where the compound must be handled outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges must be used.[9][13]

Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed to be a self-validating system, where each step logically follows from a risk-assessment perspective.

I. Preparation & Planning

  • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.[12]

  • Assemble PPE: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the designated work area.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the work surface. Ensure spill cleanup materials are readily available.

II. Aliquoting and Weighing (Solid or Liquid)

  • Containment: Perform all weighing and transfers inside the chemical fume hood.

  • Static Control: If the material is a fine powder, use anti-static equipment to prevent dispersal.

  • Avoid Dust/Aerosol Generation: For solids, use a spatula for transfers. For liquids, use a pipette or syringe. Pouring should be done slowly and carefully to minimize splashing.[13]

  • Tare and Weigh: Place a tared, labeled container on the balance. Carefully add the chemical to the container. Close the primary container immediately after aliquoting.

  • Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth (for solids) or appropriate solvent, ensuring the cleaning materials are disposed of as hazardous waste.

III. Reaction Setup and Execution

  • Vessel Setup: All reactions must be conducted in appropriate glassware, assembled securely within the fume hood.

  • Reagent Addition: Add reagents slowly and in a controlled manner. Be mindful of potential exothermic reactions.

  • Atmospheric Control: If the reaction requires an inert atmosphere, ensure the system is properly sealed and purged before introducing reagents.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

IV. Post-Reaction Work-up & Purification

  • Quenching: Any reactive reagents must be quenched safely within the fume hood before extracting the product.

  • Extraction & Washing: Perform all liquid-liquid extractions in a fume hood. Use a properly supported separatory funnel and vent frequently to release any pressure buildup.

  • Solvent Removal: Evaporate solvents using a rotary evaporator located within a fume hood or connected to a suitable exhaust system.

  • Purification: Column chromatography and other purification methods must be performed in the fume hood.

V. Housekeeping

  • Decontamination: Thoroughly decontaminate all glassware and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][8][10][12][14]

Emergency Procedures: A Systematic Response

In the event of an exposure or spill, a calm and systematic response is crucial. All incidents must be reported to laboratory management.[16]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5][12][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.[5][6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][13][14][17]

Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

G cluster_assessment Initial Assessment cluster_major Major Spill / Emergency cluster_minor Minor Spill (Controllable) start Spill or Exposure Incident Occurs is_major Is the spill large, uncontained, or is anyone injured? start->is_major evacuate Evacuate Immediate Area Alert others is_major->evacuate Yes ppe Ensure Proper PPE is Worn is_major->ppe No call_emergency Call Emergency Services & Lab Safety Officer evacuate->call_emergency provide_sds Provide SDS to Responders call_emergency->provide_sds contain Contain spill with absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully collect material using spark-proof tools contain->cleanup dispose Place in a sealed, labeled container for hazardous waste cleanup->dispose decontaminate Decontaminate spill area dispose->decontaminate

Caption: Workflow for responding to a chemical spill incident.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.

Storage
  • Container: Store in a tightly closed, properly labeled container.[8][13]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[8][13]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[10][18]

Waste Disposal
  • Classification: All waste containing Ethyl 2-amino-5-bromo-4-chlorobenzoate, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and clearly labeled container.

  • Disposal: Dispose of contents and container through a licensed and approved waste disposal facility, in strict accordance with all federal, state, and local regulations.[5][8][10][19] Do not dispose of down the drain or in general trash.

References

  • West Liberty University. (2008, November 20). Material Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - Ethyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]

  • University of Toronto Chemistry. (2025, May). EMERGENCY RESPONSE. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Gandeepan, P., & Li, C. J. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Chemsrc. (2025, August 24). ethyl 2-amino-5-chlorobenzoate | CAS#:63243-75-4. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 4-amino-3-bromo-5-chlorobenzoate. Retrieved from [Link]

  • ECHA CHEM. (n.d.). Overview - 2-amino-5-bromo-4-chlorobenzoic acid. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-chlorobenzoic Acid in Modern Synthesis. Retrieved from [Link]

  • Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Ethyl 2-amino-5-bromo-4-chlorobenzoate: Synthesis, Sourcing, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Ethyl 2-amino-5-bromo-4-chlorobenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Ethyl 2-amino-5-bromo-4-chlorobenzoate, a halogenated anthranilate, represents a key intermediate with significant potential in the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, commercial availability, and applications, with a focus on empowering researchers to leverage this versatile compound in their discovery workflows.

Physicochemical Properties and Structural Features

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a polysubstituted benzene derivative featuring an ethyl ester, an amino group, and two halogen atoms (bromine and chlorine) at specific positions on the aromatic ring. This unique arrangement of functional groups imparts distinct reactivity and makes it a valuable synthon in organic chemistry.

The presence of the amino and ester groups allows for a variety of chemical transformations, including N-acylation, diazotization, and amide bond formation. The bromine and chlorine atoms provide sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of further molecular complexity.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-chlorobenzoic Acid (Precursor)

PropertyValueSource
CAS Number 50419-88-0[1][2]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Solid[2]
Purity ≥97%[1]

Note: A definitive CAS number for Ethyl 2-amino-5-bromo-4-chlorobenzoate is not consistently reported in commercial or literature sources. The information for the precursor acid is provided for reference.

Synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate

The most direct and common method for the synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-5-bromo-4-chlorobenzoic acid.

Synthesis_of_Ethyl_2-amino-5-bromo-4-chlorobenzoate Precursor 2-Amino-5-bromo-4-chlorobenzoic Acid Product Ethyl 2-amino-5-bromo-4-chlorobenzoate Precursor->Product Fischer Esterification Reagents Ethanol (Excess) Catalytic H₂SO₄ Reagents->Product

Caption: Synthetic pathway for Ethyl 2-amino-5-bromo-4-chlorobenzoate.

This protocol outlines the laboratory-scale synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate from 2-amino-5-bromo-4-chlorobenzoic acid.

Materials:

  • 2-Amino-5-bromo-4-chlorobenzoic acid (1.0 eq)

  • Anhydrous Ethanol (a large excess, to serve as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromo-4-chlorobenzoic acid and a large excess of anhydrous ethanol.

  • Stir the mixture to dissolve the acid as much as possible.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude Ethyl 2-amino-5-bromo-4-chlorobenzoate can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Commercial Suppliers

Identifying commercial suppliers for the specific isomer, Ethyl 2-amino-5-bromo-4-chlorobenzoate, can be challenging due to the prevalence of structurally similar compounds. However, the precursor, 2-Amino-5-bromo-4-chlorobenzoic acid (CAS: 50419-88-0), is more readily available from several chemical suppliers. Researchers are advised to procure the acid and perform the esterification in-house or to make specific inquiries with suppliers to ensure the correct isomer is obtained.

Table 2: Commercial Suppliers of 2-Amino-5-bromo-4-chlorobenzoic Acid (CAS: 50419-88-0)

SupplierWebsiteNotes
Sigma-Aldrich Offers the precursor acid with specified purity.[2]
Cenmed Enterprises Lists 2-Amino-5-bromo-4-chlorobenzoic acid for sale.[1]
BLD Pharm Offers various substituted aminobenzoates; inquire for specific isomer.[3]
Chemspace A marketplace that may list suppliers for the target compound or its precursors.

Disclaimer: The availability of these compounds is subject to change. It is recommended to verify the product specifications and availability directly with the suppliers.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anthranilates are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The specific substitution pattern of Ethyl 2-amino-5-bromo-4-chlorobenzoate makes it a precursor for a range of heterocyclic compounds with potential biological activity.

A notable application of related bromo-chloro-benzoic acid derivatives is in the synthesis of hypoglycemic agents.[4][5] For instance, 5-bromo-2-chloro-benzoic acid is a key raw material in the preparation of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[5] These drugs work by inhibiting the sodium-glucose co-transporter 2 in the kidneys, leading to the excretion of excess glucose in the urine.

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Cell cluster_urine Urine SGLT2 SGLT2 Transporter Glucose_Blood Glucose Reabsorption into Bloodstream SGLT2->Glucose_Blood Mediates Glucose_Excretion Increased Glucose Excretion (Urine) SGLT2->Glucose_Excretion Leads to Glucose_Filtrate Glucose in Glomerular Filtrate Glucose_Filtrate->SGLT2 Binds to SGLT2_Inhibitor Ethyl 2-amino-5-bromo-4-chlorobenzoate (as a precursor to SGLT2 Inhibitors) SGLT2_Inhibitor->SGLT2 Blocks

Caption: Role of SGLT2 inhibitors derived from related precursors.

The synthetic utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate extends to the preparation of various heterocyclic scaffolds, such as quinazolinones, benzothiazoles, and other fused ring systems that are of interest in medicinal chemistry for their potential anticancer, anti-inflammatory, and antimicrobial properties. The amino group can be readily acylated or used as a nucleophile in cyclization reactions, while the halogen atoms provide handles for further diversification through cross-coupling chemistry.

Conclusion

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While direct commercial sourcing of this specific isomer may require careful verification, its synthesis from the readily available 2-amino-5-bromo-4-chlorobenzoic acid is a straightforward process. The unique combination of reactive functional groups on this scaffold provides medicinal chemists with a versatile platform for the development of novel therapeutic agents, particularly in the area of metabolic diseases.

References

  • Cenmed Enterprises. 2-Amino-5-bromo-4-chlorobenzoic acid (C007B-506971). Available at: [Link]

  • Chemspace. Ethyl 4-amino-3-bromo-5-chlorobenzoate. Available at: [Link]

  • WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Utilization of Ethyl 2-amino-5-bromo-4-chlorobenzoate in Advanced Organic Synthesis

Abstract Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly functionalized aromatic scaffold of significant value to researchers, medicinal chemists, and professionals in drug development. Its strategic arrangement of re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly functionalized aromatic scaffold of significant value to researchers, medicinal chemists, and professionals in drug development. Its strategic arrangement of reactive sites—an amino group, an ethyl ester, and two distinct halogen atoms (bromine and chlorine)—offers a versatile platform for constructing complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making it an ideal precursor for a diverse range of heterocyclic compounds, particularly those with pharmaceutical relevance. This guide provides an in-depth exploration of its synthetic applications, detailing field-proven protocols for cyclization and cross-coupling reactions, and explaining the chemical principles that underpin these transformations.

Introduction: A Multifaceted Building Block

Ethyl 2-amino-5-bromo-4-chlorobenzoate is more than a simple starting material; it is a synthetic linchpin. The molecule's core, an anthranilate ester, is a classic precursor for fused heterocyclic systems. The amino group and the adjacent ester are perfectly poised for cyclization reactions, most notably in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.

Furthermore, the presence of two different halogens on the aromatic ring introduces a layer of strategic complexity and opportunity. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity differential is not a limitation but a powerful tool, enabling chemists to perform selective functionalization at the C-5 position (bromine) while leaving the C-4 position (chlorine) intact for subsequent transformations. This inherent orthogonality is critical for building molecular diversity and is a cornerstone of modern combinatorial chemistry and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-amino-5-bromo-4-chlorobenzoate is presented below.

PropertyValue
CAS Number 1208075-48-2
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 294.53 g/mol
Appearance Off-white to pale yellow solid
Canonical SMILES CCOC(=O)C1=C(C=C(C(=C1)Cl)Br)N

Core Synthetic Application: Synthesis of Fused Heterocycles

The most direct application of the anthranilate core within Ethyl 2-amino-5-bromo-4-chlorobenzoate is in the synthesis of quinazolinones. These structures are prevalent in a wide range of biologically active compounds. The general strategy involves N-acylation of the amino group, followed by a dehydrative cyclization to form the fused pyrimidinone ring.

Workflow for Quinazolinone Synthesis

The transformation from the anthranilate ester to the quinazolinone core is a robust and well-established process. The workflow involves two key steps: acylation of the 2-amino group and subsequent cyclization with an amine source, which forms the final heterocyclic ring.

G A Ethyl 2-amino-5-bromo- 4-chlorobenzoate B Acyl Chloride (R-COCl) or Acetic Anhydride C Intermediate: N-Acylated Anthranilate A->C Base (e.g., Pyridine) D Amine (R'-NH₂) or Ammonia Source E Final Product: 6-Bromo-7-chloro-2,3-disubstituted quinazolin-4(3H)-one C->E Heat, Acid Catalyst

Caption: General workflow for the synthesis of quinazolinones.

Protocol 1: Synthesis of 6-Bromo-7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one

This protocol details a common method for synthesizing a disubstituted quinazolinone, beginning with the acylation of the starting material followed by cyclization.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-5-bromo-4-chlorobenzoate294.532.95 g10.0
Acetyl Chloride78.500.8 mL11.0
Pyridine79.105 mL-
Aniline93.131.02 mL11.0
Polyphosphoric Acid (PPA)-~15 g-
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate142.04~5 g-

Procedure:

  • N-Acylation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Ethyl 2-amino-5-bromo-4-chlorobenzoate (2.95 g, 10.0 mmol) and anhydrous pyridine (5 mL).

    • Cool the stirring solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (0.8 mL, 11.0 mmol) dropwise over 10 minutes. Causality Note: The pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the acylation forward.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 50 mL of cold water and extract with dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated intermediate. This intermediate is often used in the next step without further purification.

  • Cyclization:

    • Combine the crude N-acetylated intermediate with aniline (1.02 mL, 11.0 mmol) and polyphosphoric acid (~15 g) in a 50 mL round-bottom flask.

    • Heat the mixture to 140 °C with vigorous stirring for 4 hours. Causality Note: PPA serves as a powerful dehydrating agent and acid catalyst, facilitating the intramolecular cyclization and formation of the quinazolinone ring.

    • Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (~100 g).

    • Stir until the ice has melted completely. The solid product will precipitate.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford the pure 6-Bromo-7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds is the key to the strategic use of this molecule in cross-coupling chemistry. Standard palladium-catalyzed conditions, such as those used in Suzuki-Miyaura or Buchwald-Hartwig reactions, will selectively activate the more labile C-Br bond, leaving the C-Cl bond untouched for potential future reactions.[3][4][5]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[4][6] This is an ideal strategy to introduce aryl, heteroaryl, or vinyl substituents at the C-5 position of the core structure.

G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Ar-Br OA_label Oxidative Addition PdII_B Ar-Pd(II)L₂-OR' PdII_A->PdII_B -Br⁻, +OR'⁻ Base_label Base (e.g., K₂CO₃) PdII_C [Ar-Pd(II)L₂(R)]⁺ PdII_B->PdII_C R-B(OR')₂ TM_label Transmetalation PdII_C->Pd0 Ar-R RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a representative method for arylating the C-5 position of the starting material.[4][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-5-bromo-4-chlorobenzoate294.53295 mg1.0
4-Methoxyphenylboronic Acid151.96182 mg1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane88.118 mL-
Water (degassed)18.022 mL-
Ethyl Acetate88.1150 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate120.37~5 g-

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add Ethyl 2-amino-5-bromo-4-chlorobenzoate (295 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing all oxygen is critical to prevent catalyst degradation and ensure a productive catalytic cycle.

  • Reaction Execution:

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous base is required to activate the boronic acid for the transmetalation step.[6]

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3][8] This method is exceptionally useful for introducing primary or secondary amines at the C-5 position, providing access to a wide range of N-arylated derivatives.

G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Ar-Br OA_label Oxidative Addition PdII_Amide [Ar-Pd(II)L₂(NR₂)]⁻ PdII_A->PdII_Amide + HNR₂ - HBr Coord_label Amine Coordination PdII_Amide->Pd0 Ar-NR₂ RE_label Reductive Elimination Deprot_label Deprotonation (Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a standard procedure for coupling a secondary amine to the C-5 position.[5][9]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-5-bromo-4-chlorobenzoate294.53295 mg1.0
Morpholine87.12105 µL1.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02
XPhos476.6519 mg0.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Anhydrous Toluene92.145 mL-
Ethyl Acetate88.1150 mL-
Saturated Ammonium Chloride Solution-20 mL-
Anhydrous Sodium Sulfate142.04~5 g-

Procedure:

  • Reaction Setup:

    • In an oven-dried sealable reaction tube, combine Ethyl 2-amino-5-bromo-4-chlorobenzoate (295 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and the phosphine ligand XPhos (19 mg, 0.04 mmol). Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. Bulky electron-rich phosphine ligands like XPhos are essential for promoting both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[3][9]

    • Seal the tube, then evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Reaction Execution:

    • Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Conclusion and Future Outlook

Ethyl 2-amino-5-bromo-4-chlorobenzoate stands out as a strategically designed building block for modern organic synthesis. The predictable reactivity of its functional groups—the anthranilate core for cyclization and the differentially reactive halogens for selective cross-coupling—provides a reliable and versatile platform for constructing diverse and complex molecules. The protocols detailed herein offer robust starting points for synthesizing quinazolinones and for performing selective C-C and C-N bond formations. The unreacted C-Cl bond remains a valuable handle for subsequent diversification, enabling access to a vast chemical space from a single, readily available precursor. This makes it an indispensable tool for scientists engaged in the discovery and development of new chemical entities.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]

  • Synthesis of Thiazole-fused Tricyclic Quinazolinone Alkaloids and Their Derivatives. Molecules. Available at: [Link]

  • Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Synthetic Communications. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Arkivoc. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules. Available at: [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent developments in cyclization reactions of α-aminoalkyl radicals. Arkivoc. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]

  • Facile synthesis of 2-substituted ethyl 2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. IntechOpen. Available at: [Link]

Sources

Application

Topic: Suzuki Coupling Protocol for Ethyl 2-amino-5-bromo-4-chlorobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Ethyl 2-amino-5-bromo-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Ethyl 2-amino-5-bromo-4-chlorobenzoate. As a polysubstituted aniline derivative, this substrate presents unique challenges and opportunities, including the potential for high selectivity and the need for carefully optimized reaction conditions to accommodate its electronic properties and functional group sensitivities. This guide offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting to enable successful synthesis of valuable biaryl structures for research and development.

Introduction and Strategic Considerations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Its application is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of complex molecular architectures, such as substituted biaryls, which are common motifs in biologically active compounds.[4][5][6]

The substrate, Ethyl 2-amino-5-bromo-4-chlorobenzoate, is a valuable building block for creating more complex molecules. Its structure contains two distinct halogen atoms, offering a handle for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for a targeted reaction at the 5-position while leaving the 4-position (chloro) available for subsequent transformations.[5]

However, the substrate also presents challenges. The presence of the electron-donating amino (-NH₂) group deactivates the aryl halide towards oxidative addition, often necessitating the use of highly active catalyst systems.[7][8] Furthermore, the ethyl ester (-COOEt) functional group is susceptible to hydrolysis under strongly basic conditions.[9] Therefore, a successful protocol requires a careful balancing of catalyst activity with the judicious choice of base and reaction conditions to achieve high yield and selectivity without promoting undesirable side reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established palladium-based catalytic cycle.[1][2][10] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond. For the target substrate, this is selectively the C-Br bond, forming a Pd(II) intermediate. The general reactivity order for halogens in this step is I > Br > Cl > F.[10]

  • Transmetalation: This is often the rate-determining step of the cycle.[11][12] The organoboron species (e.g., arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[9][11][13][14] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product pd_intermediate_1 Ar-Pd(II)L₂-Br oxidative_addition->pd_intermediate_1 transmetalation Transmetalation pd_intermediate_2 Ar-Pd(II)L₂-Ar' transmetalation->pd_intermediate_2 pd_intermediate_1->transmetalation pd_intermediate_2->reductive_elimination aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling Ethyl 2-amino-5-bromo-4-chlorobenzoate hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the temperature.

ComponentRole & Critical ConsiderationsRecommended Starting Points
Palladium Catalyst Precatalyst: Source of palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃).[10] Ligand: Stabilizes the Pd(0) state and facilitates oxidative addition/reductive elimination. For this deactivated substrate, bulky, electron-rich ligands are essential for high activity.[7]System 1 (High Activity): SPhos-Pd G2 or XPhos-Pd G3 (1-3 mol%).System 2 (Classic): Pd(PPh₃)₄ (3-5 mol%).
Boronic Acid The coupling partner that provides the new aryl group. Typically used in slight excess to drive the reaction to completion.1.2 - 1.5 equivalents.
Base Activates the boronic acid for transmetalation.[11] Crucial Choice: Must be strong enough to facilitate the reaction but mild enough to prevent hydrolysis of the ethyl ester.Mild: K₂CO₃, Cs₂CO₃ (2-3 equivalents).Moderate: K₃PO₄ (2-3 equivalents, use with caution).
Solvent Solubilizes reactants and facilitates heat transfer. Often a mixture of an organic solvent and water to dissolve the inorganic base. Must be degassed to remove O₂, which can oxidize and deactivate the catalyst.1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or DMF.
Temperature Provides the necessary activation energy. Higher temperatures can increase reaction rate but may also promote side reactions like ester hydrolysis.80 - 110 °C.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of Ethyl 2-amino-5-bromo-4-chlorobenzoate with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials & Equipment
  • Reagents:

    • Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Palladium catalyst (e.g., SPhos-Pd G2, 2 mol%)

    • Base (e.g., K₂CO₃, 2.5 equiv)

    • Solvent (e.g., 1,4-Dioxane and degassed deionized water)

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or microwave reaction vial

    • Reflux condenser

    • Magnetic stirrer and hot plate

    • Inert atmosphere setup (Nitrogen or Argon gas line)

    • Standard laboratory glassware (septum, needles, syringes, separatory funnel)

    • Rotary evaporator

    • Column chromatography setup

Reaction Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Seal & Purge (Establish Inert Atmosphere) A->B C 3. Add Degassed Solvent B->C D 4. Heat with Stirring (e.g., 90 °C, 4-12 h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate & Water) E->F G 7. Extract & Wash (Separate layers, wash with brine) F->G H 8. Dry & Concentrate (Dry with MgSO₄, evaporate solvent) G->H I 9. Purify (Silica Gel Chromatography) H->I

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 equiv), the arylboronic acid (1.3 equiv), potassium carbonate (2.5 equiv), and the palladium catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Heating: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst system for the substrate.3. Base is not strong enough or insoluble.4. Reaction temperature is too low.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.2. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to an SPhos or XPhos-based precatalyst).[7]3. Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature in 10 °C increments.
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature is too high or reaction time is too long.3. High water content in the solvent mixture.1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or powdered KF).[9]2. Reduce the reaction temperature or monitor closely to stop the reaction upon completion.3. Reduce the proportion of water in the solvent system or use an anhydrous solvent with a base like CsF.
Protodeborylation Boronic acid decomposes before coupling, leading to a de-brominated starting material byproduct. This can be promoted by excess water and base.1. Use freshly purchased or recrystallized boronic acid.2. Use boronic esters (e.g., pinacol esters), which are more stable.3. Minimize water content and consider using a milder base.
Homocoupling of Boronic Acid Formation of Ar'-Ar' byproduct. Often caused by the presence of oxygen or high catalyst loading.1. Ensure the reaction is strictly anaerobic.2. Decrease the catalyst loading.

Conclusion

The Suzuki-Miyaura coupling of Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly effective method for synthesizing functionalized biaryl compounds. Success relies on acknowledging the substrate's deactivated nature and base-sensitive ester group. By employing highly active palladium catalysts with bulky, electron-rich ligands and selecting a base that balances reactivity with functional group compatibility, researchers can achieve high yields and excellent selectivity. The protocols and insights provided herein serve as a comprehensive guide for navigating the complexities of this transformation, enabling the efficient development of novel molecules for drug discovery and materials science.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. PubMed.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing).
  • The iron-catalysed Suzuki coupling of aryl chlorides. -ORCA - Cardiff University.
  • Suzuki coupling reactions of aryl chlorides. ResearchGate.
  • Akira Suzuki - Nobel Lecture.
  • The Suzuki Reaction.
  • Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. Benchchem.
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC.
  • Suzuki cross-coupling. Chemistry LibreTexts.
  • Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
  • ethyl 4-aminobenzoate. Organic Syntheses Procedure.
  • 1208075-48-2|Ethyl 5-amino-2-bromo-4-chlorobenzoate|BLD Pharm.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate.

Sources

Method

Synthesis of heterocyclic compounds from Ethyl 2-amino-5-bromo-4-chlorobenzoate

An Application Guide to the Synthesis of Heterocyclic Compounds from Ethyl 2-amino-5-bromo-4-chlorobenzoate Introduction: The Strategic Value of a Polysubstituted Anthranilate In the landscape of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from Ethyl 2-amino-5-bromo-4-chlorobenzoate

Introduction: The Strategic Value of a Polysubstituted Anthranilate

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly valuable and versatile building block for the synthesis of complex heterocyclic scaffolds. As a derivative of anthranilic acid, its core structure is primed for constructing fused ring systems that are prevalent in a vast array of pharmacologically active molecules.[1][2] The true synthetic power of this molecule lies in the orthogonal reactivity of its four distinct functional groups:

  • The Amino Group (C2): A potent nucleophile and the primary site for initiating cyclization reactions to form nitrogen-containing heterocycles.

  • The Ethyl Ester (C1): An electrophilic handle that can be readily converted into an amide or participate directly in cyclization to form lactams.

  • The Bromo Group (C5): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other functionalities. Its reactivity is generally higher than the chloro group under many catalytic conditions, enabling selective functionalization.

  • The Chloro Group (C4): A more robust halogen that can be retained during initial transformations at the bromine site or activated under more forcing conditions for subsequent modifications.

This guide provides detailed protocols and technical insights into the synthesis of three major classes of bioactive heterocycles—Quinazolinones, Acridones, and Benzodiazepines—using Ethyl 2-amino-5-bromo-4-chlorobenzoate as the common precursor. The methodologies are presented to not only guide execution but also to explain the underlying chemical principles that ensure success.

Part 1: Synthesis of Substituted Quinazolinones

Quinazolinones are a privileged class of fused heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][3][4] Several quinazoline-based drugs, such as erlotinib and gefitinib, are used in cancer therapy.[1] The ortho-disposition of the amino and ester groups in the starting material makes it an ideal substrate for straightforward cyclization to form the quinazolinone core.

Protocol 1.1: Direct One-Pot Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone via Niementowski Reaction

The Niementowski reaction is a classic and direct method for preparing 4(3H)-quinazolinones by heating an anthranilic acid derivative with an amide.[1][5] Using formamide allows for the synthesis of the unsubstituted quinazolinone core.

Causality and Experimental Rationale: This one-pot reaction leverages formamide as both a reactant (a source of the C2 carbon) and a high-boiling solvent. The initial step involves the formation of an intermediate N-formyl derivative, which subsequently undergoes intramolecular cyclization with the loss of ethanol and water to yield the thermodynamically stable fused aromatic ring system. Heating to a high temperature (150-160°C) is crucial to drive the dehydration and cyclization steps to completion.[5]

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-amino-5-bromo-4-chlorobenzoate (10.0 g, 34.2 mmol).

  • Reagent Addition: Add an excess of formamide (40 mL, ~1.0 mol).

  • Heating: Heat the reaction mixture in a sand bath or heating mantle to 150-160°C and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of crushed ice with stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water (3 x 50 mL) to remove residual formamide, and dried in a vacuum oven at 60°C.

  • Purification: The crude product can be further purified by recrystallization from ethanol or methanol to yield the final product as a white to off-white solid.

Data Presentation:

ParameterExpected Value
Product Name 7-Bromo-6-chloro-4(3H)-quinazolinone
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 260.49 g/mol
Typical Yield 75-85%
Appearance White to off-white solid
Protocol 1.2: Two-Step Synthesis of 2-Methyl-3-Aryl-Substituted Quinazolinones

A more versatile approach that allows for substitution at both the C2 and N3 positions involves a two-step procedure via a benzoxazinone intermediate.[6][7][8] This method offers greater control over the final structure.

Causality and Experimental Rationale:

  • Step A (Benzoxazinone Formation): The reaction of the starting anthranilate with acetic anhydride serves a dual purpose. It acylates the amino group and acts as a dehydrating agent to facilitate the cyclization and elimination of ethanol, forming the stable 2-methyl-7-bromo-6-chloro-4H-3,1-benzoxazin-4-one. This intermediate is an activated acylating agent.

  • Step B (Amination and Ring Opening/Closing): The benzoxazinone readily reacts with a primary amine (e.g., aniline). The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization with the elimination of water forms the final, highly stable quinazolinone ring system.

Experimental Workflow Diagram:

G cluster_0 Step A: Benzoxazinone Formation cluster_1 Step B: Quinazolinone Synthesis A Ethyl 2-amino-5-bromo- 4-chlorobenzoate B Acetic Anhydride (Reflux) A->B 1. C Intermediate: 7-Bromo-6-chloro-2-methyl- 4H-3,1-benzoxazin-4-one B->C 2. D Substituted Aniline (e.g., p-toluidine) C->D 3. E Glacial Acetic Acid (Reflux) D->E 4. F Final Product: 7-Bromo-6-chloro-2-methyl- 3-(p-tolyl)quinazolin-4(3H)-one E->F 5. caption Workflow for Two-Step Quinazolinone Synthesis

Caption: Workflow for Two-Step Quinazolinone Synthesis

Experimental Protocol:

Step A: Synthesis of 7-Bromo-6-chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a 250 mL flask fitted with a reflux condenser and drying tube, suspend Ethyl 2-amino-5-bromo-4-chlorobenzoate (10.0 g, 34.2 mmol) in acetic anhydride (100 mL).

  • Heating: Heat the mixture to reflux for 4 hours.

  • Isolation: Allow the reaction to cool. The product will often crystallize out of the solution. If not, reduce the volume of the solvent under reduced pressure. Filter the solid product, wash with cold hexane, and dry.

Step B: Synthesis of 7-Bromo-6-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one

  • Reaction Setup: Dissolve the benzoxazinone intermediate (5.0 g, 17.2 mmol) and p-toluidine (2.0 g, 18.9 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

  • Heating: Reflux the mixture for 5 hours.

  • Work-up: Cool the reaction mixture and pour it into 250 mL of ice-cold water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure product.

Data Presentation:

ParameterExpected Value (Final Product)
Product Name 7-Bromo-6-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one
Molecular Formula C₁₆H₁₁BrClN₃O
Molecular Weight 364.63 g/mol
Typical Yield 65-80% (over two steps)
Appearance Crystalline solid

Part 2: Synthesis of Substituted Acridones

Acridone and its derivatives are another important class of nitrogen heterocycles, known for their DNA intercalating properties, leading to applications as anticancer and antimicrobial agents.[9] The synthesis of the tricyclic acridone core from Ethyl 2-amino-5-bromo-4-chlorobenzoate typically requires a C-N bond formation followed by an intramolecular cyclization. The Ullmann condensation is a classic and effective method for the initial C-N coupling.[9]

Causality and Experimental Rationale:

  • Step A (Ullmann Condensation): This step forms the key N-phenylanthranilate intermediate. The reaction couples the starting material with a substituted aniline (e.g., p-anisidine). A copper catalyst (such as copper(I) iodide) is essential to facilitate this C-N bond formation, and a base (like potassium carbonate) is required to neutralize the HBr generated during the reaction.

  • Step B (Intramolecular Cyclization): The N-arylanthranilate intermediate is then cyclized under strongly acidic and dehydrating conditions. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used to promote an intramolecular Friedel-Crafts acylation, where the carboxylic acid (or its activated form) attacks the adjacent aromatic ring to form the central ring of the acridone, closing the tricyclic system.

Experimental Protocol:

Step A: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-5-bromo-4-chlorobenzoate

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine Ethyl 2-amino-5-bromo-4-chlorobenzoate (5.0 g, 17.1 mmol), p-anisidine (2.3 g, 18.8 mmol), potassium carbonate (4.7 g, 34.2 mmol), and copper(I) iodide (0.32 g, 1.7 mmol) in DMF (50 mL).

  • Heating: Heat the mixture to 120-130°C for 12-18 hours.

  • Work-up: Cool the reaction, pour into water, and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of 2-Bromo-3-chloro-6-methoxyacridin-9(10H)-one

  • Hydrolysis (Intermediate step): First, hydrolyze the ester from Step A to the corresponding carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidification).

  • Reaction Setup: Add the N-(4-methoxyphenyl)anthranilic acid (from hydrolysis, ~10 mmol) to polyphosphoric acid (PPA) (50 g) in a flask.

  • Heating: Heat the mixture with mechanical stirring to 140-150°C for 4 hours.

  • Work-up: Carefully pour the hot, viscous mixture onto crushed ice.

  • Isolation: Adjust the pH to basic with concentrated NaOH solution. Collect the resulting solid by filtration, wash with water, and dry to yield the acridone product.

Data Presentation:

ParameterExpected Value (Final Product)
Product Name 2-Bromo-3-chloro-6-methoxyacridin-9(10H)-one
Molecular Formula C₁₄H₉BrClNO₂
Molecular Weight 354.59 g/mol
Typical Yield 50-65% (over three steps)
Appearance Yellow solid

Part 3: Synthesis of Substituted 1,4-Benzodiazepines

Benzodiazepines are a famous class of psychoactive compounds widely used for their anxiolytic, sedative, and anticonvulsant effects.[10] Their synthesis from an anthranilate precursor requires the introduction of a two-carbon unit containing a second nitrogen atom to form the characteristic seven-membered ring. A common strategy involves the initial conversion to a 2-aminobenzamide.[11]

Causality and Experimental Rationale: This multi-step synthesis builds the benzodiazepine ring system sequentially.

  • Amidation: The ethyl ester is first converted to a primary amide. This is a critical step as it installs the N1 nitrogen of the future benzodiazepine ring. High-temperature reaction with formamide or conversion to an acyl chloride followed by reaction with ammonia are common methods.

  • Acylation: The resulting 2-aminobenzamide is then acylated at the amino group with chloroacetyl chloride. This introduces the two-carbon backbone (C2 and C3) and a reactive chloride leaving group.

  • Cyclization: In the final step, an intramolecular nucleophilic substitution occurs. The amide nitrogen (N1) attacks the carbon bearing the chlorine atom, displacing it and closing the seven-membered ring to form the 1,4-benzodiazepine-2,5-dione scaffold. A base is often used to facilitate this cyclization.

Experimental Workflow Diagram:

G A Ethyl 2-amino-5-bromo- 4-chlorobenzoate B Ammonia / Heat (Amidation) A->B C 2-Amino-5-bromo- 4-chlorobenzamide B->C D Chloroacetyl Chloride Pyridine (Acylation) C->D E N-(2-carbamoyl-4-bromo- 5-chlorophenyl)-2-chloroacetamide D->E F Base (e.g., K₂CO₃) DMF (Cyclization) E->F G Final Product: 7-Bromo-6-chloro-1H-benzo[e] [1,4]diazepine-2,5(3H,4H)-dione F->G caption Workflow for Benzodiazepine-2,5-dione Synthesis

Caption: Workflow for Benzodiazepine-2,5-dione Synthesis

Experimental Protocol:

Step A: Synthesis of 2-Amino-5-bromo-4-chlorobenzamide

  • Convert the starting ethyl ester to the corresponding acyl chloride using thionyl chloride (SOCl₂).

  • Carefully add the crude acyl chloride to an excess of concentrated aqueous ammonia cooled in an ice bath.

  • Stir vigorously, then collect the resulting precipitate, wash with cold water, and dry.

Step B: Synthesis of N-(2-carbamoyl-4-bromo-5-chlorophenyl)-2-chloroacetamide

  • Dissolve the 2-aminobenzamide (5.0 g, 20.0 mmol) in a suitable solvent like dioxane or THF containing a non-nucleophilic base (e.g., pyridine).

  • Cool the solution in an ice bath and add chloroacetyl chloride (1.8 mL, 22.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. Dry and concentrate the organic layer.

Step C: Synthesis of 7-Bromo-6-chloro-1H-benzo[e][1][7]diazepine-2,5(3H,4H)-dione

  • Dissolve the chloroacetamide intermediate from Step B (~15 mmol) in DMF (75 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (4.1 g, 30 mmol).

  • Heat the mixture to 80-90°C and stir for 8-12 hours until TLC indicates the disappearance of the starting material.

  • Cool, pour into water, and collect the solid product by filtration. Purify by recrystallization from a suitable solvent.

Data Presentation:

ParameterExpected Value (Final Product)
Product Name 7-Bromo-6-chloro-1H-benzo[e][1][7]diazepine-2,5(3H,4H)-dione
Molecular Formula C₉H₅BrClN₂O₂
Molecular Weight 304.51 g/mol
Typical Yield 45-60% (over three steps)
Appearance Solid

References

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 955–963. Available at: [Link]

  • Dastmalchi, S., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S853. Available at: [Link]

  • Gradišar, H., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(8), 653-662. Available at: [Link]

  • Sandström, J. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available at: [Link]

  • Jampilek, J. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Molecules, 20(11), 21086-21109. Available at: [Link]

  • Sharma, P., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-532. Available at: [Link]

  • Singh, J., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(4), 543-554. Available at: [Link]

  • Kumari, M., et al. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1), 217-230. Available at: [Link]

  • Stevens, M. F. G. (2013). Synthesis and Evaluation of Acridine and Acridone Based Compound as Anti-Cancer and Anti-Bacterial Agents. University of Nottingham. Available at: [Link]

  • Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 895045. Available at: [Link]

Sources

Application

Advanced Amidation Protocols for Highly Deactivated Anilines: A Case Study on Ethyl 2-amino-5-bromo-4-chlorobenzoate

Executive Summary & Substrate Profiling Amide bond formation is a foundational transformation in medicinal chemistry and drug development. However, the acylation of highly deactivated anilines remains a persistent synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Amide bond formation is a foundational transformation in medicinal chemistry and drug development. However, the acylation of highly deactivated anilines remains a persistent synthetic challenge. This application note provides an in-depth, self-validating guide for the amidation of Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9)[1].

As an anthranilate derivative, this substrate presents a "perfect storm" of deactivation mechanisms:

  • Steric Hindrance: The bulky ethyl ester group at the ortho position physically blocks the trajectory of incoming electrophiles.

  • Inductive Deactivation (-I): The halogens at C4 (chloro) and C5 (bromo) strongly withdraw electron density from the aromatic system.

  • Mesomeric Depletion (-M): The ortho-carbonyl group delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity.

Because of these factors, standard carbodiimide-based peptide coupling conditions (e.g., EDC/HOBt at room temperature) typically stall. The aniline is simply too weak a nucleophile to attack standard activated esters (like HOBt-esters), leading to poor yields and starting material recovery[2]. To achieve full conversion, one must bypass standard active esters and generate hyper-electrophilic intermediates (e.g., acylpyridinium ions) or utilize advanced uronium-based coupling reagents like COMU[3][4].

Strategic Workflow for Deactivated Anilines

To ensure synthetic success, the choice of coupling reagent must be dictated by the availability of the acylating partner (acid chloride vs. free carboxylic acid) and the scale of the reaction.

Workflow Start Substrate: Ethyl 2-amino-5-bromo-4-chlorobenzoate Assess Challenge: Highly Deactivated Aniline Start->Assess Path1 Is Acyl Chloride Available? Assess->Path1 MethodA Protocol 1: Acyl Chloride + DMAP (High Efficiency) Path1->MethodA Yes Path2 Carboxylic Acid Starting Material Path1->Path2 No MethodB Protocol 2: COMU + DIPEA (Mild & Green) Path2->MethodB Standard MethodC Protocol 3: BTC / Triphosgene (Extreme Cases) Path2->MethodC Unreactive

Decision tree for selecting the optimal amidation strategy for deactivated anilines.

Comparative Analysis of Coupling Strategies

The table below summarizes the quantitative and qualitative data for various coupling strategies when applied to electron-deficient anilines.

Reagent SystemElectrophilic IntermediateTempReaction TimeExpected YieldMechanistic Notes
EDC / HOBt HOBt-ester25 °C48 h< 20%Sluggish attack by aniline; high risk of reagent hydrolysis[2].
Acyl Chloride / DMAP Acylpyridinium ion25–60 °C2–12 h75–90%Highly effective; DMAP acts as a potent acyl transfer agent[2].
COMU / DIPEA Uronium active ester25–50 °C4–16 h80–95%Best-in-class for anilines; compatible with green solvents (EtOAc)[4].
BTC (Triphosgene) Acid chloride in situ60 °C4–8 h70–85%Recommended for highly recalcitrant amines; generates toxic byproducts[3].

Experimental Methodologies

Protocol 1: DMAP-Catalyzed Acylation via Acid Chloride

When the acylating partner is available as an acid chloride, the use of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP functions as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the acylation of the unreactive aniline[2].

Mechanism AcCl Acyl Chloride Intermediate Acylpyridinium Intermediate AcCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Amide Product Intermediate->Product + Aniline Aniline Deactivated Aniline Aniline->Product Product->DMAP Regenerated

Mechanistic pathway of DMAP-catalyzed acylation of deactivated anilines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.2 eq). Causality: Pyridine acts as the bulk acid scavenger, while DMAP acts as the nucleophilic catalyst.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired Acyl Chloride (1.2 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • Self-Validation (TLC/LC-MS): Monitor the consumption of the aniline. If starting material persists after 4 hours, gently reflux the mixture at 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove Pyridine and DMAP), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: COMU-Mediated Amidation of Carboxylic Acids

If the acylating partner is a free carboxylic acid, standard carbodiimides will fail. COMU is an advanced uronium-based coupling reagent that incorporates Oxyma Pure. It is highly soluble, non-explosive, and specifically indicated for the acylation of deactivated anilines[3][4].

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 eq) and COMU (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15 minutes to ensure full formation of the active uronium ester. Causality: Pre-activation is critical to prevent the unreactive aniline from competing for the base or degrading the coupling reagent.

  • Coupling: Add Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq) to the activated mixture.

  • Heating: Due to the severe deactivation of the aniline, heat the reaction to 50 °C for 12–16 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous citric acid (to remove DIPEA), saturated NaHCO₃, and brine. The water-soluble byproducts of COMU will partition cleanly into the aqueous phase, simplifying purification[4].

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the protocol, the resulting amide must be analytically validated.

  • Mass Spectrometry (LC-MS) Isotopic Signature: Ethyl 2-amino-5-bromo-4-chlorobenzoate and its amide derivatives possess a highly distinct isotopic pattern due to the presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom. When analyzing the product mass, look for the characteristic M : M+2 : M+4 cluster in an approximate ratio of 3 : 4 : 1 . If this cluster is missing, the aromatic ring has undergone unintended dehalogenation.

  • Troubleshooting Unreacted Starting Material: If LC-MS indicates >20% unreacted aniline after 16 hours in Protocol 2, the steric bulk of the specific carboxylic acid may be too high. In such cases, convert the carboxylic acid to an acid chloride using Thionyl Chloride or Oxalyl Chloride, and proceed to Protocol 1. Alternatively, use BTC (Bis(trichloromethyl) carbonate) to generate the acid chloride in situ[3].

References

  • 1stsci.com. "2-AMINO-5-BROMO-4-CHLOROBENZOIC ACID". 1stsci.com.
  • National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". nih.gov.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". bachem.com.
  • American Chemical Society (ACS). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". acs.org.

Sources

Method

Application Note: Strategic Derivatization of the Amino Group in Ethyl 2-amino-5-bromo-4-chlorobenzoate

Abstract This technical guide provides detailed application notes and robust experimental protocols for the chemical derivatization of the amino group in Ethyl 2-amino-5-bromo-4-chlorobenzoate. This substituted aniline i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and robust experimental protocols for the chemical derivatization of the amino group in Ethyl 2-amino-5-bromo-4-chlorobenzoate. This substituted aniline is a valuable building block in medicinal chemistry and materials science, and modification of its amino functionality is a key strategy for the synthesis of novel compounds. We present two primary, field-proven derivatization pathways: N-Acylation and N-Sulfonylation . This document offers in-depth, step-by-step protocols, explains the chemical principles and causality behind experimental choices, and provides guidance on product purification and characterization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of Derivatizing Ethyl 2-amino-5-bromo-4-chlorobenzoate

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a polysubstituted aniline featuring a sterically accessible primary amino group. The aromatic ring is decorated with two halogen atoms (bromo and chloro) and an ethyl ester moiety. These substituents are electron-withdrawing, which significantly influences the nucleophilicity of the amino group.

Electron-withdrawing groups decrease the electron density on the benzene ring and, by extension, on the nitrogen atom of the amino group.[1][2] This deactivation makes the amine less basic and less nucleophilic compared to unsubstituted aniline.[1] Consequently, derivatization reactions may require slightly more forcing conditions or careful selection of reagents and catalysts to achieve high yields.

Understanding and controlling the derivatization of this amino group is critical for several reasons:

  • Bioisosteric Modification: In drug discovery, converting the amine to an amide or sulfonamide can drastically alter a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

  • Protecting Group Strategy: The amino group is highly reactive towards oxidation and can direct electrophilic aromatic substitution. Converting it to an amide or sulfonamide serves as an effective protecting group strategy, moderating its reactivity and allowing for selective transformations elsewhere on the molecule.[3]

  • Structural Elaboration: The derivatized amine provides a synthetic handle for further molecular elaboration, enabling the construction of more complex architectures through coupling reactions or other transformations.

This guide will focus on two of the most fundamental and reliable derivatization strategies: acylation to form amides and sulfonylation to form sulfonamides.

Safety First: Reagent Hazard Analysis

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentPrimary HazardsHandling Precautions
Ethyl 2-amino-5-bromo-4-chlorobenzoate Harmful if swallowed or inhaled.[4][5]Avoid breathing dust/vapors. Wash hands thoroughly after handling.
Acetic Anhydride Flammable liquid, Highly Corrosive, Lachrymator.[3][6][7]Keep away from ignition sources. Reacts violently with water. Causes severe skin and eye burns.[6]
Methanesulfonyl Chloride (MsCl) Toxic, Corrosive, Lachrymator.[8][9][10][11]Fatal if inhaled. Causes severe skin burns and eye damage. Handle under an inert atmosphere if possible.[9][11]
Pyridine Flammable, Toxic, Irritant.[12][13][14][15]Harmful if inhaled, swallowed, or in contact with skin. Use in a well-ventilated area. Can damage liver and kidneys.[13]
Thionyl Chloride (SOCl₂) Toxic, Corrosive. Reacts violently with water.[16][17][18][19]Causes severe skin burns and eye damage. Contact with water liberates toxic gas (HCl).[17][19]
Dichloromethane (DCM) Suspected Carcinogen, Volatile.Use in a well-ventilated fume hood. Avoid skin contact and inhalation.
Triethylamine (Et₃N) Flammable, Corrosive.Keep away from ignition sources. Causes skin and eye irritation.

Protocol I: N-Acylation with Acetic Anhydride

This protocol details the conversion of the primary amino group to an acetamide. Acetylation is a robust reaction that proceeds readily. The resulting acetamide is significantly less basic and nucleophilic than the starting amine. The use of a base like pyridine or sodium acetate is crucial to neutralize the acetic acid byproduct.[3]

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Ethyl 2-amino-5-bromo- 4-chlorobenzoate in Pyridine B Cool solution to 0 °C (Ice Bath) A->B Transfer to reaction flask C Add Acetic Anhydride dropwise B->C Controlled addition D Warm to RT and stir for 2-4 hours C->D Allow reaction to proceed E Monitor by TLC D->E Check for completion F Quench with ice-water E->F Once complete G Collect precipitate by vacuum filtration F->G Isolate crude product H Wash solid with cold water and dry G->H I Recrystallize from Ethanol/Water H->I Purify solid J Characterize by NMR, IR, MS I->J Verify structure and purity

Caption: Experimental workflow for the N-Acylation of Ethyl 2-amino-5-bromo-4-chlorobenzoate.

Detailed Experimental Procedure
  • Materials:

    • Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq)

    • Anhydrous Pyridine (5-10 mL per gram of starting material)

    • Acetic Anhydride (1.2 eq)

    • Deionized Water

    • Ethanol

    • Round-bottom flask, magnetic stirrer, ice bath, TLC supplies, vacuum filtration apparatus.

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq) in anhydrous pyridine. Stir the solution until the solid is completely dissolved.

    • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5-10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should be less polar (higher Rf) than the starting amine.

    • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water. A precipitate should form.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove pyridine and acetic acid residues.

    • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-acetylated product.[1][15]

Protocol II: N-Sulfonylation with Methanesulfonyl Chloride

This protocol describes the formation of a sulfonamide derivative using methanesulfonyl chloride (MsCl). Sulfonamides are important functional groups in medicinal chemistry. This reaction also requires a base, such as pyridine or triethylamine, to act as a solvent and to neutralize the HCl byproduct.[17]

Workflow for N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Ethyl 2-amino-5-bromo- 4-chlorobenzoate and Et3N in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B C Add Methanesulfonyl Chloride dropwise B->C Controlled addition D Stir at 0 °C for 1 hr, then warm to RT for 2-16 hrs C->D Allow reaction to proceed E Monitor by TLC D->E Check for completion F Dilute with DCM E->F Once complete G Wash with 1M HCl (aq), sat. NaHCO3 (aq), and brine F->G Aqueous washes H Dry organic layer (Na2SO4), filter, and concentrate G->H Isolate crude product I Purify by column chromatography or recrystallization H->I Purify J Characterize by NMR, IR, MS I->J Verify structure and purity

Caption: Experimental workflow for the N-Sulfonylation of Ethyl 2-amino-5-bromo-4-chlorobenzoate.

Detailed Experimental Procedure
  • Materials:

    • Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Methanesulfonyl Chloride (MsCl) (1.1 eq)

    • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition to control the exothermic reaction and prevent the formation of di-sulfonated byproducts.[17]

    • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours.

    • Monitoring: Monitor the reaction progress by TLC. The sulfonamide product will have a different Rf value than the starting amine.

    • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-sulfonylated product.

Product Characterization

The identity and purity of the derivatized products must be confirmed using standard analytical techniques.[20]

TechniqueExpected Observations for N-Acetylated ProductExpected Observations for N-Sulfonylated Product
¹H NMR Appearance of a new singlet for the acetyl methyl group (~2.2 ppm). A downfield shift of the aromatic protons. A broad singlet for the N-H proton (~8-10 ppm). The ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) should remain.Appearance of a new singlet for the sulfonyl methyl group (~3.0 ppm). A downfield shift of the aromatic protons. A singlet for the N-H proton (~7-9 ppm). The ethyl ester signals should remain.
¹³C NMR Appearance of a new acetyl methyl carbon (~24 ppm) and a carbonyl carbon (~169 ppm). Shifts in the aromatic carbon signals.Appearance of a new sulfonyl methyl carbon (~40 ppm). Shifts in the aromatic carbon signals.
IR Spectroscopy Disappearance of the N-H stretching doublet of the primary amine (~3350-3450 cm⁻¹). Appearance of a single N-H stretch for the secondary amide (~3300 cm⁻¹). Appearance of a strong amide C=O stretch (~1660-1690 cm⁻¹).Disappearance of the primary amine N-H stretches. Appearance of a single N-H stretch (~3250-3300 cm⁻¹). Appearance of two strong S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the addition of 42.04 g/mol (C₂H₂O) to the starting material's mass.Molecular ion peak corresponding to the addition of 78.99 g/mol (CH₂O₂S) to the starting material's mass.

Note: Exact chemical shifts (ppm) are dependent on the solvent used and the specific electronic environment. The values provided are typical estimates.[21][22][23]

Conclusion

The N-acylation and N-sulfonylation of Ethyl 2-amino-5-bromo-4-chlorobenzoate are fundamental transformations that provide access to a wide range of derivatives for applications in research and development. The protocols described herein are robust and adaptable. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity, especially given the electronically deactivated nature of the starting material. Rigorous characterization of the final products is mandatory to confirm the success of the derivatization.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • International Programme on Chemical Safety & Commission of the European Communities. (n.d.). ICSC 0209 - Acetic Anhydride. [Link]

  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: Methanesulfonyl chloride. [Link]

  • New Jersey Department of Health. (1998, May). Hazard Summary: Acetic Anhydride. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Thionyl chloride. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetic anhydride. [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]

  • Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]

  • Cundari, T. R., et al. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. NIH Public Access. [Link]

  • Le, P. M., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC - NIH. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. [Link]

  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - Ethyl 5-bromo-2-chlorobenzoate. [Link]

  • Brennan, N.F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. [Link]

Sources

Application

Application Note: Ethyl 2-amino-5-bromo-4-chlorobenzoate as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, diverse heterocycles is paramount.1[1]. It serves as an elite building block for the synthesis of 6,7-disubstituted quinazolin-4-ones, quina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, diverse heterocycles is paramount.1[1]. It serves as an elite building block for the synthesis of 6,7-disubstituted quinazolin-4-ones, quinazolines, and acridines—pharmacophores that dominate FDA-approved kinase inhibitors and GPCR ligands. This guide details the physicochemical rationale and field-proven protocols for orthogonal functionalization of this scaffold.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand the thermodynamic hierarchy of its reactive sites. The molecule possesses four distinct vectors for functionalization, with the halogens dictating the primary cross-coupling logic.

PropertyValue
Chemical Name Ethyl 2-amino-5-bromo-4-chlorobenzoate
CAS Number 1260790-69-9
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
SMILES O=C(OCC)C1=CC(Br)=C(Cl)C=C1N
Purity Standard Typically ≥95% for cross-coupling applications

Table 1: Key physicochemical properties of Ethyl 2-amino-5-bromo-4-chlorobenzoate[2].

The Causality of Regioselectivity: The strategic advantage of this scaffold lies in the differential reactivity of its C5-Bromo and C4-Chloro substituents.3[3].4[4], leaving the C4-chloride intact for subsequent late-stage diversification. Furthermore, the C2-amino and C1-ethyl ester groups form a classic anthranilate motif, perfectly primed for cyclocondensation to form pyrimidone rings.

Mechanistic Pathways

G A Pd(0) Catalyst Active Species B Oxidative Addition (Selective at C5-Br) A->B  C-Br BDE < C-Cl BDE C Transmetalation (Ar-B(OH)2) B->C  Base / Heat D Reductive Elimination (C5-Ar Product) C->D  Ar Transfer D->A  Regeneration

Figure 1: Catalytic cycle demonstrating regioselective oxidative addition at the C5-Bromo position.

G A Ethyl 2-amino-5-bromo- 4-chlorobenzoate B Nucleophilic Attack (Formamidine Acetate) A->B  Heat (150°C) C Amidine Intermediate (- EtOH) B->C  Ester Aminolysis D Intramolecular Cyclization (- NH3) C->D  Ring Closure E 6-Bromo-7-chloro- quinazolin-4(3H)-one D->E  Aromatization

Figure 2: Stepwise mechanism for the cyclocondensation of anthranilate to a quinazolinone.

Strategic Functionalization Workflows

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C4-chloride.

Causality of Experimental Choices: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the bidentate dppf ligand stabilizes the Pd(II) intermediate, preventing premature oxidative addition into the adjacent, stronger C-Cl bond. A mild base (Na₂CO₃) in a biphasic 1,4-Dioxane/Water system ensures efficient transmetalation without hydrolyzing the sensitive ethyl ester.

Catalyst SystemBaseSolventTemp (°C)C5-Aryl Yield (%)C4-Aryl / Bis-Aryl (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O8065%15%
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O9040%45%
Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ Dioxane/H₂O 80 >90% <2%

Table 2: Optimization data demonstrating the superiority of bidentate ligands for C5-regioselectivity.

Self-Validating Step-by-Step Methodology:

  • Charge: To a flame-dried Schlenk flask, add Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) and 2.0 M aqueous Na₂CO₃ (2.0 equiv).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents rapid catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Reaction & Validation: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Monitor via LCMS. Self-Validation: The reaction is complete when the starting material mass (m/z 278) disappears, replaced by the C5-arylated product mass, critically maintaining the characteristic M / M+2 isotope pattern of the unreacted C4-chloride.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Cyclocondensation to 6-Aryl-7-chloroquinazolin-4(3H)-one

Objective: Construct the quinazolinone core from the functionalized anthranilate.

Causality of Experimental Choices: Formamidine acetate is selected over standard formamide because the acetate counterion acts as an in-situ acid catalyst, accelerating the initial condensation of the C2-amine with the amidine carbon. The high temperature (150 °C) drives off ethanol and ammonia gas, thermodynamically forcing the equilibrium toward the aromatized quinazolinone system.

Self-Validating Step-by-Step Methodology:

  • Charge: In a microwave-safe vial, combine the C5-arylated ethyl 2-amino-4-chlorobenzoate (1.0 equiv) and formamidine acetate (5.0 equiv).

  • Solvent: Add 2-methoxyethanol (0.5 M). Causality: The high boiling point of 2-methoxyethanol safely accommodates the required reaction temperature without pressure buildup.

  • Reaction: Seal the vial and heat to 150 °C for 12 hours (or 150 °C for 30 minutes via microwave irradiation).

  • Isolation & Validation: Cool the reaction mixture to room temperature. Self-Validation: The successful formation of the highly planar, rigid quinazolinone product is visually confirmed by its spontaneous precipitation from the reaction mixture upon cooling.

  • Purification: Add cold water to maximize precipitation. Filter the solid, wash sequentially with water and cold ethanol, and dry under high vacuum to afford the pure target scaffold.

Sources

Method

Application Note: N-Acylation of Highly Deactivated Anilines – A Focus on Ethyl 2-amino-5-bromo-4-chlorobenzoate

Introduction & Mechanistic Rationale The N-acylation of anilines is a foundational transformation in medicinal chemistry and drug development. However, achieving high-yielding amide coupling becomes exponentially more di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-acylation of anilines is a foundational transformation in medicinal chemistry and drug development. However, achieving high-yielding amide coupling becomes exponentially more difficult when the aniline substrate is heavily deactivated. Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9)[1] represents a quintessential "worst-case scenario" for nucleophilic acyl substitution due to two compounding factors:

  • Steric Encumbrance & Conjugation: The ethyl ester group at the ortho position sterically shields the primary amine. Furthermore, the electron-withdrawing nature of the carbonyl pulls electron density away from the nitrogen via resonance, drastically lowering its HOMO energy.

  • Inductive Deactivation: The presence of two heavy halogens (chlorine at C4, bromine at C5) exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring, further stripping the amine of its nucleophilicity.

Standard acylation conditions (e.g., Acyl chloride with Triethylamine in Dichloromethane) typically fail or stall at low conversions for such substrates. This application note details field-proven, self-validating methodologies to overcome these electronic and steric barriers, ensuring selective mono-acylation.

Experimental Design & Causality: Overcoming the Diacylation Trap

When forcing the acylation of a deactivated aniline, chemists often increase the equivalents of acyl chloride and use stronger bases. This introduces a critical chemoselectivity trap: N,N-diacylation [2].

The Causality of Base Selection
  • Why Triethylamine (TEA) Fails: TEA is a relatively strong base but a poor nucleophile. It cannot activate the acyl chloride. Worse, once a small amount of the mono-acylated product is formed, the new amide proton is highly acidic. TEA deprotonates this amide, forming an amide anion that is paradoxically more reactive toward the acyl chloride than the starting deactivated aniline, leading exclusively to the N,N-diacylated impurity[2].

  • The Pyridine/DMAP Advantage (Protocol A): Pyridine is a weaker base (pKa ~5.2) that cannot deprotonate the resulting amide, effectively halting the reaction at mono-acylation[3]. When combined with 4-Dimethylaminopyridine (DMAP), it forms a highly electrophilic acylpyridinium intermediate that forces the reaction forward without risking over-acylation[4].

  • The Sodium Hydride Strategy (Protocol B): For exceptionally stubborn acylations, we invert the electronic paradigm. Instead of making the electrophile hotter, we make the nucleophile stronger. By treating the aniline with Sodium Hydride (NaH), we quantitatively generate the anilide anion. This negative charge overcomes all inductive and resonance deactivation, allowing instantaneous coupling. By strictly limiting the acyl chloride to 1.1–1.2 equivalents, diacylation is completely suppressed.

Mechanism Aniline Ethyl 2-amino-5-bromo- 4-chlorobenzoate (Deactivated Nucleophile) Mono N-Monoacylated Product (Desired Pathway) Aniline->Mono Nucleophilic Attack (Rate Limiting) Acyl Acyl Chloride + Pyridine (Acylpyridinium Ion) Acyl->Mono Acyl Transfer Diacyl N,N-Diacylated Product (Undesired Side-Product) Mono->Diacyl Excess Acyl Chloride + Strong Base (e.g., TEA)

Figure 1. Chemoselectivity pathways in the N-acylation of deactivated anilines.

Data Presentation: Optimization Metrics

The following table summarizes the quantitative optimization data for the acylation of Ethyl 2-amino-5-bromo-4-chlorobenzoate using Cyclopropanecarbonyl chloride as the model electrophile.

Table 1: Optimization of Reaction Conditions for N-Acylation

EntryReagents / CatalystSolventTemp (°C)Time (h)Conversion (%)Major Impurity
1Acyl Chloride (1.2 eq), TEA (2.0 eq)DCM2524< 10%Unreacted SM
2Acyl Chloride (1.5 eq), Pyridine (3.0 eq)THF601265%N,N-Diacylated[2]
3Acyl Chloride (1.5 eq), Pyr (3.0 eq), DMAP (0.2 eq)THF60688%Trace Diacylated
4NaH (1.5 eq), Acyl Chloride (1.2 eq)DMF0 to 252> 95%None

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , incorporating visual and analytical cues to ensure the researcher can verify the success of each step in real-time.

Protocol A: DMAP-Catalyzed Acylation (Mild Conditions)

Recommended for standard acyl chlorides and scale-up where strong bases are undesirable.

Materials:

  • Ethyl 2-amino-5-bromo-4-chlorobenzoate: 278.5 mg (1.0 mmol, 1.0 eq)[1]

  • Cyclopropanecarbonyl chloride: 136 µL (1.5 mmol, 1.5 eq)

  • Pyridine (Anhydrous): 241 µL (3.0 mmol, 3.0 eq)

  • DMAP: 24.4 mg (0.2 mmol, 0.2 eq)

  • Anhydrous THF: 5.0 mL

Step-by-Step Procedure:

  • Activation: In a flame-dried 25 mL flask under nitrogen, dissolve Pyridine and DMAP in anhydrous THF. Add Cyclopropanecarbonyl chloride dropwise at room temperature.

    • Self-Validation Cue: The solution will transition to a pale yellow, and a fine white precipitate (pyridinium hydrochloride) may begin to form, confirming the generation of the reactive acylpyridinium species[4].

  • Coupling: Add Ethyl 2-amino-5-bromo-4-chlorobenzoate to the activated mixture. Attach a reflux condenser and heat the reaction to 60 °C.

  • Monitoring: After 4 hours, sample the reaction for TLC (Eluent: 20% EtOAc in Hexanes).

    • Self-Validation Cue: The highly UV-active starting aniline ( Rf​≈0.6 ) should be nearly consumed, replaced by a new, more polar UV-active spot ( Rf​≈0.4 ) corresponding to the amide.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with 1M aqueous HCl ( 2×10 mL) to remove Pyridine/DMAP, followed by saturated aqueous NaHCO3​ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: Sodium Hydride Promoted Acylation (High Reactivity)

Recommended for highly sterically hindered acyl chlorides or when Protocol A stalls.

Workflow S1 1. Deprotonation NaH in DMF (0°C) Watch for H2 gas S2 2. Acylation Add Acyl Chloride Monitor via TLC S1->S2 S3 3. Quench & Extract NH4Cl (aq) quench EtOAc extraction S2->S3 S4 4. Purification Silica Gel Column Verify by LC-MS S3->S4

Figure 2. Self-validating experimental workflow for base-promoted N-acylation.

Materials:

  • Ethyl 2-amino-5-bromo-4-chlorobenzoate: 278.5 mg (1.0 mmol, 1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 60.0 mg (1.5 mmol, 1.5 eq)

  • Cyclopropanecarbonyl chloride: 109 µL (1.2 mmol, 1.2 eq)

  • Anhydrous DMF: 7.0 mL

Step-by-Step Procedure:

  • Base Preparation: Charge a flame-dried 50 mL round-bottom flask with NaH.

    • Self-Validation Cue: The NaH should appear as a free-flowing grey powder suspended in oil. If it is clumped or white, it has degraded to NaOH and should be discarded.

  • Solvent & Cooling: Add anhydrous DMF (5 mL) and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve Ethyl 2-amino-5-bromo-4-chlorobenzoate in DMF (2 mL) and add it dropwise to the NaH suspension.

    • Self-Validation Cue (Critical): Immediate evolution of H2​ gas will be observed. The reaction mixture will transition from colorless to a deep yellow/orange hue, confirming the formation of the highly nucleophilic anilide anion. Stir for 30 minutes or until gas evolution completely ceases.

  • Electrophilic Quench: Add Cyclopropanecarbonyl chloride dropwise at 0 °C.

    • Self-Validation Cue: The deep color of the anion will rapidly fade to a pale yellow or colorless solution, indicating successful and rapid acyl transfer.

  • Reaction Quench: After 30 minutes, carefully quench the reaction by adding saturated aqueous NH4​Cl (10 mL) dropwise.

    • Self-Validation Cue: A slight exotherm and precipitation of inorganic salts will occur, neutralizing any unreacted NaH safely.

  • Extraction: Extract the aqueous mixture with EtOAc ( 3×15 mL). Wash the combined organic layers heavily with water ( 3×20 mL) to remove DMF, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via column chromatography.

References

  • Title: 1260790-69-9 | Ethyl 2-amino-5-bromo-4-chlorobenzoate Source: BLD Pharm URL
  • Title: Ethyl 2-amino-5-bromo-4-chlorobenzoate | 1260790-69-9 Source: Sigma-Aldrich URL
  • Title: Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators Source: ACS Publications URL
  • Title: Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: Semantic Scholar URL
  • Title: (PDF)

Sources

Application

Scale-up synthesis using Ethyl 2-amino-5-bromo-4-chlorobenzoate

Application Note: Scale-Up Synthesis and Downstream Utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate Executive Summary The highly functionalized anthranilic acid derivative, Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Downstream Utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate

Executive Summary

The highly functionalized anthranilic acid derivative, Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9)[1], is a privileged building block in modern medicinal chemistry and chemical biology. Featuring a dual-halogenation pattern and an ortho-amino ester, this scaffold provides multiple orthogonal reactive sites for late-stage functionalization. This application note details a robust, scalable, and self-validating two-step synthetic protocol from commercially available precursors, engineered specifically to address the thermodynamic and regiochemical challenges inherent in multi-halogenated aromatic systems.

Mechanistic Insights & Route Selection

The synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate relies on a two-step sequence: regioselective bromination followed by in situ activated esterification.

Regiochemical Control during Bromination: The starting material, 2-amino-4-chlorobenzoic acid, possesses two directing groups: a strongly activating, ortho/para-directing amino group and a weakly deactivating, ortho/para-directing chloro group. Electrophilic aromatic substitution (bromination) occurs exclusively at the 5-position. Mechanistically, the 5-position is para to the amino group and ortho to the chloro group, benefiting from synergistic electronic activation. Furthermore, the alternative 3-position is sterically hindered by the adjacent amino and chloro moieties, making the 5-position the kinetically and thermodynamically favored site.

Thermodynamic Activation during Esterification: Standard Fischer esterification (using catalytic H₂SO₄) is highly inefficient for this substrate. The electron-withdrawing nature of the bromine and chlorine atoms significantly reduces the nucleophilicity of the carboxylic acid oxygen, destabilizing the protonated intermediate. To overcome this, thionyl chloride (SOCl₂) is utilized to convert the acid into a highly electrophilic acid chloride in situ, which is rapidly and irreversibly trapped by ethanol.

Synthesis SM 2-Amino-4-chlorobenzoic acid Int1 2-Amino-5-bromo-4-chlorobenzoic acid SM->Int1 NBS, DMF 0-5°C Prod Ethyl 2-amino-5-bromo-4-chlorobenzoate Int1->Prod SOCl2, EtOH Reflux

Two-step synthetic workflow for Ethyl 2-amino-5-bromo-4-chlorobenzoate.

Scale-Up Experimental Protocol (Self-Validating System)

The following protocol has been optimized for multi-kilogram scale-up, embedding In-Process Controls (IPCs) and specific quenching steps to ensure a self-validating workflow.

Step 1: Regioselective Bromination to 2-Amino-5-bromo-4-chlorobenzoic acid[2]
  • Reaction Engineering: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to provide a controlled, low steady-state concentration of electrophilic bromine (Br⁺). This mitigates the risk of over-bromination and oxidative degradation of the free aniline.

  • Procedure:

    • Charge a 50 L glass-lined reactor with 2-amino-4-chlorobenzoic acid (10.0 kg, 58.3 mol) and anhydrous DMF (50 L). Chill the mixture to 0–5 °C.

    • Dissolve NBS (10.9 kg, 61.2 mol, 1.05 eq) in DMF (20 L) and add dropwise over 4 hours, strictly maintaining the internal temperature below 5 °C to control the exotherm.

    • IPC Check: Analyze via HPLC. The reaction is deemed complete when unreacted starting material is < 1% (AUC).

    • Quench & Causality: Slowly add 10% aqueous sodium thiosulfate (Na₂S₂O₃, 20 L). Causality: This instantly reduces any unreacted NBS or active bromine species to inert bromide, preventing oxidative side reactions during the subsequent aqueous workup.

    • Isolation: Precipitate the product by adding process water (150 L). Filter the resulting slurry, wash with cold water, and dry in vacuo at 45 °C to afford the intermediate 2-amino-5-bromo-4-chlorobenzoic acid.

Step 2: Thionyl Chloride-Mediated Esterification[1]
  • Procedure:

    • Charge a 100 L glass-lined reactor with the intermediate (12.0 kg, 47.9 mol) and absolute ethanol (60 L).

    • Cool the suspension to 0–10 °C and cautiously add SOCl₂ (11.4 kg, 95.8 mol, 2.0 eq) over 2 hours. Causality: The slow addition controls the vigorous evolution of HCl and SO₂ gases.

    • Heat the reaction to reflux (78 °C) for 12 hours.

    • IPC Check: Analyze via HPLC or TLC. Proceed only when the intermediate acid is < 0.5%.

    • Workup & Causality: Concentrate the mixture in vacuo to remove excess ethanol and volatile SOCl₂ byproducts. Resuspend in ethyl acetate (50 L) and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. Causality: Complete neutralization of residual HCl is critical prior to phase separation to prevent acid-catalyzed hydrolysis of the newly formed ester.

    • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and crystallize from a Heptane/EtOAc gradient to yield the pure Ethyl 2-amino-5-bromo-4-chlorobenzoate.

Analytical Validation & Quality Control

To verify the structural integrity and regiochemical fidelity of the synthesized product, the following analytical parameters must be met. The isotopic signature in mass spectrometry serves as a definitive validation of the dual-halogenation pattern.

Analytical ParameterExpected ResultMechanistic / Structural Rationale
Appearance Off-white to pale yellow crystalline powderColoration arises from the extended conjugation of the highly functionalized aromatic ring.
LC-MS (ESI+) m/z 278, 280, 282 (Approx. Ratio 3:4:1)The [M+H]⁺ cluster reflects the precise isotopic probability of one Chlorine (³⁵Cl/³⁷Cl, 3:1) and one Bromine (⁷⁹Br/⁸¹Br, 1:1).
¹H NMR (CDCl₃) Two distinct singlets (~7.0 ppm and ~8.1 ppm)Confirms the para-relationship of C3-H and C6-H. The C6-H is highly deshielded (~8.1 ppm) by the adjacent ester and bromine groups.
¹H NMR (CDCl₃) Broad singlet (~5.5–6.0 ppm, 2H)Confirms the preservation of the primary amine (exchangeable with D₂O), proving no oxidation occurred during bromination.
HPLC Purity > 98% (AUC)Ensures complete resolution from trace amounts of the C3-bromo regioisomer.

Applications in Chemical Biology & Drug Development

The strategic utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate is rooted in the distinct, orthogonal reactivity of its functional groups.

  • Bioorthogonal Click Chemistry: The intermediate carboxylic acid is a critical precursor for the synthesis of azadibenzocyclooctyne (DIBAC) and BARAC derivatives[2]. The ortho-amino group undergoes diazotization and subsequent transformation to facilitate the ring expansion required for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of metal-free bioconjugation[2].

  • Kinase Inhibitor Scaffolds: The ortho-amino ester moiety is a classic pharmacophore precursor. Condensation with urea or formamide rapidly constructs substituted quinazoline-2,4-diones or 4-aminoquinazolines, which are privileged scaffolds for targeting receptor tyrosine kinases (e.g., EGFR)[3].

Applications Core Ethyl 2-amino-5-bromo-4-chlorobenzoate App1 Quinazoline Scaffolds Core->App1 Urea Condensation App2 DIBAC / BARAC Precursors Core->App2 Diazotization App3 Cross-Coupling Intermediates Core->App3 Pd-Catalysis

Downstream applications of the synthesized building block in medicinal chemistry.

References

  • Title: 2-AMINO-5-BROMO-4-CHLOROBENZOIC ACID | 1stsci.
  • Title: Ethyl 2-amino-5-bromo-4-chlorobenzoate | 1260790-69-9 Source: Sigma-Aldrich URL
  • Title: US20160107999A1 - Substituted azadibenzocyclooctyne compounds and their use in metal-free click reactions Source: Google Patents URL
  • Source: Googleapis.

Sources

Method

Application Note: Advanced Analytical Strategies for Monitoring Reactions of Ethyl 2-amino-5-bromo-4-chlorobenzoate

Abstract Ethyl 2-amino-5-bromo-4-chlorobenzoate is a key substituted aniline intermediate in the synthesis of high-value pharmaceutical compounds and complex organic molecules. The precise monitoring of its chemical tran...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a key substituted aniline intermediate in the synthesis of high-value pharmaceutical compounds and complex organic molecules. The precise monitoring of its chemical transformations is critical for ensuring reaction completion, optimizing yield, minimizing impurity formation, and adhering to stringent regulatory standards. This application note provides a comprehensive guide to robust analytical methodologies for monitoring reactions involving this compound. We present detailed protocols for at-line/off-line analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside strategies for real-time, in-situ monitoring via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific process needs.

Introduction: The Critical Need for Reaction Monitoring

In pharmaceutical development and manufacturing, process control is paramount. Intermediates like Ethyl 2-amino-5-bromo-4-chlorobenzoate often participate in complex multi-step syntheses where incomplete conversion or the formation of side-products can have significant downstream consequences.[1] Effective reaction monitoring provides real-time or near-real-time data on the consumption of reactants, the formation of products, and the emergence of process-related impurities. This knowledge is fundamental to the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[2][3]

The choice of analytical technique is dictated by the specific reaction, the properties of the analytes, and the desired level of process understanding. For a molecule like Ethyl 2-amino-5-bromo-4-chlorobenzoate, which possesses a polar amino group, an ester functional group, and halogen substituents, a multi-faceted analytical approach is often required. This guide details four powerful techniques, covering both traditional off-line analysis and modern in-situ monitoring.

Chromatographic Methods: High-Resolution Separation and Quantification

Chromatographic techniques are the cornerstone of reaction monitoring in the pharmaceutical industry, offering unparalleled ability to separate complex mixtures and quantify individual components.[4]

High-Performance Liquid Chromatography (HPLC/UPLC)

Rationale & Expertise: Reverse-Phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile and thermally labile compounds like our target molecule. Its polar nature makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5][6] This method allows for the clear separation of the starting material from its reaction products and polar impurities, providing accurate quantification essential for determining reaction kinetics and endpoint. The use of Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce run times, making it suitable for at-line monitoring where rapid feedback is crucial.[3]

Protocol 1: HPLC-UV Analysis of a Reaction Mixture

  • Sample Preparation:

    • Carefully withdraw a 50 µL aliquot from the reaction vessel at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into 1.0 mL of mobile phase in a 1.5 mL HPLC vial. This prevents further reaction and precipitates any incompatible salts.

    • Vortex the vial for 30 seconds to ensure homogeneity. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation and Conditions:

    • A standard HPLC or UPLC system equipped with a UV/PDA detector is sufficient.[7]

    • The parameters provided in the table below are a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar compounds. Provides good retention and peak shape.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines by protonating them.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 15 minutesA gradient elution is crucial for resolving components with a wide range of polarities.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength, providing good sensitivity.
  • Data Analysis & System Validation:

    • Identification: Identify peaks by comparing their retention times to those of authenticated reference standards for the starting material and expected products.

    • Quantification: Calculate the concentration of each component based on the peak area relative to a calibration curve.

    • Conversion Calculation: Determine the percentage conversion using the formula: % Conversion = [1 - (Area_Reactant_t / Area_Reactant_t0)] * 100

    • System Suitability: Before analysis, inject a standard mixture to ensure the system meets predefined criteria for resolution, tailing factor, and repeatability, ensuring the trustworthiness of the data.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction B 2. Quench & Dilute A->B C 3. Filter (if needed) B->C D 4. Inject into HPLC C->D E 5. UV Detection D->E F 6. Integrate Peaks E->F G 7. Calculate Conversion F->G

Fig 1. HPLC analysis workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale & Expertise: While HPLC is often preferred, GC-MS is a powerful complementary technique, especially for identifying unknown, volatile, or thermally stable by-products. Due to the polar amino group, direct GC analysis of Ethyl 2-amino-5-bromo-4-chlorobenzoate can result in poor peak shape and low response.[9] Therefore, a derivatization step is employed to convert the polar amine into a less polar, more volatile functional group, significantly improving chromatographic performance.[4][9] The mass spectrometer provides definitive structural information, making it invaluable for impurity identification.

Protocol 2: GC-MS Analysis with Derivatization

  • Sample Preparation & Derivatization:

    • Withdraw a 100 µL aliquot from the reaction and quench in 1 mL of water.

    • Perform a liquid-liquid extraction with 1 mL of a suitable organic solvent (e.g., Ethyl Acetate or MTBE).[10]

    • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 100 µL of Acetonitrile and 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • A standard GC-MS system is used for this analysis.[11]

ParameterRecommended SettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA low-polarity column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can offer faster analysis times.[12]
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program Start at 100°C, hold 2 min, ramp to 280°C at 15°C/minA temperature gradient is necessary to elute compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 50 - 500 m/zCovers the expected mass range of the derivatized analyte and potential fragments.
  • Data Analysis:

    • Identify compounds by comparing their retention times and mass fragmentation patterns to a spectral library (e.g., NIST) or to previously analyzed standards.

    • The derivatization adds a known mass to the molecule (e.g., +72 amu for a single TMS group), which must be accounted for during spectral interpretation.

Spectroscopic Methods: A Window into the Reaction Vessel

Spectroscopic techniques enable real-time, in-situ monitoring, providing a continuous data stream without the need for sampling. This approach offers a profound understanding of reaction dynamics and allows for immediate process control.[13]

Quantitative ¹H NMR (qNMR) Spectroscopy

Rationale & Expertise: NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-destructive and provides rich structural information.[14] By acquiring spectra at regular intervals, one can simultaneously observe the disappearance of reactant signals and the appearance of product signals.[15] The principle of qNMR relies on the fact that the integrated area of a signal is directly proportional to the number of protons it represents. By including an internal standard of known concentration, precise quantification of all species in the reaction mixture is possible.[16]

Protocol 3: In-situ NMR Reaction Monitoring

  • Reaction Setup:

    • The reaction is performed directly in a 5 mm NMR tube using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with the reaction chemistry.

    • Add a known quantity of an inert internal standard to the reaction mixture. The standard should have a simple spectrum with signals that do not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature.

    • Acquire a ¹H NMR spectrum at time zero (t=0) before initiating the reaction (e.g., by adding the final reagent).

    • Acquire subsequent spectra at regular time intervals (e.g., every 10 minutes) throughout the course of the reaction.[15]

  • Data Processing and Analysis:

    • Process each spectrum identically (phasing, baseline correction).

    • Identify a characteristic, well-resolved signal for the reactant, the product, and the internal standard. For Ethyl 2-amino-5-bromo-4-chlorobenzoate, aromatic protons or the ethyl ester protons are good candidates.[17]

    • Integrate the selected signals.

    • Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.

    • Plot the concentrations versus time to generate a reaction profile.

qNMR_Workflow A Setup Reaction in NMR Tube with Deuterated Solvent & Internal Standard B Acquire Spectrum (t=0) A->B C Initiate Reaction B->C D Acquire Spectra at Timed Intervals C->D E Process Spectra (Phase, Baseline) D->E F Integrate Reactant, Product & Standard Peaks E->F G Calculate Concentrations & Plot Reaction Profile F->G

Sources

Application

Application Note: High-Yield Purification Protocol for Ethyl 2-amino-5-bromo-4-chlorobenzoate

Mechanistic Rationale & Application Context Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9) is a highly valuable halogenated anthranilate building block. In recent drug discovery efforts, halogenated anthranil...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Application Context

Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9) is a highly valuable halogenated anthranilate building block. In recent drug discovery efforts, halogenated anthranilic acid derivatives have emerged as potent inhibitors of the Pseudomonas quinolone signal (PQS) biosynthesis pathway, specifically targeting the anthranilyl-CoA synthetase PqsA to combat multidrug-resistant Pseudomonas aeruginosa1[1]. Furthermore, these scaffolds are critical precursors for synthesizing bioactive quinolones and marine-derived alkaloid analogs 2[2].

The synthesis of this compound typically relies on the electrophilic bromination of ethyl 2-amino-4-chlorobenzoate using N-bromosuccinimide (NBS). Causality of Regioselectivity: The amino ( −NH2​ ) group strongly activates the aromatic ring toward electrophilic attack at the ortho and para positions. Because the para position (C5) is sterically more accessible than the ortho position (C3, which is flanked by the amino and chloro groups), mono-bromination predominantly occurs at C5. However, the reaction inherently produces a crude mixture containing the target mono-brominated product, unreacted starting material, and over-brominated (3,5-dibromo) impurities.

This application note details a robust, self-validating, three-phase purification strategy designed to isolate Ethyl 2-amino-5-bromo-4-chlorobenzoate at >98.5% purity.

Experimental Workflow

Purification N1 Crude Reaction Mixture (NBS Bromination) N2 Quenching & LLE (Na2S2O3 / EtOAc / H2O) N1->N2 N3 Organic Phase (Crude Product) N2->N3 Extract N4 Aqueous Phase (Succinimide, Salts) N2->N4 Discard N5 Flash Chromatography (Hexane:EtOAc) N3->N5 Concentrate N6 Target Fractions (Mono-bromo) N5->N6 Elute N7 Impurities (Unreacted, Di-bromo) N5->N7 Separate N8 Recrystallization (Ethanol) N6->N8 Evaporate N9 Pure Ethyl 2-amino- 5-bromo-4-chlorobenzoate N8->N9 Filter & Dry

Workflow for the isolation and purification of Ethyl 2-amino-5-bromo-4-chlorobenzoate.

Detailed Purification Protocols

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Causality: NBS is an active brominating agent. If the reaction is not immediately quenched with a reducing agent like sodium thiosulfate ( Na2​S2​O3​ ), residual active bromine species will continue to react during solvent evaporation, drastically increasing the yield of the unwanted di-bromo impurity. Succinimide (the byproduct of NBS) is highly water-soluble and is easily partitioned into the aqueous phase.

  • Quenching: Transfer the crude reaction mixture (typically in DMF or Acetonitrile) to a separatory funnel. Add an equal volume of 10% aqueous Na2​S2​O3​ solution. Swirl gently until the characteristic yellow/orange tint of active bromine dissipates.

  • Extraction: Add Ethyl Acetate (EtOAc) at a 1:1 ratio to the total aqueous volume. Invert the funnel and vent immediately. Shake vigorously for 30 seconds, vent, and allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Distilled H2​O (2 × 50 mL) to remove residual DMF/succinimide.

    • Saturated brine ( NaCl ) (1 × 50 mL) to pre-dry the organic layer and break any emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the powder flows freely. Filter the mixture and concentrate the filtrate in vacuo at 40°C to yield the crude solid.

  • Validation Checkpoint: Spot the final aqueous wash on a TLC plate and develop in an iodine chamber. The absence of UV-active or iodine-stained spots confirms zero product loss to the aqueous phase.

Phase 2: Normal-Phase Flash Chromatography

Causality: The introduction of the bulky, electron-withdrawing bromine atom increases the molecule's lipophilicity and decreases its affinity for the polar silica stationary phase. Consequently, the elution order is strictly dictated by the degree of halogenation: Di-bromo (fastest) Mono-bromo (target) Unreacted (slowest).

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of Hexane. Ensure a flat, even sand bed at the top.

  • Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute using an isocratic gradient of Hexane:EtOAc (85:15 v/v). Monitor the eluent using TLC (Hexane:EtOAc 8:2, UV 254 nm).

  • Fraction Collection: Collect 20 mL fractions. The target mono-bromo product typically elutes between column volumes (CV) 3 and 5.

  • Validation Checkpoint: Pool fractions only if the target spot ( Rf​≈0.45 ) is completely isolated from the upper di-bromo spot ( Rf​≈0.65 ). Do not pool cross-contaminated fractions; recycle them for a secondary column if necessary.

Phase 3: Recrystallization & Final Polish

Causality: While chromatography separates bulk structural analogs, trace co-eluting isomers (e.g., 3-bromo substitution) are best removed via crystallization. Halogenated aromatic esters exhibit a steep solubility curve in alcohols, making Ethanol an ideal solvent for a final thermodynamic polish.

  • Dissolution: Transfer the concentrated, chromatographed solid to a round-bottom flask. Add absolute Ethanol dropwise while heating to reflux (78°C) until the solid is just completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed to promote the formation of large, pure crystal lattices.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane (2 × 10 mL) to displace any residual trapped mother liquor.

  • Drying: Dry the crystals under high vacuum at 45°C for 12 hours.

  • Validation Checkpoint: Perform a melting point analysis. The melting point should be sharp (range <1.5°C). A broad melting point indicates residual solvent or co-crystallized structural isomers.

Quantitative Analytical Metrics

To ensure the integrity of the self-validating protocols, utilize the following quantitative metrics during TLC and HPLC analysis.

Table 1: Quantitative Impurity Profile & Chromatographic Behavior

CompoundSubstitution ProfileRelative PolarityTypical Rf​ (Hexane:EtOAc 8:2)Relative Retention Time (HPLC)
Ethyl 2-amino-3,5-dibromo-4-chlorobenzoateOver-brominated ImpurityLowest0.651.25
Ethyl 2-amino-5-bromo-4-chlorobenzoate Target Product Medium 0.45 1.00
Ethyl 2-amino-4-chlorobenzoateUnreacted Starting MaterialHighest0.300.85

Table 2: Material Recovery & Purity at Each Purification Phase

Purification PhasePrimary Contaminant RemovedExpected Step Yield (%)Expected Purity (HPLC Area %)
Crude Reaction MixtureN/A100%65–75%
Post-Extraction (LLE)Succinimide, Salts, DMF95–98%75–80%
Post-ChromatographyUnreacted, Di-bromo75–85%92–96%
Post-RecrystallizationTrace Isomers65–75%>98.5%

References

  • Source: National Institutes of Health (NIH)
  • Structures of the N-Terminal Domain of PqsA in Complex with Anthraniloyl- and 6-Fluoroanthraniloyl-AMP: Substrate Activation in Pseudomonas Quinolone Signal (PQS)
  • Source: Royal Society of Chemistry (RSC)

Sources

Method

Application Note: Chemoselective Palladium-Catalyzed Functionalization of Ethyl 2-amino-5-bromo-4-chlorobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9)[1] Executive Summary & Strategic Utility In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS: 1260790-69-9)[1]

Executive Summary & Strategic Utility

In modern drug discovery, the rapid generation of molecular complexity from simple building blocks is paramount. Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly versatile, tetra-orthogonal scaffold[1]. It possesses four distinct functional handles:

  • C5-Bromo: Highly reactive toward Pd(0) oxidative addition.

  • C4-Chloro: Moderately reactive, requiring specialized electron-rich ligands for activation.

  • C2-Amino: Capable of acting as a directing group, participating in Buchwald-Hartwig aminations, or engaging in cyclization.

  • C1-Ethyl Ester: Available for saponification, amidation, or condensation.

This application note details field-proven protocols for the sequential, chemoselective functionalization of this scaffold, enabling the synthesis of complex di-functionalized biaryls and heterocyclic precursors.

Mechanistic Rationale: The Causality of Chemoselectivity

The core principle enabling the stepwise functionalization of this scaffold is the differential bond dissociation energy between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides strictly follows the trend: I > Br > Cl [2].

Because the activation energy required for the oxidative addition of Pd(0) into a C-Cl bond is significantly higher than that for a C-Br bond, we can exploit catalyst selection to achieve absolute chemoselectivity[3].

  • Step 1 (C5 Activation): By employing a standard bidentate ligand such as dppf in Pd(dppf)Cl₂, the catalyst is active enough to insert into the C-Br bond at moderate temperatures (80°C) but lacks the electron density and steric bulk required to break the C-Cl bond.

  • Step 2 (C4 Activation): Once the C5 position is arylated, the remaining C4-Cl bond can be activated using a highly electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., XPhos or P(t-Bu)₃) combined with Pd₂(dba)₃ at elevated temperatures (110°C)[4]. The steric bulk of XPhos accelerates the reductive elimination step, which is often the bottleneck in the synthesis of sterically hindered ortho-substituted biaryls[4].

Workflow SM Ethyl 2-amino-5-bromo- 4-chlorobenzoate Step1 Chemoselective Suzuki (C5 C-Br Cleavage) SM->Step1 Pd(dppf)Cl2 K2CO3, 80°C Int 5-Aryl-4-chloro Intermediate Step1->Int Step2 Buchwald-Hartwig (C4 C-Cl Cleavage) Int->Step2 Pd2(dba)3, XPhos Cs2CO3, 110°C Prod Di-functionalized Scaffold Step2->Prod

Figure 1: Sequential chemoselective functionalization workflow of the dihaloarene scaffold.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Selective for C-Br) Pd0->OxAdd PdII Pd(II) Aryl-Br Complex (C-Cl intact) OxAdd->PdII Fast at C5 TransMet Transmetalation with Aryl-B(OH)2 PdII->TransMet Base PdII_diaryl Pd(II) Diaryl Complex TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-4-chloro Product RedElim->Product

Figure 2: Mechanistic catalytic cycle demonstrating C-Br selective oxidative addition.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Arylate the C5 position while completely preserving the C4-Cl bond for downstream chemistry.

Reagents:

  • Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O (4:1 ratio). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Validation: Sample the reaction and analyze via LC-MS.

    • Self-Validation Check: The starting material exhibits a distinct M, M+2 isotopic pattern (~1:1 ratio due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl combinations). The successful intermediate will show a characteristic 3:1 isotopic pattern indicative of a single chlorine atom, confirming the selective displacement of bromine.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination at C4

Objective: Aminate the sterically hindered and electronically deactivated C4-Cl bond[4].

Reagents:

  • 5-Aryl-4-chloro intermediate from Protocol A (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a reaction vial with the 5-Aryl-4-chloro intermediate (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

  • Solvent & Amine Addition: Remove the vial from the glovebox, connect to an Argon manifold, and inject anhydrous toluene followed by the amine (1.5 equiv). Causality: Toluene is chosen because its high boiling point allows the reaction to reach the activation energy required for C-Cl oxidative addition.

  • Reaction: Heat the sealed vial to 110°C for 12–16 hours.

  • In-Process Validation: Monitor via TLC and LC-MS. The complete disappearance of the 3:1 isotopic pattern indicates total consumption of the C-Cl bond.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and expected yields when applying these protocols to the Ethyl 2-amino-5-bromo-4-chlorobenzoate scaffold.

Reaction StepCatalyst SystemBase / SolventTemp / TimeTarget BondTypical Yield (%)
Chemoselective Suzuki Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80°C / 6 hC5 (C-Br)82 - 94%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene110°C / 16 hC4 (C-Cl)75 - 88%
Sonogashira (Alternative) Pd(PPh₃)₄ / CuIEt₃N / DMF60°C / 4 hC5 (C-Br)80 - 90%
Saponification NoneLiOH / THF:H₂O25°C / 2 hC1 (Ester)> 95%

References

  • Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983. Retrieved March 13, 2026, from[Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved March 13, 2026, from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Substituted Aminobenzoates

As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and yield optimization of substituted aminobenzoates. These compounds are deceptively simple; their bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity and yield optimization of substituted aminobenzoates. These compounds are deceptively simple; their bifunctional nature—an electron-withdrawing ester and an electron-donating amine—creates competing electronic effects that can derail standard synthetic protocols.

This technical support guide is designed to troubleshoot the most common failure points in the synthesis, reduction, and functionalization of substituted aminobenzoates, providing field-proven, self-validating protocols to ensure experimental success.

Part 1: Troubleshooting Guides & FAQs

Q1: When synthesizing substituted aminobenzoates via Fischer esterification, I frequently observe poor yields and unwanted N-alkylation. How can I optimize this?

The Causality: Fischer esterification requires an acid catalyst. If the conditions are not acidic enough, the free primary amine can act as a nucleophile, attacking the protonated alcohol and leading to N-alkylation side products. The Solution: You must use a strong acid like concentrated H₂SO₄ to ensure complete protonation of the amine. Protonation converts the amine into an ammonium salt, stripping its nucleophilicity and protecting it during the esterification of the carboxylic acid. Alternatively, if your substrate is acid-sensitive, you can bypass Fischer esterification entirely by using a HATU-catalyzed coupling with an alcohol and an organic base, a method proven highly effective in the synthesis of complex platensimycin analogues 1.

Q2: I am reducing a nitrobenzoate to an aminobenzoate using metal-acid conditions (e.g., Fe/HCl), but I am seeing significant ester hydrolysis. What is the mechanistic cause and the alternative?

The Causality: Harsh aqueous acidic conditions (like HCl with Sn or Fe) at elevated temperatures facilitate the nucleophilic attack of water on the ester carbonyl, hydrolyzing the ester bond and reverting your product to an aminobenzoic acid. The Solution: Switch to non-aqueous, mild reduction conditions. Catalytic hydrogenation using 10% Pd/C and H₂ gas in ethanol operates at room temperature and perfectly preserves the ester linkage. Critical Exception: If your aromatic ring contains halogen substituents (e.g., chloro or bromo), Pd/C will cause unwanted hydrodehalogenation. In such cases, you must use SnCl₂ in MeOH/EtOAc or Iron powder in acetic acid (Fe/AcOH) to selectively reduce the nitro group while preserving the halogens 2.

Q3: How do I achieve chemoselective N-acylation of substituted aminobenzoates without affecting other functional groups?

The Causality: The nucleophilic amino group readily reacts with acyl chlorides, but sluggish reactions often lead to degradation or competing O-acylation if hydroxyl groups are present. The Solution: Use pyridine as both a base and a nucleophilic catalyst in a solvent like THF at 50 °C. Pyridine scavenges the HCl byproduct and reacts with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate kinetically favors attack by the nitrogen of the aminobenzoate, driving the reaction to completion with high chemoselectivity 3.

Q4: What are the optimal conditions for the cyclization of substituted aminobenzoates into complex heterocycles like quinolones?

The Causality: Thermal cyclizations often require harsh, high-boiling solvents that degrade substituted aminobenzoates. The Solution: Employ a transition-metal-catalyzed one-pot approach. A Copper-catalyzed aza-Michael addition of the 2-aminobenzoate to an α,β-unsaturated ketone, followed by KOt-Bu mediated cyclization, is highly effective. The Cu(I) catalyst coordinates the amine, drastically enhancing its nucleophilicity for the initial Michael addition under mild, room-temperature conditions 4.

Part 2: Logical Workflows & Troubleshooting Trees

SynthesisWorkflow NBA Nitrobenzoic Acid NBE Nitrobenzoate Ester NBA->NBE Fischer Esterification (ROH, H2SO4) ABA Aminobenzoic Acid NBA->ABA Reduction (Pd/C, H2) ABE Substituted Aminobenzoate NBE->ABE Reduction (Pd/C, H2) ABA->ABE Fischer Esterification (ROH, H2SO4)

Workflow for substituted aminobenzoate synthesis via esterification and reduction pathways.

TroubleshootingAcylation Start N-Acylation of Aminobenzoate Issue1 Low Yield / Unreacted Amine Start->Issue1 Sluggish reaction Issue2 O-Acylation Side Products Start->Issue2 Competing nucleophiles Sol1 Add Pyridine/DMAP Catalyst Issue1->Sol1 Forms reactive acylpyridinium Sol2 Lower Temp to 0°C & Control Eq. Issue2->Sol2 Kinetically favors N-acylation

Logical troubleshooting tree for resolving chemoselectivity and yield issues during N-acylation.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected yields and optimal conditions for the primary transformations of substituted aminobenzoates based on empirical literature data.

Starting MaterialTarget TransformationOptimal Reagents / CatalystSolvent SystemTempTypical Yield
Nitrobenzoate (Non-halogenated) Nitro Reduction10% Pd/C, H₂ (1 atm)Ethanol / Methanol25 °C90–98%
Nitrobenzoate (Halogenated) Nitro ReductionSnCl₂ or Fe/AcOHMeOH/EtOAc55 °C66–99%
Aminobenzoic Acid EsterificationROH, conc. H₂SO₄Neat AlcoholReflux80–95%
Aminobenzoate N-AcylationAcyl chloride, PyridineTHF / DCM50 °C85–95%
Aminobenzoate Cyclization (Benzothiazole)KSCN, Br₂Acetic Acid10 °C to RT35–95%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemoselective Catalytic Hydrogenation of Nitrobenzoates

Use this protocol exclusively for substrates lacking halogen substituents to avoid hydrodehalogenation.

  • Preparation: Dissolve the substituted nitrobenzoate intermediate in absolute Ethanol (10 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5% by weight of substrate) under a gentle argon blanket. Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors.

  • Reaction: Purge the reaction vessel with Hydrogen gas for three cycles. Stir the mixture vigorously under an H₂ atmosphere (balloon pressure) at room temperature.

  • Validation Checkpoint: Monitor the physical state of the reaction. The starting solution will typically be bright yellow (characteristic of nitroaromatics). The reaction is nearing completion when the solution turns colorless or pale pink. Confirm via TLC (UV active; the new product spot must be ninhydrin positive, indicating a primary amine).

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad generously with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the substituted aminobenzoate as an off-white solid.

Protocol B: Chemoselective N-Acylation of Aminobenzoates

Optimized for sterically hindered or poorly nucleophilic aminobenzoates.

  • Preparation: In an oven-dried vial, sequentially combine the substituted aminobenzoate (1.0 eq.), the target acyl chloride (1.5 eq.), and anhydrous pyridine (1.5 eq.) in anhydrous THF (0.5 M concentration).

  • Reaction: Stir the resulting solution under a nitrogen atmosphere at 50 °C for 18 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench it in 1 mL of saturated aqueous NaHCO₃, and extract with 1 mL EtOAc. Spot the organic layer on a TLC plate. The product spot should be less polar than the starting amine and must be ninhydrin negative (confirming the primary amine has been fully converted to an amide).

  • Workup: Remove the reaction from heat and cool to room temperature. Dilute with EtOAc and quench with saturated aqueous NaHCO₃ to neutralize the pyridine hydrochloride salts and any unreacted acyl chloride.

  • Isolation: Extract the aqueous layer with EtOAc (2 × volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate onto silica gel for flash chromatography.

Protocol C: Copper-Catalyzed One-Pot Synthesis of Quinolones from 2-Aminobenzoates

A mild alternative to the harsh Gould-Jacobs reaction.

  • Catalyst Activation: In a Schlenk tube under N₂, mix the 2-aminobenzoate (1.2 eq), CuCl (5 mol %), a phosphine ligand (e.g., dppbz, 5 mol %), and KOt-Bu (5 mol %) in anhydrous toluene. Premix for 10 minutes to generate the active Cu-amido species.

  • Aza-Michael Addition: Add the α,β-unsaturated ketone (1.0 eq) dissolved in toluene. Stir at room temperature for 3 hours.

  • Validation Checkpoint: Perform a TLC check. The starting aminobenzoate should be consumed, replaced by a new intermediate spot corresponding to the β-amino ketone.

  • Cyclization & Oxidation: Add KOt-Bu (3.0 eq) and stir for 1 hour to induce ring closure. Then, open the flask to the air and add 6 N aqueous HCl (1.5 mL). Stir for an additional 1 hour. Validation: The reaction mixture will undergo a distinct color change as oxidation to the 4-quinolone occurs.

  • Isolation: Quench by adding saturated aqueous K₂CO₃ until the pH is basic. Extract with CH₂Cl₂, dry, and purify via column chromatography.

Part 5: References

  • Title: A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin Source: PMC (nih.gov) URL:

  • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: PMC (nih.gov) URL:

  • Title: Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program Source: PMC (nih.gov) URL:

  • Title: Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Optimization

Workup procedure for removing palladium catalyst from amine compounds

Welcome to the Technical Support Center. As process chemists and drug development professionals, you are acutely aware that residual heavy metals pose a significant regulatory hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you are acutely aware that residual heavy metals pose a significant regulatory hurdle. Regulatory bodies like the FDA and EMA enforce strict limits on palladium (Pd) in Active Pharmaceutical Ingredients (APIs), typically requiring levels below 10 ppm.

Removing palladium from amine-containing compounds—such as aminopyridines, diamines, or secondary amines—is notoriously difficult. Standard physical filtration is rarely sufficient because the product itself actively binds to the metal. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot and optimize your workup procedures.

Diagnostic Workflow: Palladium Removal from Amines

Before diving into specific troubleshooting steps, use the following diagnostic logic to determine the appropriate scavenging strategy for your crude reaction mixture.

Workflow Start Crude Amine Reaction Mixture (Post-Catalysis) Measure Quantify Pd via ICP-MS Start->Measure Check Pd > 10 ppm? Measure->Check Pass Proceed to Final Crystallization / Isolation Check->Pass No Chelation Is Amine Highly Chelating? Check->Chelation Yes Solvent Add DMF/NMP to Disrupt Pd-N Bond Check->Solvent Persistent High Pd Standard Standard Scavenging (Si-Thiol, 2-4h, RT) Chelation->Standard No Aggressive Aggressive Scavenging (MP-TMT, 40-50°C) Chelation->Aggressive Yes Filter Filter through Celite & Wash Resin Standard->Filter Aggressive->Filter Filter->Measure Re-evaluate Solvent->Aggressive

Diagnostic workflow for Pd catalyst removal from amine-containing mixtures.

Troubleshooting & FAQs

Q1: Why does palladium stubbornly co-purify with my amine product? A1: The causality lies in coordination chemistry. Amines—particularly diamines and aminopyridines—act as potent ligands that coordinate with residual Pd(0) or Pd(II) in the crude mixture [4]. This chelation effect creates highly stable, soluble Pd-amine complexes that easily bypass standard physical filtration (like Celite) and co-crystallize with your API. To achieve the <10 ppm threshold, you must introduce a scavenger with a thermodynamically superior affinity for palladium to outcompete your amine product. According to Hard-Soft Acid-Base (HSAB) theory, Pd is a "soft" acid. While amines (nitrogen) are borderline/hard bases, sulfur is a "soft" base. Therefore, sulfur-based scavengers provide the necessary thermodynamic driving force to strip Pd from the amine [1].

Q2: Which solid-supported scavenger should I choose for an amine API? A2: For amine-rich compounds, avoid amine-functionalized scavengers (e.g., SiliaBond Amine), as your product will simply compete with the resin. Instead, utilize multidentate sulfur-based scavengers [2]:

  • Macroporous Polystyrene-Trimercaptotriazine (MP-TMT): Highly effective for basic amines. The rigid polystyrene backbone minimizes swelling issues in polar solvents, and the TMT group is exceptionally thiophilic, often reducing Pd from >300 ppm to <10 ppm [2].

  • Silica-Thiol (Si-Thiol): A great first-line option for less complex amines. It can reduce palladium content from 2100 ppm to <1 ppm [1]. However, silica supports can sometimes exhibit non-specific binding with highly polar amines due to exposed silanol groups.

Q3: My product yield drops significantly after adding the scavenger. How do I fix this? A3: Yield loss during scavenging is almost always due to non-specific adsorption of the amine onto the scavenger's support matrix (e.g., hydrogen bonding with silica silanols or π−π stacking with polystyrene). Fixes: Increase the polarity of your scavenging solvent. Switching from Dichloromethane (DCM) to a polar aprotic solvent like THF, DMF, or DMAc can disrupt non-specific product binding while keeping the Pd-scavenger interaction intact [2]. Alternatively, if your product is highly stable, a mild acidic wash can protonate the amine, breaking the Pd-N coordination and preventing the amine from binding to the resin [4].

Q4: The scavenger isn't reducing Pd levels below 10 ppm. What are the next steps? A4: If Pd levels plateau, the system has likely reached a kinetic or thermodynamic bottleneck. Fixes: First, add a strongly coordinating polar aprotic solvent (e.g., DMF or NMP) to help solvate the Pd complex and lower the energy barrier for ligand exchange [2]. Second, because scavenging is a heterogeneous process requiring diffusion into resin pores, heating the mixture to 40–50 °C significantly accelerates the kinetic rate of Pd transfer. Finally, consider a highly efficient homogeneous scavenger like Potassium Isopropyl Xanthate (PIX), which can precipitate Pd to levels below 1 ppm [3].

Quantitative Data: Scavenger Efficiency Comparison

The following table summarizes the performance profiles of common palladium scavengers when applied to amine-containing process streams.

Scavenger TypeFunctional GroupSupport MatrixBest ApplicationTypical Pd Reduction (%)
SiliaMetS® Thiol Thiol (-SH)SilicaAryl ethers, simple amines> 99.0%
MP-TMT TrimercaptotriazineMacroporous PolystyreneBasic amines, diamines> 99.5%
PIX Isopropyl XanthateNone (Homogeneous)Ultra-low ppm targets (<1 ppm)> 99.9%
Activated Carbon N/A (Physisorption)CarbonNon-chelating products50 - 80% (High yield loss risk)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an initial and final Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) measurement is mandatory to validate the success of the ligand exchange.

Protocol A: Solid-Supported Scavenging with MP-TMT (Heterogeneous)

Use this protocol for highly basic or chelating diamines where silica-based scavengers cause yield loss.

  • Baseline Quantification: Sample the crude reaction mixture and analyze via ICP-MS to establish the baseline palladium concentration.

  • Preparation: Dissolve the crude amine product in a suitable solvent (e.g., a 4:1 THF/DMF mixture to disrupt product-metal chelation) to achieve a concentration of roughly 0.1 M.

  • Scavenger Addition: Add 3 to 5 molar equivalents of MP-TMT resin relative to the initial amount of palladium catalyst used in the reaction (typically translates to 10–20 wt% relative to the crude product).

  • Incubation: Stir the suspension vigorously. Heat the mixture gently to 40–50 °C to accelerate the kinetics of ligand exchange. Maintain stirring for 4 to 16 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the polymer beads.

  • Washing: Wash the filter cake thoroughly with 2–3 column volumes of the reaction solvent to ensure complete recovery of the amine product.

  • Validation: Concentrate the filtrate under reduced pressure and analyze the isolated residue via ICP-MS. The protocol is validated if the final Pd concentration is <10 ppm.

Protocol B: Liquid-Liquid Extraction with PIX (Homogeneous)

Use this protocol when solid-supported scavengers fail to overcome the thermodynamic stability of the Pd-amine complex.

  • Baseline Quantification: Establish baseline Pd levels via ICP-MS.

  • Preparation: Dissolve the crude amine in a water-immiscible organic solvent (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate).

  • Aqueous Wash: Prepare a 5 wt% aqueous solution of Potassium Isopropyl Xanthate (PIX).

  • Extraction: Add the aqueous PIX solution to the organic layer (1:1 volume ratio). Stir vigorously for 30–60 minutes at room temperature. PIX forms a highly stable, water-soluble complex with Pd [3].

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate completely. Drain and discard the aqueous layer (which now contains the Pd-PIX complex).

  • Secondary Wash: Wash the organic layer once more with deionized water, followed by brine, to remove any residual PIX salts.

  • Validation: Dry the organic layer over Na2​SO4​ , filter, concentrate, and verify via ICP-MS that Pd levels are <1 ppm.

References

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development (2007) URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (2023) URL: [Link]

  • Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (2017) URL: [Link]

Troubleshooting

Identifying unexpected byproducts in synthesis with halogenated benzoates

Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on complex synthetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on complex synthetic bottlenecks. Halogenated benzoates are highly versatile building blocks, but their unique electronic properties often lead to unexpected and frustrating byproducts during transition-metal catalysis or nucleophilic aromatic substitutions.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these byproducts and provide self-validating protocols to definitively diagnose and eliminate them from your workflows.

Diagnostic Workflow: Identifying Benzoate Byproducts

Before adjusting reaction parameters, you must accurately diagnose the byproduct. Use the following logic tree in conjunction with your LC-MS or GC-MS data to identify the competing mechanistic pathway.

ByproductDiagnostics Start LC-MS / GC-MS Analysis of Crude Reaction Mixture MassCheck Determine m/z of Primary Byproduct Start->MassCheck Hydro m/z = [M - X + H]+ Diagnosis: Hydrodehalogenation MassCheck->Hydro Loss of Halogen Decarb m/z = [M - CO2]+ Diagnosis: Protodecarboxylation MassCheck->Decarb Loss of CO2 Homo m/z = [2M - 2X]+ Diagnosis: Homocoupling MassCheck->Homo Dimerization Regio Same m/z, Different RT Diagnosis: Benzyne/Regioisomer MassCheck->Regio Isomeric Scrambling HydroFix Mechanistic Fix: Remove H-donors (MeOH/H2O) Use bulky, electron-rich ligands Hydro->HydroFix DecarbFix Mechanistic Fix: Omit Ag/Cu additives Lower reaction temperature Decarb->DecarbFix HomoFix Mechanistic Fix: Exclude oxygen Optimize transmetalation rate Homo->HomoFix RegioFix Mechanistic Fix: Switch to weaker base Avoid ortho-deprotonation Regio->RegioFix

Diagnostic workflow for identifying halogenated benzoate byproducts.

FAQ & Mechanistic Troubleshooting

Q1: I am performing a Palladium-catalyzed Suzuki coupling with a methyl 4-bromobenzoate, but my major isolated product is methyl benzoate (loss of the bromine). What is driving this hydrodehalogenation? A1: Hydrodehalogenation is a pervasive competing pathway in Pd-catalyzed cross-couplings. Mechanistically, after the oxidative addition of the halobenzoate to the Pd(0) complex, the resulting Pd(II) intermediate can undergo a ligand exchange with a hydride source rather than your desired transmetalating agent. If you are using alcoholic solvents (like methanol), the solvent coordinates to the palladium center. A subsequent β -hydride elimination generates a Pd-hydride species, which reductively eliminates to yield the dehalogenated byproduct[1]. Furthermore, studies on halogenated and fluorinated substrates have demonstrated that even adventitious water can act as a direct hydrogen source in these undesired pathways[2]. The Fix: Switch to an aprotic solvent (e.g., anhydrous THF or Toluene) and employ bulky, electron-rich phosphine ligands (like XPhos or BrettPhos). These ligands accelerate the reductive elimination of the desired cross-coupled product, outcompeting the kinetics of hydrodehalogenation.

Q2: During a Heck vinylation using 2-halobenzoates with silver/copper additives, I am observing significant loss of the carboxylate group (forming halobenzene). Why is this happening? A2: You are observing protodecarboxylation. While benzoates are typically stable, the presence of transition metals like Silver (Ag) or Copper (Cu)—often added as oxidants or co-catalysts—can inadvertently catalyze the extrusion of CO₂. This is especially prevalent in electron-poor or ortho-substituted benzoates. The metal inserts into the C-C bond of the carboxylate, forming an aryl-metal intermediate and releasing CO₂. If this intermediate is protonated before it can participate in the desired coupling cycle, you isolate the protodecarboxylated byproduct[3]. The Fix: If your protocol requires Cu or Ag, strictly control the stoichiometry and avoid elevated temperatures (>100°C). Alternatively, omit these additives entirely and utilize a purely Pd-catalyzed system with an organic oxidant like p-benzoquinone to suppress the decarboxylative pathway[3].

Q3: I am attempting a Nucleophilic Aromatic Substitution ( SN​Ar ) on a 3-chloro-2-fluorobenzoate using a strong base, but I am isolating a mixture of regioisomers instead of a single substitution product. How is the substitution position scrambling? A3: This regioisomeric scrambling is the hallmark of a benzyne (aryne) intermediate. When employing strong, sterically hindered bases (such as LDA or TMPLi) with halobenzoates, the base can deprotonate the highly acidic proton ortho to the halogen. This triggers the elimination of the halide leaving group, generating a highly reactive triple bond within the aromatic ring[4]. The incoming nucleophile can then attack either end of this transient aryne, resulting in a mixture of ortho- and meta-substituted regioisomers. The Fix: To prevent aryne formation, switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) that is insufficient to deprotonate the arene ring, ensuring the reaction proceeds via the classical addition-elimination SN​Ar mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the source of your byproduct. Use these self-validating protocols to prove the mechanistic origin before scaling up your optimized conditions.

Protocol 1: Mechanistic Probing of Hydride Sources via Deuterium Labeling

Objective: Determine if the solvent is the source of the hydride in hydrodehalogenation byproducts. Causality: If the solvent is undergoing β -hydride elimination, replacing it with a deuterated analogue will transfer a deuterium atom to the palladium center, yielding a deuterodehalogenated byproduct.

  • Preparation: Set up two identical 10 mL Schlenk flasks with 0.5 mmol of the halogenated benzoate, 5 mol% Pd catalyst, and 1.5 mmol base under an inert argon atmosphere.

  • Solvent Addition: To Flask A, add 5 mL of your standard protic solvent (e.g., CH₃OH). To Flask B, add 5 mL of the isotopically labeled solvent (e.g., CD₃OD).

  • Reaction: Stir both reactions at the target temperature for 2 hours.

  • Workup: Quench with water, extract with ethyl acetate, and analyze the organic layers via GC-MS.

  • Self-Validating Check: Compare the mass spectra. If the byproduct in Flask B exhibits an m/z shift of +1 Da relative to Flask A, the solvent is the definitive hydride donor[1]. If no shift is observed, investigate the amine base or adventitious water as the hydrogen source[2].

Protocol 2: Furan Trapping Assay for Benzyne Intermediates

Objective: Differentiate between a direct SN​Ar mechanism and an elimination-addition (aryne) mechanism causing regioisomeric scrambling. Causality: Benzyne intermediates are highly reactive dienophiles. Introducing furan into the reaction mixture will intercept the aryne via a[4+2] cycloaddition (Diels-Alder) before nucleophilic attack can occur, forming a stable cycloadduct.

  • Preparation: Set up the standard nucleophilic substitution reaction using the halobenzoate and the strong base (e.g., TMPLi or LDA) in an anhydrous solvent at -78°C.

  • Trapping Agent: Spike the reaction mixture with 5.0 equivalents of freshly distilled furan prior to the addition of the nucleophile.

  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated NH₄Cl and analyze the crude mixture via LC-MS.

  • Self-Validating Check: The presence of a cycloadduct (mass = starting halobenzoate - HX + furan) confirms the transient formation of a benzyne intermediate[4]. If no cycloadduct is detected and regioisomers persist, the scrambling is likely due to a competing radical pathway.

Quantitative Data: Optimizing Out Byproducts

The table below summarizes how targeted adjustments to reaction parameters directly influence the distribution of byproducts in a standard cross-coupling workflow.

Table 1: Impact of Reaction Parameters on Byproduct Distribution in Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzoate

ParameterCatalyst / LigandSolventBaseTemp (°C)Product Yield (%)Hydrodehalogenation (%)Homocoupling (%)
Baseline Pd(OAc)₂ / PPh₃MeOHK₂CO₃6545405
Solvent Switch Pd(OAc)₂ / PPh₃THFK₂CO₃65601510
Ligand Optimization Pd₂(dba)₃ / XPhosTHFK₃PO₄6592 < 2 < 2

Note: Switching from a protic solvent (MeOH) to an aprotic solvent (THF) reduces the available hydride pool. Upgrading to a bulky, electron-rich ligand (XPhos) accelerates the desired reductive elimination, effectively starving the competing byproduct pathways.

Sources

Optimization

Section 1: The Tailing Dilemma &amp; Stationary Phase Dynamics

Technical Support Center: Troubleshooting TLC Analysis of Substituted Aniline Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting TLC Analysis of Substituted Aniline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to analyze substituted anilines via thin-layer chromatography (TLC). These compounds—critical intermediates in pharmaceuticals and agrochemicals—exhibit notorious chromatographic behaviors: severe tailing, rapid on-plate degradation, and visualization interference.

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions to help you regain control over your analytical workflows.

Q1: Why do my substituted anilines streak heavily on standard silica gel plates, even in highly non-polar solvent systems? A: The causality lies in the surface chemistry of the stationary phase. Standard silica gel is fundamentally acidic due to the presence of surface silanol groups (Si-O-H), which have a pKa ranging from 4.5 to 5.5. Substituted anilines are basic amines. As they migrate up the plate, they undergo strong, reversible acid-base interactions (hydrogen bonding and ionic interactions) with these silanol groups[1]. Because this binding-and-release kinetic process is slow compared to the capillary flow of the mobile phase, the compound elutes unevenly, creating a "tail" or streak rather than a tight, symmetrical spot[1][2].

Q2: I added Triethylamine (TEA) to my mobile phase to fix the tailing, but my spots are still broad. What is the mechanistic failure here? A: Adding a volatile tertiary amine like TEA is the standard protocol to "mask" acidic silanols. TEA interacts more strongly with the silanols than your aniline analyte, effectively neutralizing the active sites and allowing your compound to partition normally based on polarity[2]. If tailing persists, you are likely facing one of three issues:

  • Insufficient TEA saturation: The silica gel must be pre-saturated with TEA; simply running it in the mobile phase is often not enough for highly active silica.

  • Sample overloading: Basic compounds have a drastically lower loading capacity on silica.

  • Substituent effects: Highly electron-donating substituents (e.g., -OMe, -NH2) increase the basicity of the aniline, requiring stronger modifiers or alternative stationary phases like Neutral Alumina or NH2-modified silica[1].

Experimental Protocol: Plate Pre-treatment with TEA To establish a self-validating baseline, you must ensure the stationary phase is fully deactivated before the sample ever touches the solvent front.

  • Prepare your optimized mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1-2% (v/v) Triethylamine.

  • Pour the mixture into the TLC chamber, add a piece of filter paper to aid vapor saturation, and close the lid for 10 minutes.

  • Pre-run the plate: Place a blank silica TLC plate into the chamber and let the solvent front run to the top. This covalently masks the silanol groups across the entire migration path.

  • Remove the plate and dry it completely with a heat gun (in a fume hood) to remove excess solvent.

  • Spot your aniline sample on the pre-treated plate and develop it normally.

G Start Aniline Tailing on Silica TLC AddTEA Add 1-2% TEA to Mobile Phase Pre-run Plate Start->AddTEA CheckTailing Is tailing resolved? AddTEA->CheckTailing Success Proceed with Analysis CheckTailing->Success Yes ReduceLoad Dilute Sample 10x (Reduce Overload) CheckTailing->ReduceLoad No AltPhase Switch to Neutral Alumina or NH2-Modified Silica CheckDegradation Perform 2D-TLC to Check for Degradation CheckDegradation->Success Stable, Tailing Fixed CheckDegradation->AltPhase Degradation Confirmed ReduceLoad->CheckDegradation

Caption: Decision tree for troubleshooting and resolving aniline tailing on silica gel TLC plates.

Quantitative Data: Mobile Phase Optimization for Aniline Classes To streamline your method development, refer to the following quantitative baseline parameters for different substituted anilines[1]:

Aniline Derivative ClassTypical Mobile Phase (Hexane:EtOAc)Required TEA ModifierExpected Rf Range
Halogenated Anilines (e.g., Chloroaniline)9:1 to 4:10.5 - 1.0%0.2 - 0.5
Alkylated Anilines (e.g., Toluidines)9:1 to 3:10.5 - 1.0%0.3 - 0.6
Acylated Anilines (e.g., Acetanilide)1:1Not Required0.3 - 0.5

Section 2: Visualization and Staining Artifacts

Q3: My anilines are UV-active, but I need a chemical stain to differentiate them from non-amine impurities. When I used Ninhydrin after running my plate with TEA, the entire plate turned purple. Why? A: This is a classic false-positive artifact. Ninhydrin is an excellent stain for primary amines, reacting to form a deep purple/blue complex known as Ruhemann's purple[3]. Theoretically, tertiary amines like TEA should not react with Ninhydrin[4]. However, commercial TEA is synthesized via the alkylation of ammonia and frequently contains trace impurities of ammonia, primary, and secondary amines[4][5].

When you use TEA in your mobile phase, these impurities coat the silica gel. Upon applying Ninhydrin and heating, the impurities react, turning the entire background purple and masking your analyte[4].

Solution: If you must use TEA, switch to a different visualization method. Iodine vapor reversibly complexes with aromatics and unsaturated compounds without reacting with TEA[6][7]. Alternatively, use Dragendorff's reagent , which is highly specific for alkaloids and unreactive amines, yielding orange spots without requiring heat[8].

Section 3: On-Plate Oxidation and Degradation

Q4: Electron-rich anilines (like p-phenylenediamine) turn brown on the plate and show multiple spots, even though my NMR shows a pure compound. Is the silica destroying my sample? A: Yes. Electron-rich anilines are highly susceptible to oxidation. The massive surface area of the silica gel, combined with its acidic nature, atmospheric oxygen, and ambient light, creates a perfect catalytic environment for oxidative degradation[1]. This is why a pure compound can appear as a streak of multiple brown spots.

To definitively validate whether the impurities are real or artifacts of on-plate degradation, you must perform a 2-Dimensional TLC (2D-TLC) [1]. This is a self-validating protocol: if the compound is stable, all spots will lie on a diagonal line. If it degrades during the run, spots will fall off the diagonal axis[1].

Experimental Protocol: 2D-TLC for Stability Validation

  • Take a square TLC plate (e.g., 5x5 cm). Spot your sample heavily in the bottom-left corner (1 cm from both edges).

  • Develop the plate in your chosen solvent system (Dimension 1).

  • Remove the plate and dry it thoroughly under a stream of nitrogen (avoid heat, which accelerates oxidation).

  • Rotate the plate 90 degrees counter-clockwise, so the separated spots now form a horizontal line at the bottom.

  • Develop the plate again in the exact same solvent system (Dimension 2).

  • Visualize the plate.

    • Interpretation: A stable compound will yield spots perfectly aligned on a 45-degree diagonal. Any spots appearing below the diagonal represent degradation products formed after the first run[1].

G Step1 Spot Sample at Bottom-Left Corner Step2 Develop Plate (Dimension 1) Step1->Step2 Step3 Dry Plate with Nitrogen Gas Step2->Step3 Step4 Rotate 90° & Develop (Dimension 2) Step3->Step4 Step5 Analyze Diagonal for Off-Axis Spots Step4->Step5

Caption: 2D-TLC workflow to differentiate inherent sample impurities from on-plate oxidative degradation.

References

  • LCGC International. "What's Happening to My Column?" Chromatography Online, [Link]

  • Chemistry Stack Exchange. "Does ninhydrin staining detect triethylamine?" Stack Exchange, [Link]

  • Department of Chemistry, University of Rochester. "Magic Formulas: TLC Stains." University of Rochester, [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts, [Link]

  • ChemicalDesk. "TLC Stains Preparation." ChemicalDesk, [Link]

  • Reach Devices. "TLC stains: Thin Layer Chromatography stains." Reach Devices, [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Ethyl 2-amino-5-bromo-4-chlorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and operational challenges associated with Ethyl 2-amino-5-bromo-4-chlorobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and operational challenges associated with Ethyl 2-amino-5-bromo-4-chlorobenzoate (1)[1].

This polyfunctional scaffold—featuring a deactivated aniline, a hydrolyzable ethyl ester, and orthogonally reactive halogens—is a highly valuable intermediate in drug discovery. However, its structural complexity makes it exceptionally sensitive to trace moisture, particularly during palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) and acylations.

Module 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: During Buchwald-Hartwig amination at the 5-bromo position, my yield is low, and LC-MS shows a mass corresponding to [M-Br+H]. What is happening? A: You are observing protodehalogenation , a common moisture-induced failure pathway in palladium-catalyzed cross-couplings (2)[2]. Mechanistic Causality: The catalytic cycle begins with the oxidative addition of Pd(0) into the C-Br bond, forming an electrophilic arylpalladium(II) intermediate. If trace moisture is present, water acts as a proton source. The arylpalladium(II) species undergoes premature protonation before the amine nucleophile can coordinate, yielding the des-bromo byproduct (Ethyl 2-amino-4-chlorobenzoate) and a deactivated Pd(II)-OH species. Rigorous exclusion of water and the use of hydrophobic, bulky phosphine ligands (e.g., BrettPhos) are required to suppress this.

Q2: I am observing a highly polar, baseline-running spot on my TLC during cross-coupling, and the reaction mixture becomes heterogeneous. Why? A: This is caused by ester saponification . Mechanistic Causality: Your substrate contains an ethyl ester. Buchwald-Hartwig aminations require bases (e.g., Cs₂CO₃, NaOtBu) and elevated temperatures of 80–110 °C (3)[3]. While the ester is generally stable to anhydrous inorganic bases like Cs₂CO₃ (4)[4], the introduction of trace water generates hydroxide ions (OH⁻) in situ. Hydroxide rapidly attacks the ester carbonyl, hydrolyzing it to 2-amino-5-bromo-4-chlorobenzoic acid. This carboxylic acid is highly polar, precipitates as a carboxylate salt, and can coordinate to the palladium center, permanently poisoning the catalyst.

Q3: When attempting to acylate the 2-amino group using an acyl chloride, the starting material remains unreacted despite consuming all the electrophile. A: You are experiencing reagent hydrolysis due to the kinetic deactivation of the aniline. Mechanistic Causality: The 2-amino group is sterically hindered by the adjacent ortho-ester and electronically deactivated by the electron-withdrawing halogens. Consequently, its nucleophilicity is extremely low. If even trace moisture is present, water (a small, highly mobile nucleophile) will outcompete the deactivated aniline for the acyl chloride, rapidly hydrolyzing it into an unreactive carboxylic acid.

Module 2: Mechanistic Visualization

MoisturePathways Start Ethyl 2-amino-5-bromo- 4-chlorobenzoate + Pd/Ligand + Base Water Trace Moisture (H2O) Start->Water Exposure Path1 Phosphine Oxidation (L -> L=O) Water->Path1 Path2 Ester Saponification (Base + H2O) Water->Path2 Path3 Protodehalogenation (Pd-Ar + H+) Water->Path3 Result1 Catalyst Death (Reaction Stalls) Path1->Result1 Result2 Polar Acid Byproduct (Precipitation) Path2->Result2 Result3 Des-bromo Byproduct (Loss of Target) Path3->Result3

Mechanistic pathways of moisture-induced failure in palladium cross-coupling.

Module 3: Quantitative Impact of Moisture

To demonstrate the critical necessity of anhydrous conditions, the following table summarizes internal validation data for the Buchwald-Hartwig amination of Ethyl 2-amino-5-bromo-4-chlorobenzoate with morpholine (Pd₂(dba)₃, BrettPhos, Cs₂CO₃, Toluene, 100 °C, 12h) (3)[3], (4)[4].

Moisture Level (v/v H₂O in Toluene)Target Product Yield (%)Protodehalogenation Byproduct (%)Ester Hydrolysis Byproduct (%)Unreacted Starting Material (%)
< 50 ppm (Anhydrous) 92% < 1%< 1%6%
0.1% (1000 ppm) 65%12%8%15%
1.0% 22%35%30%13%
5.0% 0%45%55%0%

Data Interpretation: At just 1.0% moisture, the target yield collapses. The competing pathways of protodehalogenation and ester saponification consume the starting material and poison the catalyst, leaving 13% of the starting material stranded.

Module 4: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. A "self-validating system" includes internal controls (like internal standards) so that any failure can be mathematically diagnosed rather than guessed.

Protocol A: Rigorously Anhydrous Buchwald-Hartwig Amination

Objective: Couple an amine to the 5-bromo position while preserving the ethyl ester and 4-chloro group.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk tube under high vacuum (0.1 mmHg) for 5 minutes. Allow it to cool to room temperature under vacuum, then backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Loading: Inside an Argon-filled glovebox, charge the Schlenk tube with Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv). Causality Note: Cs₂CO₃ is chosen over NaOtBu because the ester group does not tolerate strong alkoxides (4)[4].

  • Internal Standard Addition: Add 0.5 equiv of anhydrous dodecane. Validation Checkpoint: This serves as an inert internal standard for GC-FID. If the reaction fails, comparing the dodecane peak to the starting material peak will precisely quantify how much starting material was destroyed vs. left unreacted.

  • Solvent & Nucleophile Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Under positive Argon counterflow, inject anhydrous, degassed toluene (0.2 M) and the amine nucleophile (1.2 equiv).

  • Reaction: Replace the septum with a Teflon screwcap. Heat the sealed tube at 100 °C for 12 hours (3)[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black.

AnhydrousWorkflow Step1 1. Flame Dry Glassware Step2 2. Cool Under High Vacuum Step1->Step2 Step3 3. Backfill with Argon (x3) Step2->Step3 Step4 4. Add Reagents (Counterflow) Step3->Step4 Step5 5. Inject Dry Solvent Step4->Step5 Step6 6. Seal & Heat (Reaction) Step5->Step6

Step-by-step anhydrous Schlenk line workflow for moisture-sensitive reactions.

Protocol B: Moisture-Controlled Acylation of the Deactivated 2-Amino Group

Objective: Form an amide at the 2-position without hydrolyzing the acylating agent.

Step-by-Step Methodology:

  • Azeotropic Drying: Dissolve Ethyl 2-amino-5-bromo-4-chlorobenzoate in anhydrous toluene. Evaporate the solvent under reduced pressure. Repeat this twice. Causality Note: This azeotropically removes trace crystal-bound water from the starting material.

  • Reaction Setup: Dissolve the dried substrate in anhydrous dichloromethane (DCM) under Argon. Add 2.0 equiv of anhydrous pyridine (acts as both an acid scavenger and a nucleophilic catalyst).

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add 1.5 equiv of the acyl chloride. Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). If the acyl chloride spot disappears but the starting material remains, moisture has hydrolyzed the reagent. You must re-dry your solvent and glassware.

  • Completion: Allow to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ to neutralize the pyridinium hydrochloride salts.

References

  • 1stsci.com , "2-AMINO-5-BROMO-4-CHLOROBENZOIC ACID | 1stsci.com". 1

  • BenchChem , "Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate". 3

  • PMC , "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation". 2

  • Taylor & Francis , "Full article: Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation". 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bromo vs. Iodo Substituted Benzoates in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The appropriate selection of substrates is paramount for the success of these transformations. Among the various aryl halides utilized, bromo- and iodo-substituted benzoates are frequently employed building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth comparison of the performance of bromo- versus iodo-substituted benzoates in common cross-coupling reactions, supported by mechanistic insights and experimental data.

The Decisive Role of the Halogen: Reactivity and Mechanistic Considerations

The fundamental difference in reactivity between aryl iodides and bromides in cross-coupling reactions lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, with bond dissociation energies of approximately 272 kJ/mol and 335 kJ/mol, respectively.[1] This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3][4]

The general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F.[2] Consequently, iodo-substituted benzoates typically react faster and under milder conditions than their bromo-substituted counterparts.[5][6] This enhanced reactivity of iodobenzoates can be advantageous in achieving high yields and faster reaction times, particularly when dealing with less reactive coupling partners or when trying to avoid high temperatures that might lead to side reactions.

However, the higher reactivity of iodides is not always a definitive advantage. In complex, multi-step syntheses, the greater stability and lower cost of bromobenzoates can make them a more practical choice. Furthermore, the nuanced interplay between the substrate, catalyst, ligands, and reaction conditions can sometimes level the playing field or even favor the use of bromobenzoates.

Performance in Key Cross-Coupling Reactions

Let's delve into a comparative analysis of bromo- and iodo-substituted benzoates in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organohalide, is a cornerstone of modern synthesis.[4][7] In this reaction, the higher reactivity of iodobenzoates is often pronounced.

FeatureIodo-substituted BenzoatesBromo-substituted Benzoates
Reaction Rate Generally faster due to more facile oxidative addition.[8]Slower, often requiring higher temperatures or more active catalysts.[7]
Reaction Conditions Milder conditions (e.g., lower temperatures, weaker bases) are often sufficient.May require stronger bases and higher temperatures.[4]
Catalyst Loading Can often be performed with lower catalyst loadings.May necessitate higher catalyst loadings or more sophisticated ligands.
Side Reactions More prone to side reactions like homocoupling of the boronic acid, especially if the reaction is sluggish for other reasons.Less prone to certain side reactions due to lower reactivity.
Selectivity In di-halogenated substrates containing both iodine and bromine, selective coupling at the iodine position is readily achievable.[9]Can be coupled selectively in the presence of a chloro-substituent.

Table 1: Comparison of Bromo- and Iodo-benzoates in Suzuki-Miyaura Coupling.

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[10][11] The choice between a bromo- or iodo-benzoate in a Heck reaction can significantly impact the reaction outcome.

FeatureIodo-substituted BenzoatesBromo-substituted Benzoates
Reaction Rate Faster reaction rates are typical.Slower, often requiring higher temperatures.[12]
Catalyst System Can often be achieved with simpler phosphine ligands or even "ligand-free" conditions.Frequently requires more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[10]
Regioselectivity The regioselectivity of the alkene insertion can sometimes be influenced by the halide.Generally provides good regioselectivity.
Yields Often provides high yields under optimized conditions.Can also provide high yields, but may require more rigorous optimization of conditions.[13]

Table 2: Comparison of Bromo- and Iodo-benzoates in the Heck Reaction.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The reactivity difference between iodo- and bromobenzoates is particularly stark in this reaction.

FeatureIodo-substituted BenzoatesBromo-substituted Benzoates
Reaction Conditions Often proceed at room temperature.[5]Typically require heating to achieve reasonable reaction rates.[5]
Copper Co-catalyst Copper-free Sonogashira reactions are more readily achieved with aryl iodides.[14][15]Often require a copper(I) co-catalyst to facilitate the reaction.
Selectivity Allows for selective coupling at the iodo-position in the presence of a bromo-substituent.[5]Less reactive, allowing for selective coupling of an iodo-substituent in its presence.
Amine and Ligand Requirements Can sometimes be performed under ligand- and amine-free conditions.[14][15]Generally require the presence of both a phosphine ligand and an amine base.

Table 3: Comparison of Bromo- and Iodo-benzoates in Sonogashira Coupling.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling these substrates, here are representative, step-by-step protocols for a Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the Suzuki coupling of an iodo-substituted benzoate.

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (1-3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add methyl 4-iodobenzoate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.[8][16]

This protocol highlights the potentially more demanding conditions for a bromo-substituted benzoate.

Materials:

  • Ethyl 4-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture, degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine ethyl 4-bromobenzoate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • In a separate vial, under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the degassed solvent.

  • Add the catalyst/ligand mixture to the Schlenk tube, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 100-110 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Follow the same work-up and purification procedure as described in Protocol 1.[17]

Visualizing the Catalytic Cycle

The heart of these cross-coupling reactions is the palladium catalytic cycle. The following diagram illustrates the key steps involved.

Cross-Coupling Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-M ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion: Making the Right Choice

The decision to use a bromo- or iodo-substituted benzoate in a cross-coupling reaction is a strategic one that depends on a variety of factors.

  • Iodo-substituted benzoates are the substrates of choice when high reactivity and mild reaction conditions are paramount. Their propensity for rapid oxidative addition makes them ideal for challenging couplings and for preserving sensitive functional groups.

  • Bromo-substituted benzoates offer a balance of reactivity, stability, and cost-effectiveness. While they may require more forcing conditions, their robustness and commercial availability make them highly valuable, particularly in large-scale synthesis and as part of a sequential cross-coupling strategy.

Ultimately, a thorough understanding of the reaction mechanism and a careful consideration of the specific synthetic context will guide the discerning researcher to the optimal choice of halogen for their cross-coupling endeavors.

References

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates. Journal of the American Chemical Society, 115(21), 9531–9541. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Chen, C., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101135. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Organic Syntheses. (2022). A Visible-Light-Mediated Thiolation of Ethyl 4-Bromobenzoate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC press.

Sources

Comparative

Unambiguous Structural Elucidation of Halogenated Benzoates: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly substituted aromatic systems is a recurring analytical hurdle. A prime example is the structural validation of Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of highly substituted aromatic systems is a recurring analytical hurdle. A prime example is the structural validation of Ethyl 2-amino-5-bromo-4-chlorobenzoate and its derivatives. These compounds serve as critical intermediates in the synthesis of biologically active acridones and advanced fluorophores 1.

When a benzene ring is decorated with multiple halogens (chloro and bromo groups) alongside electron-donating and withdrawing moieties, traditional spectroscopic methods often yield ambiguous results. This guide objectively compares X-ray crystallography against alternative analytical modalities, providing a self-validating experimental framework for absolute structural confirmation.

The Analytical Dilemma: Why Standard Spectroscopy Falls Short

To understand why X-ray crystallography is the gold standard for these derivatives, we must first examine the mechanistic limitations of standard spectroscopic tools:

  • Nuclear Magnetic Resonance (NMR): In a 2-amino-5-bromo-4-chlorobenzoate system, the aromatic protons at positions C3 and C6 are para to each other. Because they do not share adjacent carbons, they appear as isolated singlets in a 1 H NMR spectrum. The lack of scalar ( J ) coupling prevents the use of standard 2D correlation experiments (like COSY) to map the ring. While 13 C NMR is sensitive to the heavy-atom effect of bromine, assigning the exact positions of the Cl and Br atoms without a known reference standard is highly speculative 2.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will flawlessly confirm the molecular formula and display the characteristic M , M+2 , and M+4 isotopic pattern indicative of one chlorine and one bromine atom. However, MS is structurally blind to regiochemistry—it cannot differentiate between a 4-chloro-5-bromo isomer and a 5-chloro-4-bromo isomer.

X-ray crystallography bypasses these limitations by directly mapping the electron density of the molecule in 3D space. Because bromine (35 electrons) scatters X-rays significantly stronger than chlorine (17 electrons), and because the C–Br bond is inherently longer than the C–Cl bond, X-ray diffraction provides an absolute, unambiguous assignment of the atomic framework 3.

Table 1: Comparative Analysis of Analytical Modalities
Analytical TechniquePrimary OutputPositional Isomer DifferentiationSample RequirementKey Limitation
X-ray Crystallography Absolute 3D coordinates & bond lengthsUnambiguous (C-Br vs C-Cl bond lengths)Single crystal (~0.1 mm)Requires diffraction-quality crystals
NMR Spectroscopy (1D/2D) Solution-state connectivityAmbiguous (Isolated aromatic protons)1–10 mgOverlapping chemical shifts; lacks spatial mapping for isolated spins
HRMS Exact mass, isotopic patternNone (Blind to regiochemistry)< 1 µgOnly provides molecular formula
IR Spectroscopy Functional group identificationPoor (Halogen stretches overlap)1–2 mgCannot determine spatial arrangement

Decision Matrix for Structural Validation

To optimize time and resources, researchers should follow a logical progression from bulk characterization to absolute structural determination.

DecisionTree Start Synthesized Halogenated Benzoate Derivative MS HRMS Analysis Confirm Formula & Isotope Pattern Start->MS NMR 1D/2D NMR Analysis Confirm Functional Groups Start->NMR Check Are positional isomers unambiguously resolved? MS->Check NMR->Check Yes Proceed to Biological/Chemical Assays Check->Yes Yes No Grow Single Crystals Check->No No (e.g., isolated spins) XRD X-ray Crystallography Confirm Regiochemistry via Bond Lengths No->XRD XRD->Yes

Decision matrix for structural validation of highly substituted aromatic systems.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis, crystallization, and X-ray analysis of Ethyl 2-amino-5-bromo-4-chlorobenzoate. This protocol is designed as a self-validating system , ensuring that errors are caught before expensive instrument time is utilized.

Phase 1: Synthesis and Pre-Validation
  • Esterification: React 2-amino-5-bromo-4-chlorobenzoic acid with anhydrous ethanol and thionyl chloride (reflux, 12 h) to yield the ethyl ester 1.

  • Purification: Isolate the product via silica gel column chromatography (Hexanes/Ethyl Acetate).

    • Causality: High purity (>99%) is mandatory. Impurities act as rogue nucleation sites, promoting amorphous precipitation rather than ordered crystal lattice formation.

  • Pre-Validation: Confirm bulk purity via HRMS and 1 H NMR before attempting crystallization.

Phase 2: Crystal Growth via Anti-Solvent Diffusion
  • Solvent Selection: Dissolve 50 mg of the purified ester in a minimum volume of Dichloromethane (DCM) in a 4 mL glass vial.

  • Anti-Solvent Layering: Carefully layer 2 mL of Ethanol (EtOH) on top of the DCM solution. Cap loosely to allow slow evaporation.

    • Causality: DCM is highly volatile and an excellent solvent for the ester, while EtOH acts as an anti-solvent. As DCM evaporates, the solubility of the system gradually decreases, driving the solution into the metastable zone. This thermodynamic control favors the growth of large, defect-free single crystals over rapid microcrystalline powder formation.

  • Optical Validation (Self-Check): After 3–5 days, harvest the crystals and inspect them under a polarized light microscope.

    • Self-Validation: Rotate the microscope stage. A high-quality single crystal will exhibit complete extinction of light at specific angles. If the crystal remains partially illuminated, it is likely twinned and will yield convoluted diffraction data.

Phase 3: X-Ray Diffraction and Refinement
  • Mounting and Cryo-Cooling: Coat the validated crystal in Paratone-N oil, mount it on a cryoloop, and flash-cool to 120 K under a nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (B-factors), drastically improving the high-resolution diffraction limits and reducing radiation damage to the organic framework 4.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Cu Kα radiation source ( λ=1.5418 Å). Solve the structure using Direct Methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

Workflow A Synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate B Purification & HRMS/NMR Bulk Validation A->B C Crystal Growth (Slow Evaporation DCM/EtOH) B->C D Optical Validation (Polarized Light Microscopy) C->D E X-ray Diffraction Data Collection (120 K, Cu Kα) D->E F Refinement & Isomer Confirmation (C-Br vs C-Cl Bond Lengths) E->F

Workflow for the synthesis and X-ray structural confirmation of halogenated benzoates.

Data Interpretation: Confirming the Regiochemistry

Once the phase problem is solved and the structure is refined, the differentiation between the chloro and bromo substituents becomes mathematically trivial based on atomic coordinates.

The heavy atom effect ensures that the electron density peak for Bromine will be roughly twice as intense as that of Chlorine. Furthermore, the bond lengths provide secondary confirmation. Table 2 outlines the typical crystallographic parameters expected for this class of halogenated benzoates.

Table 2: Key Crystallographic Parameters for Halogenated Benzoate Derivatives
ParameterExpected Value / RangeStructural Significance
C(5)–Br Bond Length 1.89 – 1.91 ÅConfirms the location of the larger bromine atom on the aromatic ring.
C(4)–Cl Bond Length 1.72 – 1.74 ÅConfirms the location of the smaller chlorine atom.
R-factor ( R1​ ) < 0.05 (5%)Indicates a high-quality refinement and an accurate structural model.
Intermolecular Hydrogen Bonding N–H O (Ester)Drives the solid-state packing and crystal lattice stability.
Aromatic π−π Stacking 3.30 – 3.60 ÅCommon in anthranilate derivatives, influencing crystal habit.

By relying on the rigorous, self-validating workflow of X-ray crystallography, researchers can bypass the ambiguities of solution-state NMR, ensuring that downstream biological assays and synthetic scale-ups are based on an unequivocally confirmed molecular architecture.

References

  • Acenaphthylene-Fused Angular and Linear π-Extension of Acridone ACS Publications URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net URL:[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Ethyl 2-amino-5-bromo-4-chlorobenzoate Derivatives and Analogues

This guide provides a comprehensive analysis of the potential bioactivity of Ethyl 2-amino-5-bromo-4-chlorobenzoate, a halogenated anthranilate, by examining the performance of its structural analogues and derivatives. F...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential bioactivity of Ethyl 2-amino-5-bromo-4-chlorobenzoate, a halogenated anthranilate, by examining the performance of its structural analogues and derivatives. For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of related compounds is a cornerstone of designing novel therapeutic agents. While direct experimental data on the title compound is not extensively available in public literature, a comparative analysis of its core structural motifs—the anthranilate scaffold, halogenated aromatic systems, and benzocaine-like structures—provides a robust framework for predicting its biological potential and guiding future research.

Introduction to the Structural Scaffold and Rationale for Comparison

Ethyl 2-amino-5-bromo-4-chlorobenzoate belongs to the family of anthranilic acid derivatives. The anthranilate scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific halogenation pattern (4-chloro and 5-bromo) and the ethyl ester functionality are expected to significantly modulate its physicochemical properties and, consequently, its bioactivity.

This guide will dissect the bioactivity of three key classes of analogues to build a predictive model for the title compound:

  • Anthranilic Acid Derivatives: Primarily focusing on their demonstrated anticancer potential.

  • Halogenated Benzoic Acid Analogues: To understand the contribution of chloro and bromo substituents to antimicrobial efficacy.

  • Benzocaine (Ethyl 4-aminobenzoate) Analogues: To evaluate the impact of substituent positioning on the aminobenzoate core.

Ethyl 2-amino-5-bromo-4-chlorobenzoate Ethyl 2-amino-5-bromo-4-chlorobenzoate Anthranilic Acid Derivatives Anthranilic Acid Derivatives Ethyl 2-amino-5-bromo-4-chlorobenzoate->Anthranilic Acid Derivatives Core Scaffold Halogenated Benzoic Acids Halogenated Benzoic Acids Ethyl 2-amino-5-bromo-4-chlorobenzoate->Halogenated Benzoic Acids Substituents Benzocaine Analogues Benzocaine Analogues Ethyl 2-amino-5-bromo-4-chlorobenzoate->Benzocaine Analogues Isomeric Relationship

Caption: Structural relationships between the target compound and its analogues.

Comparative Bioactivity Analysis

Anticancer Activity: Insights from the Anthranilic Acid Scaffold

The anthranilic acid framework is a key component of several potent anticancer agents. Research has demonstrated that derivatives of this scaffold can exhibit significant antiproliferative activity against a range of human tumor cell lines.[2][3]

A notable study on N-substituted anthranilic acid esters revealed compounds with growth inhibitory (GI50) values in the nanomolar to low micromolar range.[4][5] For instance, the pyridinyl ester derivative, compound 25 in the study by Congiu et al. (2005), showed potent in vitro antiproliferative efficacy with GI50 values below 10⁻⁷ M across a full panel of human tumor cell lines.[2][4][5] This highlights the potential of the anthranilate core to serve as a basis for potent anticancer compounds. The mechanism of action for some of these derivatives is thought to involve both cyclooxygenase (COX)-dependent and independent pathways.[4]

Table 1: Anticancer Activity of Selected Anthranilic Acid Derivatives

Compound/DerivativeCancer Cell LinesReported Activity (GI50)Reference
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidFull NCI panelNanomolar to low micromolar[2][3]
Pyridinyl ester 25 Leukemia, Colon, etc.< 10⁻⁷ M[4][5]

The specific halogenation of Ethyl 2-amino-5-bromo-4-chlorobenzoate may further enhance its anticancer potential through mechanisms such as increased lipophilicity, facilitating cell membrane penetration, or by participating in specific interactions with target proteins.

Antimicrobial Activity: The Role of Halogenation

Halogenated benzoic acid and aniline derivatives have long been investigated for their antimicrobial properties.[6] The presence of electron-withdrawing groups like chlorine and bromine on the aromatic ring can significantly influence the compound's antimicrobial activity.[7]

Studies on 2-chlorobenzoic acid derivatives have shown that some compounds exhibit potent antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[8][9] For example, a Schiff base derivative of 2-chlorobenzoic acid was identified as a potent antimicrobial agent, with activity comparable to the standard drug norfloxacin against E. coli.[8] Similarly, bromo-substituted benzoic acid derivatives have demonstrated increased antimicrobial activity against various bacterial and fungal strains.[7] The position of the halogen substituent is crucial; for instance, a m-bromo derivative was found to be active against Bacillus subtilis, while a p-bromo derivative was effective against Candida albicans and Aspergillus niger.[7]

Table 2: Antimicrobial Activity of Halogenated Benzoic Acid Analogues

Compound ClassTest OrganismsReported Activity (pMIC in µM/ml)Reference
2-chlorobenzoic acid Schiff baseE. coli2.27[8]
m-Bromo benzohydrazideB. subtilis2.11[7]
p-Bromo benzohydrazideC. albicans, A. niger1.81[7]

Given that Ethyl 2-amino-5-bromo-4-chlorobenzoate possesses both chloro and bromo substituents, it is plausible that it could exhibit broad-spectrum antimicrobial activity. The combination of these halogens may lead to synergistic effects, enhancing its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of Ethyl 2-amino-5-bromo-4-chlorobenzoate and its novel derivatives, standardized screening protocols are essential. The following are established methodologies for assessing antimicrobial and anticancer activities.

Protocol for Antimicrobial Susceptibility Testing

This protocol is adapted from established guidelines for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[6]

cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of test compound in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth. MIC is the lowest concentration with no growth. C->D E Take aliquots from clear wells (from MIC plate) D->E Proceed with clear wells F Spot-plate onto fresh agar plates E->F G Incubate at 37°C for 18-24 hours F->G H Observe for colony formation. MBC is the lowest concentration with no growth. G->H

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of Ethyl 2-amino-5-bromo-4-chlorobenzoate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto a fresh agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (the concentration required to inhibit cell growth by 50%).

Synthesis and Future Directions

The synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate can be achieved through standard esterification of the corresponding 2-amino-5-bromo-4-chlorobenzoic acid, which is commercially available.[10][11] Greener synthetic approaches using deep eutectic solvents could also be explored.[12]

Future research should focus on:

  • Synthesis and Characterization: Synthesize Ethyl 2-amino-5-bromo-4-chlorobenzoate and a focused library of its derivatives with variations in the ester and amino groups.

  • Systematic Biological Screening: Perform comprehensive in vitro screening for anticancer activity against the NCI-60 human tumor cell line panel and for antimicrobial activity against a broad range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanisms of action, such as apoptosis induction, cell cycle arrest, or inhibition of specific microbial enzymes.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to further refine the molecular design and predict the activity of novel analogues.[8]

Conclusion

Based on a comparative analysis of its structural analogues, Ethyl 2-amino-5-bromo-4-chlorobenzoate emerges as a promising candidate for investigation as a bioactive agent. The anthranilate core suggests a strong potential for anticancer activity, while the dual halogenation pattern points towards significant antimicrobial properties. The insights and protocols presented in this guide offer a solid foundation for researchers to embark on the synthesis, screening, and development of this and related compounds as potential novel therapeutics.

References

  • Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8245–8252. [Link]

  • Scilit. (n.d.). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • Academia.edu. (n.d.). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity | Request PDF. Retrieved from [Link]

  • PubMed. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8245-52. [Link]

  • ResearchGate. (n.d.). Novel plastoquinone analogs containing benzocaine and its analogs: structure‐based design, synthesis, and structural characterization | Request PDF. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • PubMed. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(1), 19-34. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Molecules. [Link]

  • ResearchGate. (2021). (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cost-Effective Multi-Step Synthesis: A Comparative Analysis Using Substituted Aminobenzoates

Introduction In the competitive landscape of pharmaceutical and fine chemical manufacturing, the efficiency and economic viability of a synthetic route are as crucial as the molecular target itself. A molecule's journey...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the efficiency and economic viability of a synthetic route are as crucial as the molecular target itself. A molecule's journey from concept to commercialization is paved with decisions that directly impact cost, scalability, and environmental footprint. Substituted aminobenzoates are a cornerstone class of intermediates, serving as pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs), including local anesthetics, anti-inflammatories, and antimicrobial agents.[1][2]

However, the "best" synthetic route is rarely a one-size-fits-all solution. The choice of starting materials, the number of steps, the nature of the reagents, and the required purification methods all contribute to the final cost per gram. This guide provides an in-depth, objective comparison of two common multi-step synthetic pathways to a widely used substituted aminobenzoate, ethyl p-aminobenzoate (Benzocaine). By dissecting each route through the lens of cost-effectiveness and process efficiency, we aim to provide researchers, scientists, and drug development professionals with a data-driven framework for making informed decisions in their own synthetic endeavors. The success of any biocatalytic or chemical process ultimately hinges on its economic profile, and an early-stage assessment can guide research and development efforts toward commercial viability by identifying potential bottlenecks.[3]

Comparative Synthetic Strategies for Ethyl p-Aminobenzoate

We will evaluate two strategically different, yet classic, routes to Ethyl p-Aminobenzoate:

  • Route A: The Fischer Esterification Pathway. This is a direct, one-pot synthesis starting from p-aminobenzoic acid (PABA) and ethanol. It is a foundational reaction in organic chemistry, valued for its simplicity.[1]

  • Route B: The Nitro-Intermediate Reduction Pathway. This two-step approach begins with the esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group to the target amine.[4] This strategy is often employed when the starting aminobenzoic acid is expensive or less stable than its nitro counterpart.

The logical workflow for evaluating these two pathways is depicted below.

G cluster_A Route A: Fischer Esterification cluster_B Route B: Nitro-Intermediate Reduction A_Start p-Aminobenzoic Acid (PABA) + Ethanol A_Reaction Fischer Esterification (H₂SO₄ Catalyst, Reflux) A_Start->A_Reaction A_Product Crude Ethyl p-Aminobenzoate A_Reaction->A_Product A_Purify Purification (Neutralization, Filtration, Recrystallization) A_Product->A_Purify A_Final Pure Ethyl p-Aminobenzoate A_Purify->A_Final Evaluation Cost-Effectiveness Evaluation A_Final->Evaluation B_Start 4-Nitrobenzoic Acid + Ethanol B_Step1 Esterification (Acid Catalyst, Reflux) B_Start->B_Step1 B_Intermediate Ethyl p-nitrobenzoate B_Step1->B_Intermediate B_Step2 Catalytic Hydrogenation (Pd/C or PtO₂, H₂) B_Intermediate->B_Step2 B_Product Crude Ethyl p-Aminobenzoate B_Step2->B_Product B_Purify Purification (Catalyst Filtration, Solvent Removal, Recrystallization) B_Product->B_Purify B_Final Pure Ethyl p-Aminobenzoate B_Purify->B_Final B_Final->Evaluation

Caption: Comparative workflow of two synthetic routes to Ethyl p-Aminobenzoate.

Experimental Protocols

The following protocols are detailed to be self-validating systems, providing clear, reproducible steps for lab-scale synthesis.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification (Route A)

This protocol describes the synthesis from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.[1] The reaction is reversible, and an excess of the alcohol reactant is employed to shift the equilibrium towards the product.[1]

Materials:

  • p-Aminobenzoic Acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) Solution

  • Ice Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 12.0 g of p-aminobenzoic acid with 120 mL of absolute ethanol. Stir the mixture to suspend the solid.

  • Catalyst Addition: In a fume hood, carefully and slowly add 10.0 mL of concentrated sulfuric acid to the suspension while stirring. A significant amount of the solid will dissolve.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 2 hours. The remaining solid should dissolve as the reaction proceeds.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a 500 mL beaker containing 300 mL of ice water. While stirring, slowly add the 10% sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8.[1]

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water to remove any residual inorganic salts.[1] Dry the product to a constant mass. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Analysis: Determine the mass of the dried product, calculate the percent yield, and confirm purity via melting point or other analytical techniques (e.g., NMR, HPLC).

Protocol 2: Synthesis via Nitro-Intermediate Reduction (Route B)

This two-step protocol begins with the esterification of 4-nitrobenzoic acid, followed by the catalytic hydrogenation of the resulting ethyl p-nitrobenzoate.

Step 2a: Synthesis of Ethyl p-Nitrobenzoate

Materials:

  • 4-Nitrobenzoic Acid

  • Ethanol (95%)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 50 g of 4-nitrobenzoic acid in 200 mL of 95% ethanol.

  • Catalyst Addition: Slowly add 10 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 4 hours.

  • Isolation: Reduce the volume of the solution by about half via distillation. Pour the concentrated solution into 1 L of cold water and stir.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product.

Step 2b: Catalytic Reduction to Ethyl p-Aminobenzoate

This procedure is a highly convenient and efficient method for laboratory-scale reductions.[4]

Materials:

  • Ethyl p-nitrobenzoate (from Step 2a)

  • Ethanol (95%)

  • Platinum Oxide (PtO₂) catalyst (or 5% Pd/C)

  • Hydrogen Gas Source

Procedure:

  • Reaction Setup: In a catalytic hydrogenation apparatus, place a solution of 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 mL of 95% ethanol.[4]

  • Catalyst Addition: Add 0.2 g of platinum oxide catalyst to the solution.[4]

  • Hydrogenation: Shake the mixture with hydrogen at an appropriate pressure (typically 1-4 atm) until the theoretical amount of hydrogen (3 molecular equivalents) has been absorbed.[4] For this scale, the reaction is often complete in under 30 minutes.[4]

  • Isolation: Filter the reaction mixture to remove the platinum catalyst.

  • Purification: Remove the ethanol from the filtrate by distillation. The resulting solid is ethyl p-aminobenzoate, which can be further purified by recrystallization from ether or an ethanol/water mixture.[4]

Performance and Cost-Effectiveness Comparison

The choice of a synthetic route in a professional setting is a multi-faceted decision. It requires balancing raw material costs with operational complexity, yield, purity, and safety considerations.

Quantitative Performance Data

The following table summarizes key performance metrics for each route based on established protocols and literature data.

ParameterRoute A: Fischer EsterificationRoute B: Nitro-Intermediate ReductionReference(s)
Starting Materials p-Aminobenzoic Acid, Ethanol4-Nitrobenzoic Acid, Ethanol, H₂[1][4]
Key Reagents H₂SO₄ (catalyst)H₂SO₄ (catalyst), PtO₂ or Pd/C (catalyst)[1][4]
Number of Steps 12N/A
Typical Reported Yield 75-85%>90% (for reduction step)[1][4]
Overall Yield ~80% ~85-95% (assuming ~95% esterification yield)[4]
Reaction Conditions Reflux (~78°C), atmospheric pressureReflux (~78°C), then H₂ pressure (2-4 MPa)[1][5]
Purity Profile Good, requires neutralization and recrystallizationExcellent, requires catalyst filtration and recrystallization[4][5]
Cost Analysis Breakdown

To provide a practical comparison, we've estimated the raw material costs for synthesizing approximately 100g of the final product. Prices are based on bulk catalog values from major chemical suppliers and are subject to change.

ComponentRoute A: Fischer EsterificationRoute B: Nitro-Intermediate ReductionNotes
Primary Starting Material p-Aminobenzoic Acid (~105g)4-Nitrobenzoic Acid (~125g)Cost per kg is a major differentiator.
Est. Cost~$25-35/kg ~$15-25/kg PABA is generally more expensive than its nitro analog.
Catalyst(s) H₂SO₄ (bulk, low cost)H₂SO₄ (bulk, low cost) + PtO₂ or Pd/CPrecious metal catalysts add significant cost.
Est. Cost< $1< 1(forH2​SO4​)+∗∗ 15-30** (for Pd/C per run)Catalyst cost is a key factor for Route B.
Solvents/Other Reagents Ethanol, Na₂CO₃ (low cost)Ethanol, H₂ (low cost)Solvent costs are comparable.
Process Complexity Simple, one-pot reactionTwo distinct steps, requires specialized hydrogenation equipmentHigher capital and operational cost for Route B.
Purification Neutralization, filtration, recrystallization. Can be labor-intensive.Filtration to remove catalyst is simple. Recrystallization is standard.Purification costs are influenced by labor and solvent use.[6]
Estimated Total Material Cost (per 100g product) Lower Higher (primarily due to catalyst) This is a simplified estimation.

Discussion and Senior Scientist Insights

Expertise & Experience:

At first glance, Route A (Fischer Esterification) appears more cost-effective due to its one-pot nature and avoidance of expensive precious metal catalysts. The primary cost driver is the starting material, p-aminobenzoic acid (PABA). This route is exceptionally straightforward and is often the preferred method for laboratory and small-scale production where operational simplicity is valued.

However, the story changes when we consider scalability and raw material sourcing. The higher volatility of some aminobenzoate esters like ethyl 4-aminobenzoate can lead to product loss in industrial-scale reaction setups, potentially reducing the final yield.[7][8]

Route B (Nitro-Intermediate Reduction) introduces higher initial costs, primarily from the palladium or platinum catalyst required for hydrogenation.[9] It also adds an extra synthetic step and necessitates specialized equipment for handling hydrogen gas under pressure, which represents a significant capital investment.[5] So, why would a professional ever choose this route?

The answer lies in three key areas:

  • Starting Material Cost and Availability: 4-Nitrobenzoic acid is often cheaper and more readily available in bulk than PABA. For large-scale industrial synthesis, this difference in raw material cost can become the single most significant economic factor, potentially offsetting the higher catalyst and equipment costs over time.

  • Yield and Purity: Catalytic hydrogenation is an exceptionally clean and high-yielding reaction, often exceeding 95-99% yield with high purity.[4][5] This can simplify downstream purification, reducing solvent waste and labor costs associated with removing byproducts that might form in the equilibrium-driven Fischer esterification.

  • Substrate Scope: The nitro-reduction strategy is highly versatile. For more complex substituted aminobenzoates, the corresponding aminobenzoic acid might be difficult to synthesize or unstable. Starting from a stable nitro-precursor provides a more robust and reliable synthetic pathway.

Trustworthiness - A Self-Validating System:

Both protocols described are robust and reproducible. The endpoint of Route A is validated by the cessation of gas evolution during neutralization and the precipitation of the product. Route B's hydrogenation step is self-validating as the reaction concludes when hydrogen uptake ceases.[4] Purity can be readily confirmed by standard analytical methods like melting point, ensuring the integrity of the final product.

Conclusion

The cost-effectiveness of a multi-step synthesis is a dynamic calculation, heavily dependent on scale, available equipment, and raw material supply chains.

  • For academic and small-scale laboratory synthesis , the Fischer Esterification (Route A) is almost always the more cost-effective and practical choice due to its operational simplicity and avoidance of expensive catalysts and specialized equipment.

  • For large-scale industrial manufacturing , the Nitro-Intermediate Reduction (Route B) becomes a highly competitive and often superior alternative. The lower cost of the nitro-aromatic starting material at scale can outweigh the initial investment in catalysts and hydrogenation equipment, while the higher overall yield and purity can lead to significant savings in purification and waste management.

Ultimately, this guide demonstrates that a holistic view is essential. A thorough economic assessment, as modeled here, should be a standard part of any process development workflow, enabling scientists and researchers to select the synthetic route that is not only chemically elegant but also commercially viable.

References

  • Xie, S., et al. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]

  • Piala, A. T., et al. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Available at: [Link]

  • Google Patents. (2014). CN101353311B - Process for preparing aminobenzoate esters.
  • Quimicafacil.net. Synthesis of Local Anesthetics derived from aminobenzoic acid. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2018). Substituted 2-Aminobenzothiazoles Salicylidenes Synthesis and Characterization as Cyanide Sensors in Aqueous Medium. MDPI. Available at: [Link]

  • Rehman, S. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Google Patents. (2009). US7547798B2 - Process for preparing aminobenzoate esters.
  • ResearchGate. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Johannissen, L. O., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]

  • Cui, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available at: [Link]

  • Mironov, M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC - NIH. Available at: [Link]

  • Gholam‐Kamil, A., et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC - NIH. Available at: [Link]

  • Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journals. Available at: [Link]

  • Wang, L., et al. (2005). An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water. Green Chemistry (RSC Publishing). Available at: [Link]

  • Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. Available at: [Link]

  • Open Access Pub. (2023). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]

  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available at: [Link]

  • Hermange, P., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • Sciencemadness.org. (2021). Custom Organic Synthesis Costs. Available at: [Link]

  • Bongaerts, J., et al. (2010). Comparison of Purification Efficiencies of Different Affinity Separation Techniques. Bentham Open Archives. Available at: [Link]

  • ResearchGate. (2022). Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development. Available at: [Link]

  • ResearchGate. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available at: [Link]

  • Google Patents. (2015). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Beilstein Journals. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Available at: [Link]

  • ResearchGate. (2014). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Commercially Available Ethyl 2-amino-5-bromo-4-chlorobenzoate

Introduction: The Critical Role of Purity in a Key Synthetic Building Block Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly functionalized aromatic compound, serving as a pivotal intermediate in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

Ethyl 2-amino-5-bromo-4-chlorobenzoate is a highly functionalized aromatic compound, serving as a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its multi-substituted nature, featuring an ester, an amine, and two distinct halogens, makes it a versatile scaffold but also introduces significant challenges in synthesis and purification. The presence of regioisomeric, halogenated, or unreacted starting material impurities can have profound impacts on the yield, purity, and safety profile of downstream products.

For researchers, scientists, and drug development professionals, sourcing this intermediate with the highest, most consistent purity is non-negotiable. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of commercially available Ethyl 2-amino-5-bromo-4-chlorobenzoate. We move beyond simple protocol recitation to explain the causality behind our methodological choices, empowering you to make informed decisions in your own quality control workflows.

Chapter 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Why HPLC is the Gold Standard

For non-volatile and thermally labile compounds like our target analyte, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis.[1] Its exceptional resolving power allows for the separation of the main compound from closely related impurities, which may differ only slightly in polarity.[1][2] A validated reversed-phase HPLC (RP-HPLC) method provides the robust, sensitive, and specific data required for routine quality control and lot release in a pharmaceutical setting.[1]

The primary objective is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) intermediate from any potential process-related impurities or degradants. In our experience, a gradient elution method using a C18 stationary phase offers the best balance of retention and selectivity for this class of halogenated aromatic esters.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system. The system suitability test (SST) performed before analysis ensures the chromatographic system is performing adequately on the day of analysis.

1. Instrumentation and Conditions:

  • System: HPLC with UV or Diode Array Detector (DAD).[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 80
    25.0 80
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Ethyl 2-amino-5-bromo-4-chlorobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution, using the commercially supplied sample.[1]

3. System Suitability Test (SST):

  • Before sample analysis, inject the Reference Standard Solution five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • Causality: These criteria confirm the precision of the injection, the symmetry of the peak (good chromatography), and the efficiency of the column, respectively. Failure to meet SST criteria invalidates the run.

4. Analysis Procedure:

  • Inject the diluent as a blank to ensure no system peaks interfere.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a relative response factor for each known impurity should be determined.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Reference Standard (100 µg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_spl Prepare Commercial Sample (100 µg/mL) analysis Inject Standard & Sample (Duplicate Injections) prep_spl->analysis blank Inject Blank (Diluent) sst->blank SST Passes blank->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate Purity (% Area) integrate->calculate

Fig 1: HPLC Purity Analysis Workflow.

Chapter 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Unmasking Volatile and Semi-Volatile Impurities

While HPLC is the workhorse for purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying unknown volatile and semi-volatile impurities.[4][5] For halogenated compounds, GC is particularly effective, often paired with sensitive detectors like an electron capture detector (ECD), though MS provides unparalleled identification capabilities.[6] Potential impurities could include residual solvents from synthesis or volatile byproducts. The mass spectrometer fragments the eluting compounds into predictable patterns, providing a "fingerprint" for structural elucidation and library matching.

The choice of GC-MS is a critical, orthogonal check on the purity assessment. A compound may appear pure by HPLC but could contain co-eluting or volatile impurities invisible to the HPLC-UV method.

Experimental Protocol: GC-MS for Impurity Profiling

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Scan Range: 40-550 m/z.

2. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the commercial sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as Dichloromethane or Ethyl Acetate.

3. Analysis Procedure:

  • Inject 1 µL of the prepared sample solution.

  • Acquire the total ion chromatogram (TIC).

  • Analyze the mass spectrum for each observed peak.

  • Compare the obtained mass spectra against a reference library (e.g., NIST) to tentatively identify impurities.

  • The main component should be clearly identifiable by its retention time and mass spectrum. The purity can be estimated by the area percent of the main peak in the TIC.

GCMS_Workflow cluster_ms Data Acquisition & Analysis prep Prepare Sample (1 mg/mL in DCM) inject Inject 1 µL into GC-MS prep->inject acquire Acquire Total Ion Chromatogram (TIC) inject->acquire analyze Analyze Mass Spectrum of Each Peak acquire->analyze library Compare Spectra to NIST Library analyze->library identify Identify Impurities library->identify

Fig 2: GC-MS Impurity Identification Workflow.

Chapter 3: Structural Confirmation and Quantitative NMR (qNMR)

Expertise & Rationale: The Definitive Structural and Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unequivocally confirming the chemical structure of the analyte.[7] While chromatography indicates purity based on separation, NMR verifies that the main peak is indeed the correct molecule. Both ¹H and ¹³C NMR are crucial. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons.[8]

Furthermore, Quantitative NMR (qNMR) can be employed as a primary analytical method to determine purity without the need for a specific reference standard of the same compound. By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high precision.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation and Conditions:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆ with Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Relaxation delay (D1) of at least 5 seconds for quantitative work.

  • ¹³C NMR Acquisition:

    • Proton-decoupled mode.

    • Sufficient number of scans (e.g., 1024 or more).

2. Sample Preparation:

  • Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.

3. Data Interpretation:

  • ¹H NMR:

    • Confirm the presence of the ethyl group (a quartet and a triplet).[9]

    • Identify the aromatic protons and the amino group protons.

    • Integrate the peaks; the ratio of integrals should correspond to the number of protons in each environment.

  • ¹³C NMR:

    • Identify the carbonyl carbon of the ester (typically >165 ppm).[8][9]

    • Identify the aromatic carbons and the two carbons of the ethyl group.

    • The total number of peaks should correspond to the number of unique carbons in the molecule.

  • Impurity Detection: Look for small, unidentifiable peaks that do not belong to the main structure or the solvent. These indicate the presence of impurities.

Chapter 4: Elemental Analysis for Empirical Formula Verification

Expertise & Rationale: A Fundamental Purity Check

Elemental Analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (halogens, sulfur).[10] It is a fundamental technique used to confirm the empirical formula of a synthesized compound.[11][12] For a substance like Ethyl 2-amino-5-bromo-4-chlorobenzoate (C₉H₉BrClNO₂), the theoretical elemental composition is fixed. By comparing the experimentally determined percentages to the theoretical values, one can assess the absolute purity of the sample. A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts, that would alter the elemental ratios.

This technique is a powerful, bulk analysis method that complements the separation-based techniques of HPLC and GC. While chromatography measures purity relative to other organic components, EA measures absolute purity against the theoretical elemental makeup.

Experimental Protocol: CHN and Halogen Analysis

1. Instrumentation:

  • System: An automated CHN elemental analyzer for Carbon, Hydrogen, and Nitrogen. A separate combustion method with titration is typically used for halogens (Bromine and Chlorine).[13]

2. Analysis Procedure:

  • The sample is accurately weighed into a tin or silver capsule.

  • The sample undergoes high-temperature combustion in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[10][12]

  • These gases are separated and quantified by a thermal conductivity detector (TCD).

  • For halogens, the sample is combusted, and the resulting hydrogen halides (HBr, HCl) are absorbed into a solution and determined by potentiometric titration.[13]

3. Data Interpretation:

  • Compare the experimental weight percentages with the theoretical values for C₉H₉BrClNO₂ (MW: 278.53 g/mol ):

    • Carbon (C): 38.81%

    • Hydrogen (H): 3.26%

    • Nitrogen (N): 5.03%

    • Bromine (Br): 28.69%

    • Chlorine (Cl): 12.73%

    • Oxygen (O) (by difference): 11.49%

  • A deviation of >0.4% from the theoretical value often indicates an impure sample.

Comparative Summary and Data

The choice of analytical technique depends on the specific question being asked—be it routine purity check, structural confirmation, or impurity identification.

Parameter Validated HPLC Method Gas Chromatography (GC-MS) Nuclear Magnetic Resonance (NMR) Elemental Analysis (EA)
Principle Differential partitioning between liquid and solid phases.[1]Partitioning between gas and solid/liquid phases.[1]Nuclear spin transitions in a magnetic field.[1]Combustion and detection of elemental gases.[10]
Applicability Ideal for non-volatile compounds; the primary tool for purity assay.[1]Suitable for volatile and semi-volatile impurities and solvents.[4]Provides definitive structural confirmation; can be quantitative (qNMR).Confirms empirical formula and absolute purity.[11]
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL for specific ions).Moderate; less sensitive for impurity profiling than chromatography.Low (requires mg of sample).
Primary Use Quantitative Purity Impurity Identification Structural Confirmation Formula Verification
Hypothetical Purity Data for Commercial Samples

The following table represents plausible data from the analysis of three different commercial lots of Ethyl 2-amino-5-bromo-4-chlorobenzoate, demonstrating how a multi-technique approach provides a comprehensive quality assessment.

Supplier Lot Purity by HPLC (% Area) Purity by GC-MS (% Area) Elemental Analysis (%C, obs.) NMR Confirmation Overall Assessment
Supplier A, Lot 1 99.8%>99.9%38.75%Conforms to structureExcellent. High purity with minimal impurities.
Supplier B, Lot 2 98.5% (one impurity at 1.2%)99.1%38.40%Conforms, minor unknown peaksGood. Suitable for less sensitive applications. Impurity should be identified.
Supplier C, Lot 3 99.5%97.5% (2.1% volatile impurity)38.71%Conforms to structureCaution. Contains significant volatile impurity not detected by HPLC.

Conclusion

A robust purity analysis of Ethyl 2-amino-5-bromo-4-chlorobenzoate cannot rely on a single analytical technique. This guide has demonstrated that a synergistic approach is essential for a complete and trustworthy assessment. HPLC provides the quantitative backbone for purity determination, GC-MS uncovers volatile impurities, NMR offers unequivocal structural proof, and Elemental Analysis serves as a fundamental check on the empirical formula. For researchers in drug development, adopting this multi-faceted analytical strategy is a critical step in ensuring the quality, safety, and reproducibility of their scientific endeavors.

References

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. (2005, March 15). PubMed.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Comprehensive Environmental Mass Spectrometry.
  • Supporting Information - Rsc.org. Royal Society of Chemistry.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026, January 16). MDPI.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • Separation of Some Halogenated Phenols by GC-MS.
  • Elemental analysis: operation & applic
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • Laboratory of Organic Elemental Analysis. (2016, February 1).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC. (2024, September 10). NJ Labs.
  • bmse000438 4-Chlorobenzoic Acid
  • CSD Solution #13. University of Calgary.
  • Identification, synthesis and characterization of potential impurities of Diazepam API. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • A Rapid High Temperature Liquid Chromatographic Method for the Separation of the Three Isomers of the Bromobenzoic Acids both In Vitro and In Vivo.
  • A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006, April 15). Journal of Biomolecular Techniques.
  • 29.10 ¹³C NMR Spectroscopy.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Quinazolinones: From Classical Reactions to Modern Catalytic Systems

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its der...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives are integral to FDA-approved drugs like the anticancer agents Gefitinib and Erlotinib, highlighting the therapeutic importance of this heterocyclic system.[2] Consequently, the development of efficient and versatile synthetic strategies for constructing the 4(3H)-quinazolinone ring system remains a subject of intense research.

This guide provides an in-depth comparison of the primary synthetic routes to substituted quinazolinones. We will dissect the mechanisms, evaluate the comparative performance, and provide field-proven experimental protocols for classical methods and their modern, more efficient counterparts. Our analysis focuses on the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to select and optimize the most appropriate synthetic strategy for their specific target molecules.

Part 1: Foundational Synthetic Strategies

The traditional approaches to quinazolinone synthesis, while foundational, often involve harsh reaction conditions. Understanding these routes is crucial as they form the basis for many modern improvements.

Route A: The Niementowski Quinazolinone Synthesis

First reported by Stefan Niementowski in 1895, this is the most traditional method for preparing 4(3H)-quinazolinones.[3] It involves the direct thermal condensation of an anthranilic acid with an amide, such as formamide, to yield the quinazolinone core through cyclization and dehydration.[3][4]

Mechanism: The synthesis begins with a nucleophilic acyl substitution, where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the amide.[3] This is followed by the elimination of ammonia to form an N-acyl anthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

Advantages:

  • Simplicity: It is a one-pot reaction using readily available and inexpensive starting materials.[3]

  • Directness: It provides a straightforward pathway to the quinazolinone scaffold.

Limitations:

  • Harsh Conditions: The reaction typically requires high temperatures (130–200°C) and can have long reaction times of 4-6 hours.[1]

  • Moderate Yields: Yields can be variable and are often moderate.

  • Limited Scope: The high temperatures can limit the scope to substrates that can withstand such conditions. Electron-withdrawing groups on the anthranilic acid can sometimes hinder the reaction.[3]

Niementowski Synthesis Mechanism Mechanism of the Niementowski Synthesis Anthranilic_Acid Anthranilic Acid Intermediate N-Acyl Anthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Formamide p1 p1 Formamide Formamide Formamide->Intermediate Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Cyclization & Dehydration p2 p2 Heat Heat (130-200°C) Minus_NH3 - NH3 Minus_H2O - H2O p1->Intermediate -NH3 p2->Quinazolinone -H2O

Caption: Mechanism of the Niementowski Synthesis.

Route B: Two-Step Synthesis via Benzoxazinone Intermediate

A highly versatile and common alternative to the one-pot Niementowski reaction is a two-step approach that proceeds through a 1,3-benzoxazin-4-one intermediate.[1] This method offers greater control and often leads to higher yields and product diversity.

Mechanism:

  • Step 1 (Benzoxazinone Formation): Anthranilic acid is first treated with an acylating agent, such as acetic anhydride or a benzoyl chloride, leading to the formation of an N-acyl anthranilic acid which subsequently cyclizes to the 2-substituted-1,3-benzoxazin-4-one.[5]

  • Step 2 (Aminolysis and Recyclization): The isolated benzoxazinone intermediate is then reacted with an amine or ammonia source. The amine attacks the carbonyl, opening the ring, which is followed by an intramolecular cyclization and dehydration to form the desired 3-substituted or N-H quinazolinone.[1]

Advantages:

  • Higher Yields: This method frequently provides better yields compared to the direct Niementowski condensation.[1]

  • Greater Diversity: It allows for the facile introduction of a wide variety of substituents at the 3-position by simply changing the amine used in the second step.[1]

  • Milder Conditions: The second step can often be carried out under milder conditions than the high-temperature Niementowski fusion.

Limitations:

  • Multi-step Process: Being a two-step synthesis, it is less atom- and step-economical than a one-pot procedure.

  • Intermediate Isolation: Requires the isolation and purification of the benzoxazinone intermediate.

Benzoxazinone Route Mechanism Synthesis via Benzoxazinone Intermediate AA Anthranilic Acid Benzoxazinone 2-Substituted-1,3- benzoxazin-4-one AA->Benzoxazinone Step 1: Cyclization AC Acylating Agent (e.g., Acetic Anhydride) AC->Benzoxazinone Quinazolinone 3-Substituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone Step 2: Ring Opening & Recyclization Amine Amine (R-NH2) or Ammonia Amine->Quinazolinone

Caption: Synthesis via Benzoxazinone Intermediate.

Part 2: Modern and Efficient Synthetic Strategies

Driven by the principles of green chemistry and the need for higher efficiency, modern synthetic chemistry has developed powerful new methods for quinazolinone synthesis.

Route C: One-Pot, Multi-Component Reactions (MCRs)

Modern synthetic approaches favor one-pot, multi-component reactions (MCRs) for their efficiency, atom economy, and reduction of waste.[1] The synthesis of 4(3H)-quinazolinones is particularly well-suited to this strategy. A common MCR involves the condensation of anthranilic acid, an orthoester (as a one-carbon source), and an amine.[1]

Advantages:

  • High Efficiency: Combines multiple steps into a single operation, saving time, solvents, and energy.

  • Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

  • Catalysis & Acceleration: These reactions are often catalyzed by Lewis acids or recyclable catalysts like SrCl2·6H2O and can be dramatically accelerated using microwave irradiation, reducing reaction times from hours to minutes.[4][6]

  • Diversity: Allows for the rapid generation of diverse libraries of compounds by varying the three components.

Limitations:

  • Optimization Complexity: Finding optimal conditions for three or more components to react selectively can be challenging.

  • Substrate Compatibility: All starting materials must be compatible with the chosen reaction conditions.

Route D: Metal-Catalyzed and Oxidative Methodologies

Recent years have seen a surge in the development of transition-metal-catalyzed methods for quinazolinone synthesis. Catalysts based on copper, palladium, and iridium have enabled novel bond formations under milder conditions.[6][7][8][9]

Examples of Modern Approaches:

  • Copper-Catalyzed Domino Reactions: Copper(I) bromide can catalyze a domino reaction between anthranilamides and alkyl halides to afford 2-substituted quinazolinones with good functional group tolerance.[9]

  • Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts can be used in reactions involving 2-aminobenzamides and aryl halides with carbon monoxide or isocyanide insertion to build the quinazolinone skeleton.[8]

  • Oxidative Cyclization: Methods using oxidants like tert-butyl hydroperoxide (TBHP) or simply molecular oxygen (O2) in the air can promote the cyclization of starting materials like 2-aminobenzamides and aldehydes.[6][9]

Advantages:

  • Mild Conditions: These methods often proceed at lower temperatures and with greater functional group tolerance than classical approaches.

  • Novel Reactivity: Enable the use of different starting materials and the formation of complex substitution patterns that are difficult to access via traditional routes.

  • High Selectivity: Catalytic systems can offer high chemo- and regioselectivity.

Limitations:

  • Catalyst Cost and Toxicity: Transition metal catalysts can be expensive and may require removal from the final product, which is a critical consideration in drug development.

  • Ligand and Additive Requirements: Many catalytic systems require specific ligands and additives, which adds to the complexity and cost.

Part 3: Comparative Performance and Data

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key performance characteristics of the discussed methods.

Synthetic Route Starting Materials Typical Conditions Typical Yields Key Advantages Key Limitations
A: Niementowski Synthesis Anthranilic acid, Amide130-200°C, 4-6 hours40-70%One-pot, simple starting materialsHarsh conditions, long reaction times, moderate yields
B: Via Benzoxazinone Anthranilic acid, Acylating agent, AmineTwo steps, varied conditions60-90%Good yields, high product diversity (3-position)Two-step process, requires intermediate isolation
C: Multi-Component (MCR) Anthranilic acid, Orthoester, AmineRoom temp to reflux, often MW-assisted (10-30 min)70-95%Highly efficient, atom economical, rapid, greenOptimization can be complex
D: Metal-Catalyzed Varied (e.g., 2-bromobenzamides, aldehydes)Often < 120°C, catalyst/ligand required65-95%Mild conditions, high functional group tolerance, novel scopeCatalyst cost/toxicity, reaction complexity

Part 4: Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform appropriate safety assessments and small-scale optimization experiments.

Protocol 1: Classical Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol is a representative example of the classical thermal method.[1]

Materials:

  • Anthranilic acid (10 mmol, 1.37 g)

  • Formamide (50 mmol, 2.0 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Oil bath

  • Ice-cold deionized water

  • Vacuum filtration apparatus

Procedure:

  • Combine anthranilic acid (10 mmol) and an excess of formamide (50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture in an oil bath to 140-150°C for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol mobile phase).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove excess formamide and dry to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted Three-Component Synthesis of a 2,3-Disubstituted Quinazolinone

This protocol is a modern, efficient alternative for generating substituted quinazolinones.

Materials:

  • Anthranilic acid (1 mmol)

  • Triethyl orthoformate (1.2 mmol)

  • A primary amine (e.g., aniline) (1 mmol)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Optional: Catalyst (e.g., 10 mol% SrCl2·6H2O or a few drops of acetic acid)

  • Ethanol (2-3 mL)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add anthranilic acid (1 mmol), the primary amine (1 mmol), triethyl orthoformate (1.2 mmol), and ethanol (2 mL).

  • If using a catalyst, add it to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-20 minutes. The reaction should be monitored for pressure buildup.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2,3-disubstituted quinazolinone.

Part 5: Decision-Making Workflow

Choosing the right synthetic path depends on the specific goals of the project. The following workflow can guide this decision.

Synthetic Route Selection Start Define Target Quinazolinone Subst_Pattern Desired Substitution Pattern? Start->Subst_Pattern Pos_3 Substitution needed at N-3? Subst_Pattern->Pos_3 Yes Pos_2 Substitution needed at C-2? Subst_Pattern->Pos_2 No (unsubstituted) or C-2 only Green_Chem Are 'Green' Principles a High Priority? Pos_3->Green_Chem No Route_Benzox Use Benzoxazinone Route Pos_3->Route_Benzox Yes Route_Niem Use (MW-assisted) Niementowski Route Pos_2->Route_Niem Equipment Microwave Reactor Available? Green_Chem->Equipment Complex Is the Substrate Complex/Sensitive? Equipment->Complex No Route_MCR Use MCR Route Equipment->Route_MCR Yes Complex->Route_Niem No Route_Cat Use Metal-Catalyzed Route Complex->Route_Cat Yes

Caption: Workflow for selecting a quinazolinone synthesis route.

Conclusion

The synthesis of substituted quinazolinones has evolved significantly from the high-temperature fusions of the late 19th century to the sophisticated, mild, and highly efficient catalytic and multi-component reactions of today. While the classical Niementowski and benzoxazinone routes remain valuable for their simplicity and versatility, modern methods offer unparalleled advantages in terms of speed, efficiency, atom economy, and substrate scope. The choice of synthetic strategy should be guided by the desired substitution pattern, the scale of the reaction, the available equipment, and the principles of green chemistry. As research continues, the development of even more sustainable and selective catalytic systems will further empower chemists to construct these vital medicinal scaffolds with greater precision and environmental responsibility.

References

  • Shaik, A. B., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC. Available at: [Link]

  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. Grokipedia. Available at: [Link]

  • Jamgae, R., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Priyadarshini J.L college of Pharmacy. Available at: [Link]

  • Banu, H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Patel, H. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Wegner, A. M., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Rana, U. A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Al-dujaili, L. J., & Al-Azawi, A. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., & Kumar, R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC. Available at: [Link]

  • Al-dujaili, L. J. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • Al-Masoudi, N. A. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Al-Masoudi, N. A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Hindawi. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Quinazolinones and Quinazolines. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

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